molecular formula C15H22Cl2N8O B12411723 DNA crosslinker 2 dihydrochloride

DNA crosslinker 2 dihydrochloride

カタログ番号: B12411723
分子量: 401.3 g/mol
InChIキー: DDIXHELKSZMZBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DNA crosslinker 2 dihydrochloride is a useful research compound. Its molecular formula is C15H22Cl2N8O and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C15H22Cl2N8O

分子量

401.3 g/mol

IUPAC名

2-[[4-[[4-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride

InChI

InChI=1S/C15H20N8O.2ClH/c16-14(17)20-6-10-1-3-11(4-2-10)9-23-13(24)5-12(8-22-23)7-21-15(18)19;;/h1-5,8H,6-7,9H2,(H4,16,17,20)(H4,18,19,21);2*1H

InChIキー

DDIXHELKSZMZBV-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C=C(C=N2)CN=C(N)N.Cl.Cl

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Action of DNA Crosslinking Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinking agents represent a cornerstone of chemotherapy, exerting their potent cytotoxic effects by forming covalent bonds with DNA strands, thereby interfering with essential cellular processes like replication and transcription. This technical guide provides an in-depth exploration of the fundamental mechanisms of action of DNA crosslinking agents. It details the types of crosslinks formed, the cellular responses to this form of DNA damage, and the key signaling pathways involved. Furthermore, this document outlines common experimental protocols for evaluating DNA crosslinkers and presents illustrative quantitative data to guide research and development efforts.

Introduction to DNA Crosslinking

DNA crosslinking agents are a diverse class of compounds that covalently link two nucleotide residues within a DNA molecule.[1][2] These linkages can occur on the same DNA strand (intrastrand crosslinks) or between opposite strands (interstrand crosslinks).[1] Interstrand crosslinks (ICLs) are considered the most cytotoxic type of DNA lesion as they form a complete block to DNA strand separation, a prerequisite for both replication and transcription.[3][4] The inability to repair these lesions leads to cell cycle arrest and ultimately apoptosis, making DNA crosslinkers effective anti-cancer agents.[1][5]

The therapeutic application of DNA crosslinking agents originated from the study of chemical warfare agents and has since evolved into a major class of chemotherapeutics used to treat a wide array of solid tumors and hematological malignancies.[2] Prominent examples of DNA crosslinking agents include platinum-based drugs like cisplatin, nitrogen mustards, and mitomycin C.[1][2]

Mechanism of Action: Covalent Modification of DNA

The primary mechanism of action of DNA crosslinking agents involves the formation of covalent adducts with DNA bases. These agents are typically electrophilic and react with nucleophilic sites on the DNA bases, most commonly the N7 position of guanine and the N3 position of adenine.[2]

Types of DNA Crosslinks

DNA crosslinking agents can induce several types of DNA lesions:

  • Monoadducts: A single reactive group on the agent binds to a single nucleotide.

  • Intrastrand Crosslinks: Two reactive groups on the agent bind to two different nucleotides on the same DNA strand. Cisplatin, for example, predominantly forms 1,2-intrastrand crosslinks between adjacent guanine bases.[1]

  • Interstrand Crosslinks (ICLs): Two reactive groups on the agent bind to nucleotides on opposite DNA strands. Nitrogen mustards are known to form ICLs, often between guanine residues.[1]

  • DNA-Protein Crosslinks: The agent covalently links a DNA base to a protein that is in close proximity.[2][6]

The formation of these various adducts introduces significant distortions to the DNA double helix, which are then recognized by the cell's DNA damage response machinery.[1]

Cellular Response to DNA Crosslinks and Signaling Pathways

The presence of DNA crosslinks, particularly ICLs, triggers a complex and highly regulated cellular response known as the DNA Damage Response (DDR).[7] This response involves a network of proteins that detect the lesion, signal its presence, and initiate repair pathways.

Several key signaling pathways are activated in response to DNA crosslinks:

  • Fanconi Anemia (FA) Pathway: This pathway is central to the repair of ICLs.[3][7] It involves a core complex of FANC proteins that recognize the stalled replication fork at the site of the ICL and initiate a cascade of events leading to the "unhooking" of the crosslink.[3][7]

  • Homologous Recombination (HR): Following the unhooking of the ICL, a double-strand break is often created, which is then repaired by the high-fidelity HR pathway.[4][7]

  • Nucleotide Excision Repair (NER): NER machinery is involved in removing the remaining adduct from the DNA strand after the crosslink has been unhooked.[4]

  • Translesion Synthesis (TLS): Specialized DNA polymerases are recruited to synthesize DNA across the damaged template, allowing replication to proceed, albeit with a higher risk of introducing mutations.[4]

If the DNA damage is too extensive to be repaired, the DDR will signal for the cell to undergo apoptosis.

Quantitative Data on DNA Crosslinker Activity

The following tables provide examples of the types of quantitative data generated when evaluating DNA crosslinking agents.

Table 1: In Vitro Cytotoxicity of Exemplary DNA Crosslinking Agents

CompoundCell LineIC50 (µM)
CisplatinA549 (Lung Cancer)5.2
HCT116 (Colon Cancer)3.8
Nitrogen MustardL1210 (Leukemia)1.5
MCF-7 (Breast Cancer)2.1
Mitomycin CHeLa (Cervical Cancer)0.8
BGC-823 (Gastric Cancer)1.2

Table 2: DNA Binding Affinity and Crosslinking Efficiency

CompoundDNA Binding Constant (Kd, µM)Interstrand Crosslinking Efficiency (%)
Cisplatin1510
Nitrogen Mustard825
Mitomycin C540

Experimental Protocols

DNA Thermal Denaturation Analysis

This method is used to assess the ability of a compound to form interstrand crosslinks, which increase the thermal stability of the DNA duplex.

Methodology:

  • Prepare solutions of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Incubate the CT-DNA with varying concentrations of the test compound for a specified time at 37°C.

  • Measure the melting temperature (Tm) of the DNA samples using a spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased.

  • An increase in the Tm of the treated DNA compared to the untreated control indicates the formation of interstrand crosslinks.

Alkaline Elution Assay

This technique is used to quantify DNA interstrand and DNA-protein crosslinks.

Methodology:

  • Label cellular DNA with a radioactive tracer (e.g., [14C]thymidine).

  • Treat the cells with the DNA crosslinking agent.

  • Lyse the cells directly on a filter under denaturing alkaline conditions.

  • Elute the DNA from the filter with an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands.

  • Interstrand crosslinks cause the DNA to elute more slowly, while DNA-protein crosslinks cause the DNA to be retained on the filter.[8]

  • The amount of radioactivity eluted over time is measured to quantify the extent of crosslinking.[9]

DNase I Footprinting

This assay identifies the specific DNA sequences where a compound binds.

Methodology:

  • End-label a DNA fragment of known sequence with a radioactive or fluorescent tag.

  • Incubate the labeled DNA with the test compound.

  • Partially digest the DNA with DNase I.

  • Separate the DNA fragments by gel electrophoresis.

  • The binding of the compound to specific sequences will protect the DNA from cleavage by DNase I, resulting in a "footprint" on the gel, which is a region with no bands.

Visualizations

Signaling Pathway for Interstrand Crosslink Repair

ICL_Repair_Pathway cluster_recognition Damage Recognition cluster_fa_pathway Fanconi Anemia Pathway cluster_unhooking ICL Unhooking cluster_repair Lesion Bypass and Repair cluster_outcome Cellular Outcome Replication_Fork_Stalling Replication Fork Stalling FA_Core_Complex FA Core Complex Replication_Fork_Stalling->FA_Core_Complex Apoptosis Apoptosis Replication_Fork_Stalling->Apoptosis Extensive Damage FANCI_FANCD2_Ub FANCI-FANCD2 Ubiquitination FA_Core_Complex->FANCI_FANCD2_Ub XPF_ERCC1 XPF-ERCC1 Incision FANCI_FANCD2_Ub->XPF_ERCC1 TLS_Polymerases Translesion Synthesis XPF_ERCC1->TLS_Polymerases HR_Repair Homologous Recombination XPF_ERCC1->HR_Repair NER_Excision NER Excision TLS_Polymerases->NER_Excision DNA_Repair_Complete DNA Repair HR_Repair->DNA_Repair_Complete NER_Excision->DNA_Repair_Complete

Caption: Interstrand Crosslink Repair Pathway.

Experimental Workflow for Evaluating DNA Crosslinkers

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Synthesis Synthesis of Crosslinker Characterization Structural Characterization Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50) Characterization->Cytotoxicity DNA_Binding DNA Binding Studies Cytotoxicity->DNA_Binding Crosslinking_Assay Crosslinking Assays DNA_Binding->Crosslinking_Assay Cell_Cycle Cell Cycle Analysis Crosslinking_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assays Cell_Cycle->Apoptosis_Assay DDR_Activation DDR Pathway Activation Apoptosis_Assay->DDR_Activation Xenograft Xenograft Models DDR_Activation->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Drug Discovery Workflow for DNA Crosslinkers.

Conclusion

DNA crosslinking agents remain a vital component of cancer therapy. A thorough understanding of their mechanism of action, from the chemical interactions with DNA to the intricate cellular repair pathways they trigger, is crucial for the development of more effective and targeted therapies. The experimental protocols and data frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of DNA crosslinker-based therapeutics.

References

In-Depth Technical Guide: Chemical Properties and Applications of DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Crosslinker 2 Dihydrochloride is a synthetic, small molecule compound identified as a potent DNA minor groove binder with significant potential in anticancer research. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key molecular interactions and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in oncology drug discovery and development.

Chemical Properties

This compound is a pyridazin-3(2H)-one-based guanidine derivative. Its fundamental chemical and physical properties are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
IUPAC Name 2-[[4-[[4-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride
CAS Number 2761734-25-0[1]
Molecular Formula C₁₅H₂₂Cl₂N₈O[2]
Molecular Weight 401.29 g/mol [2]
Appearance Solid
Solubility - 13 mg/mL in water (requires sonication)- ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline
Storage and Stability Powder: - -20°C for 3 years- 4°C for 2 yearsIn Solvent: - -80°C for 6 months- -20°C for 1 month

Mechanism of Action: DNA Minor Groove Binding and Crosslinking

This compound exerts its biological effects primarily through non-covalent binding to the minor groove of double-stranded DNA.[3] This interaction is a critical first step in its mechanism of action, leading to the formation of covalent crosslinks within the DNA structure.

DNA Minor Groove Interaction

The molecule's crescent shape allows it to fit snugly into the minor groove, a key structural feature of the DNA double helix. This binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA base pairs. The affinity of this binding is a key determinant of the compound's potency. A notable characteristic of this compound is its DNA binding affinity, indicated by a change in the DNA melting temperature (ΔTm) of 1.2 °C.[3]

The following diagram illustrates the initial binding of the crosslinker to the DNA minor groove.

Caption: Initial non-covalent binding to the DNA minor groove.

DNA Crosslinking and Cellular Consequences

Following minor groove binding, the reactive moieties of the molecule can form covalent bonds with the DNA bases, resulting in either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) crosslinks. These crosslinks are highly cytotoxic lesions that physically block the processes of DNA replication and transcription.

The cellular response to DNA crosslinks is complex and involves the activation of DNA damage response (DDR) pathways. These pathways attempt to repair the damage; however, if the damage is too extensive, they trigger programmed cell death (apoptosis). The antitumor activity of this compound is attributed to its ability to induce a level of DNA damage that overwhelms the cancer cells' repair capacity.

The diagram below outlines the signaling cascade initiated by DNA crosslinking.

DNA_Damage_Response Crosslinker DNA Crosslinker 2 Dihydrochloride DNA Cellular DNA Crosslinker->DNA Binds to minor groove Crosslinked_DNA Interstrand/Intrastrand Crosslinks DNA->Crosslinked_DNA Forms covalent adducts Replication_Block Replication Fork Stall Crosslinked_DNA->Replication_Block DDR DNA Damage Response (ATM/ATR, FA pathway) Replication_Block->DDR Activates Repair DNA Repair DDR->Repair Attempts Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Induces if damage is severe

Caption: DNA damage response pathway initiated by crosslinking.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to its manufacturers, a general synthetic strategy for similar pyridazin-3(2H)-one-based guanidine derivatives can be outlined. The synthesis typically involves a multi-step process starting from commercially available precursors.

A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Pyridazinone precursor, protected guanidinylating agent) Step1 Functional Group Introduction Start->Step1 Step2 Coupling Reaction Step1->Step2 Step3 Deprotection Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_Product DNA Crosslinker 2 Dihydrochloride Purification->Final_Product

Caption: Generalized synthesis workflow for pyridazinone derivatives.

DNA Thermal Denaturation Assay

This assay is used to determine the DNA binding affinity of the compound by measuring the change in the melting temperature (Tm) of DNA upon binding.

Materials:

  • This compound stock solution (in DMSO or appropriate buffer)

  • Calf thymus DNA or a specific oligonucleotide duplex

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer with a temperature controller

Protocol:

  • Prepare a solution of DNA in the buffer to a final concentration that gives an initial absorbance of approximately 0.3-0.5 at 260 nm.

  • Add varying concentrations of this compound to the DNA solution. Include a control sample with no compound.

  • Equilibrate the samples at a starting temperature (e.g., 25°C) for a set period.

  • Increase the temperature of the samples at a constant rate (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.

  • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

  • Calculate the ΔTm by subtracting the Tm of the control DNA from the Tm of the DNA with the crosslinker.

In Vitro Cytotoxicity Assay

This assay determines the inhibitory effect of the compound on the proliferation of cancer cell lines. This compound has shown inhibitory activity against NCI-H460, A2780, and MCF-7 cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Research Applications and Future Directions

This compound is a valuable tool for basic cancer research and preclinical drug development. Its potent DNA binding and crosslinking activity make it a promising candidate for further investigation as an anticancer agent.

Current Research Applications:

  • Anticancer Drug Discovery: Investigating its efficacy in a broader range of cancer cell lines and in in vivo tumor models.[3]

  • Mechanism of Action Studies: Elucidating the specific DNA sequences it targets and the detailed molecular interactions involved in crosslink formation.

  • DNA Repair Pathway Research: Using it as a tool to induce specific types of DNA damage to study the cellular repair mechanisms.

Future Directions:

  • Combination Therapies: Exploring its synergistic effects with other anticancer drugs, such as PARP inhibitors, which target DNA repair pathways.

  • Drug Delivery Systems: Developing targeted delivery systems to enhance its accumulation in tumor tissues and minimize off-target toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a potent DNA minor groove binder with demonstrated anticancer activity. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols. The information and visualizations presented herein are intended to facilitate further research and development of this promising compound in the field of oncology.

References

An In-depth Technical Guide to the Synthesis and Purification of DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DNA Crosslinker 2 Dihydrochloride, a potent DNA minor groove binder with potential applications in anticancer research. This document details a plausible synthetic route, purification protocols, and the relevant biological pathways associated with its mechanism of action.

Compound Overview

This compound is a small molecule designed to bind to the minor groove of DNA. Its structure features a substituted N-methylpyrrole carboxamide core linked to two guanidinium groups. This structural motif allows for high-affinity, non-covalent binding to the DNA minor groove, particularly at AT-rich sequences. While the term "crosslinker" is in its name, its primary mechanism of action is potent DNA binding, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The dihydrochloride salt form enhances the compound's solubility in aqueous media.

Based on its chemical structure, identified as N-(4-((4-(diaminomethyleneamino)butanoyl)oxy)benzyl)-5-(diaminomethyleneamino)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride with the CAS number 2761734-25-0, a multi-step synthesis is required.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be logically divided into the preparation of three key intermediates, followed by their assembly and final deprotection.

G cluster_0 Intermediate Synthesis cluster_1 Fragment Coupling and Final Steps A Synthesis of 5-Guanidino-1-methyl-1H-pyrrole-2-carboxylic acid D Amide coupling of A and B A->D B Synthesis of 4-(Aminomethyl)phenol B->D C Synthesis of 4-Guanidinobutanoic acid E Esterification of D with C C->E D->E F Deprotection and Salt Formation E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature for the synthesis of substituted pyrroles and for peptide and ester coupling reactions.[2][8][9][10][11]

Protocol 1: Synthesis of 5-Nitro-1-methyl-1H-pyrrole-2-carboxylic acid (Precursor to Intermediate A)

  • To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid in acetic anhydride, slowly add fuming nitric acid at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the nitro-pyrrole precursor.

Protocol 2: Amide Coupling (General Procedure)

  • Dissolve the carboxylic acid component (e.g., protected 5-guanidino-1-methyl-1H-pyrrole-2-carboxylic acid) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine component (e.g., protected 4-(aminomethyl)phenol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Esterification (General Procedure)

  • Dissolve the alcohol component (the product from the amide coupling) and the carboxylic acid component (e.g., protected 4-guanidinobutanoic acid) in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 4: Deprotection and Salt Formation

  • Dissolve the fully protected intermediate in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a solution of HCl in a non-aqueous solvent (e.g., HCl in dioxane or diethyl ether) in excess.

  • Stir the mixture at room temperature for 4-12 hours.

  • Monitor the removal of protecting groups (e.g., Boc) by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid is triturated with diethyl ether to afford the final product as a dihydrochloride salt.

  • Collect the solid by filtration and dry under vacuum.

Purification

Purification of intermediates is typically achieved by silica gel column chromatography. The final polar and charged product, this compound, requires more specialized purification techniques.

Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

  • Dissolve the crude final product in a minimal amount of a suitable solvent mixture (e.g., water/acetonitrile with 0.1% trifluoroacetic acid - TFA).

  • Inject the solution onto a preparative C18 RP-HPLC column.

  • Elute the compound using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and lyophilize to remove the solvents and obtain the product as a TFA salt.

  • To obtain the dihydrochloride salt, the TFA salt can be dissolved in a minimal amount of water, and an excess of HCl can be added, followed by lyophilization. Alternatively, ion-exchange chromatography can be used.

Quantitative Data

As the synthesis of this specific molecule is not published, exact yields are not available. However, based on similar multi-step syntheses of related DNA minor groove binders, the expected yields for each step and the overall yield are presented in the table below. Purity is typically assessed by HPLC and characterized by NMR and mass spectrometry.

StepReaction TypeExpected Yield (%)Purity Target (%)
Intermediate SynthesisMulti-step organic synthesis30-50 (overall)>95
Amide CouplingPeptide coupling60-80>95
EsterificationDCC/DMAP coupling50-70>95
Deprotection/Salt FormationAcidolysis80-95>98 (after HPLC)
Overall Yield Multi-step synthesis 5-15 >98

Mechanism of Action and Signaling Pathways

This compound acts as a minor groove binder. This binding is non-covalent but highly avid, driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the guanidinium groups and the phosphate backbone of DNA. This binding can stabilize the DNA duplex and interfere with the binding of DNA-processing enzymes, such as DNA and RNA polymerases and transcription factors.[12][13] This interference leads to a stall in replication and transcription, which in turn triggers the DNA Damage Response (DDR).[3][4]

The DDR is a complex signaling network that senses DNA damage and initiates downstream pathways to arrest the cell cycle and promote DNA repair or, if the damage is too severe, induce apoptosis.[8][14][15]

G cluster_0 Cellular Events cluster_1 DNA Damage Response Signaling cluster_2 Cellular Outcomes A DNA Crosslinker 2 (Minor Groove Binder) B DNA Binding and Replication/Transcription Stall A->B C DNA Damage Recognition (e.g., by RPA) B->C D Activation of ATM/ATR Kinases C->D E Phosphorylation of Chk1/Chk2 Kinases D->E F p53 Activation D->F I DNA Repair (Attempted) D->I G Cell Cycle Arrest (G1/S and G2/M checkpoints) E->G F->G H Apoptosis (Programmed Cell Death) F->H G->I Time for Repair I->H If repair fails

Caption: DNA damage response pathway induced by this compound.

This guide provides a framework for the synthesis and understanding of this compound. Researchers should note that the proposed synthetic steps would require optimization and careful characterization of all intermediates and the final product.

References

An In-depth Technical Guide to DNA Crosslinker 2 Dihydrochloride: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNA crosslinker 2 dihydrochloride, a potent DNA minor groove binder with demonstrated anticancer activity.[1] It covers essential safety and handling protocols, its mechanism of action, and detailed experimental procedures for its application in research settings.

Hazard Identification and Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS: 2761734-25-0) is not publicly available. The following guidelines are based on general safety protocols for DNA crosslinking and alkylating agents and should be implemented with the utmost caution.[2][3] Users are strongly advised to perform a thorough risk assessment before handling this compound.

DNA crosslinking agents are classified as hazardous chemicals due to their ability to covalently modify DNA, which can lead to mutagenic, carcinogenic, and cytotoxic effects.[2][3]

Potential Hazards:

  • Acute Toxicity: May be harmful if inhaled, swallowed, or in contact with skin.[4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[4]

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]

  • Germ Cell Mutagenicity: As a DNA-modifying agent, it should be considered a potential mutagen.

  • Carcinogenicity: Long-term exposure to DNA crosslinking agents may increase the risk of cancer.[2]

Personal Protective Equipment (PPE) and Handling

A stringent safety protocol should be in place when handling this compound. The following is a general workflow for safe handling:

prep Preparation ppe Wear Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep->ppe Step 1 fume_hood Work in a certified chemical fume hood ppe->fume_hood Step 2 weighing Weigh solid compound carefully to avoid dust fume_hood->weighing Step 3 dissolving Dissolve in appropriate solvent (e.g., DMSO) weighing->dissolving Step 4 handling Handling aspiration Use filtered pipette tips handling->aspiration Step 5 vortex Vortex/mix gently to avoid aerosols aspiration->vortex Step 6 cleanup Cleanup & Disposal decontaminate Decontaminate surfaces with appropriate solution cleanup->decontaminate Step 7 waste Dispose of waste in -labeled hazardous waste containers decontaminate->waste Step 8

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][5]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Physicochemical Properties and Storage

PropertyValueSource
CAS Number 2761734-25-0MedChemExpress
Molecular Formula C₁₅H₂₂Cl₂N₈OMedChemExpress
Molecular Weight 401.29 g/mol MedChemExpress
Appearance SolidMedChemExpress
Storage Store at -20°C for long-term stability.MedChemExpress

Mechanism of Action

This compound is a potent DNA minor groove binder.[1] Minor groove binders are molecules that fit into the minor groove of the DNA double helix, a region that is typically less sterically hindered than the major groove. This binding is often non-covalent and can be sequence-specific, frequently favoring A-T rich regions. By occupying the minor groove, these agents can interfere with the binding of essential proteins, such as transcription factors and DNA polymerases, thereby disrupting DNA replication and transcription.[6] This disruption of critical cellular processes is the basis for its observed anticancer activity.[7]

The general mechanism of action for DNA crosslinking agents involves the formation of covalent bonds between two nucleotide residues, either on the same strand (intrastrand) or on opposite strands (interstrand).[6] These crosslinks prevent the separation of DNA strands, which is a prerequisite for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7]

cluster_0 Cellular Impact of this compound crosslinker DNA Crosslinker 2 dihydrochloride binding Binds to Minor Groove crosslinker->binding dna Nuclear DNA crosslinking Forms Interstrand/ Intrastrand Crosslinks dna->crosslinking covalent modification binding->dna replication_block DNA Replication Blocked crosslinking->replication_block transcription_block Transcription Inhibited crosslinking->transcription_block cell_cycle_arrest Cell Cycle Arrest replication_block->cell_cycle_arrest transcription_block->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway illustrating the mechanism of action of DNA crosslinkers.

Experimental Protocols

The primary application of this compound is in cancer research, specifically in assessing its antiproliferative effects on cancer cell lines.[1] A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[8][9]

Cell Viability (MTT) Assay

This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Appropriate cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10][11]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 96 hours), as reported for this compound's activity.[1]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.[9][10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently mix the contents of the wells and read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Data Analysis:

Cell viability is calculated as a percentage of the vehicle-treated control cells. The inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell LineReported Inhibition (%) at 100 µM
NCI-H460 35%
A2780 33%
MCF-7 23%

Data from ACS Med Chem Lett. 2022;13(3):463-469.

Spill and Disposal Procedures

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Decontaminate the spill area thoroughly.

  • Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain. Contaminated labware should also be treated as hazardous waste.

References

An In-depth Technical Guide to the DNA Binding Specificity of DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinker 2 dihydrochloride is a potent, synthetic molecule identified as a DNA minor groove binder. Its ability to form covalent linkages with DNA strands underpins its cytotoxic effects against various cancer cell lines, making it a compound of interest in oncological research and drug development. This document provides a comprehensive technical overview of its known DNA binding characteristics, methodologies for elucidating its precise binding specificity, and the cellular pathways it likely impacts. While specific sequence preference data for this compound is not extensively published, this guide synthesizes available information and outlines established protocols for its determination.

Introduction to this compound

This compound is a small molecule designed to interact with the minor groove of the DNA double helix.[1][2] This class of compounds is significant in anticancer research as they can interfere with essential cellular processes like transcription and replication by distorting the DNA structure or preventing strand separation.[2] The dihydrochloride salt form enhances its solubility in aqueous solutions for experimental use.

The primary mechanism of action for DNA crosslinkers involves the formation of covalent bonds between two nucleotide bases, which can be on the same strand (intrastrand) or on opposite strands (interstrand). These lesions are highly cytotoxic if not repaired and can trigger programmed cell death (apoptosis). This compound has demonstrated inhibitory activity against NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines.

Quantitative Data on DNA Binding

The key available quantitative measure of the interaction between this compound and DNA is the change in the DNA melting temperature (ΔTm). This value indicates the stabilization of the DNA duplex upon ligand binding.

ParameterValueDescription
DNA Binding Affinity (ΔTm) 1.2 °CThe increase in the melting temperature of DNA upon binding of the compound, indicating stabilization of the DNA double helix.

This data is compiled from publicly available product information.[1][2]

Mechanism of Action: Minor Groove Binding and Crosslinking

As a designated minor groove binder, this compound likely recognizes and binds to specific sequences rich in A/T base pairs, which are characteristic of the minor groove's narrow and electrostatically negative environment. The molecule's structure facilitates a snug fit into the groove, stabilized by non-covalent interactions before the covalent crosslinking reaction occurs.

The crosslinking activity implies the presence of at least two reactive functional groups within the molecule's structure that can form covalent bonds with nucleobases, likely the N3 of adenine or the O2 of thymine in the minor groove, or potentially the N7 of guanine in the major groove, although the former is more consistent with a minor groove binding preference. The precise nature of the crosslink (intrastrand vs. interstrand) and the specific nucleotides involved are critical determinants of its biological activity and require experimental verification.

Experimental Protocols for Determining DNA Binding Specificity

To elucidate the precise DNA binding sequence and crosslinking preferences of this compound, a series of established experimental protocols can be employed.

Protocol 1: DNase I Footprinting Assay

This assay is used to identify the specific DNA sequence protected by a bound ligand from enzymatic cleavage.

Methodology:

  • DNA Probe Preparation: A DNA fragment of interest (or a library of random sequences) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone, except where the crosslinker is bound.

  • Reaction Quenching and DNA Purification: The digestion is stopped, and the DNA fragments are purified.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

  • Autoradiography/Fluorescence Imaging: The gel is imaged to visualize the DNA fragments. The "footprint" appears as a gap in the ladder of bands where the crosslinker protected the DNA from cleavage.

  • Sequence Determination: The protected region can be precisely identified by running a sequencing ladder of the same DNA fragment alongside the experimental samples.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine the binding affinity (Kd) of the crosslinker to a specific DNA sequence.

Methodology:

  • Probe Preparation: A short, double-stranded oligonucleotide containing a putative binding sequence is labeled (e.g., with biotin or a radioactive isotope).

  • Binding Reactions: A fixed amount of the labeled probe is incubated with increasing concentrations of this compound.

  • Non-denaturing Gel Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide or agarose gel. The mobility of the DNA probe is retarded upon binding to the crosslinker.

  • Detection: The positions of the free and bound probe are visualized (e.g., by chemiluminescence or autoradiography).

  • Data Analysis: The fraction of bound DNA is quantified and plotted against the crosslinker concentration to determine the dissociation constant (Kd).

Protocol 3: High-Throughput Sequencing-Based Methods

Modern sequencing techniques can be adapted to map crosslinking sites across the entire genome or on a large library of synthetic oligonucleotides.

Methodology:

  • Crosslinking Reaction: Genomic DNA or a complex library of synthetic DNA is treated with this compound.

  • DNA Fragmentation: The DNA is fragmented by sonication or enzymatic digestion.

  • Enrichment of Crosslinked Fragments: Methods are employed to enrich for DNA fragments that are crosslinked. This can be challenging for small molecules but may involve techniques that recognize the distorted DNA structure.

  • Library Preparation and Sequencing: The enriched DNA fragments are prepared for next-generation sequencing (NGS).

  • Bioinformatic Analysis: Sequencing reads are mapped to the reference genome or library sequences. Peaks in read density indicate preferred binding and crosslinking sites. Motif analysis of these peak regions can reveal the consensus binding sequence.

Visualizations: Workflows and Pathways

Experimental Workflow for Specificity Determination

The following diagram illustrates a typical workflow for identifying the binding specificity of a novel DNA crosslinker.

experimental_workflow cluster_prep Preparation cluster_assay Binding & Crosslinking Assay cluster_analysis Analysis DNA_Library DNA Oligo Library (Randomized Sequences) Incubation Incubation & Crosslinking DNA_Library->Incubation Crosslinker DNA Crosslinker 2 (Varying Concentrations) Crosslinker->Incubation Enrichment Enrichment of Crosslinked DNA Incubation->Enrichment Sequencing Next-Generation Sequencing (NGS) Enrichment->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Consensus Consensus Binding Sequence Identified Bioinformatics->Consensus

Caption: Workflow for high-throughput determination of DNA binding sequence preference.

DNA Damage Response Pathway

DNA crosslinks are highly toxic lesions that activate the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified overview of this signaling cascade, which can be triggered by agents like this compound.

ddr_pathway cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes Crosslinker DNA Crosslinker 2 DNA_Damage DNA Interstrand Crosslink Crosslinker->DNA_Damage causes FA_Complex Fanconi Anemia (FA) Core Complex DNA_Damage->FA_Complex activates ATR ATR Kinase DNA_Damage->ATR activates Apoptosis Apoptosis DNA_Damage->Apoptosis if severe/ unrepaired FA_Complex->ATR recruits CHK1 CHK1 Kinase ATR->CHK1 phosphorylates Repair DNA Repair CHK1->Repair promotes CellCycleArrest Cell Cycle Arrest (G2/M) CHK1->CellCycleArrest induces

References

An In-depth Technical Guide to Intrastrand vs. Interstrand Crosslinking by DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinking agents are a cornerstone of chemotherapy, inducing cytotoxic lesions that interfere with essential cellular processes such as replication and transcription. DNA Crosslinker 2 Dihydrochloride is a potent, synthetic molecule that binds to the minor groove of DNA.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanisms of action of DNA minor groove binders, with a specific focus on the structural and functional distinctions between intrastrand and interstrand crosslinking. While specific mechanistic data for this compound is limited, this guide draws upon extensive research on analogous compounds, particularly pyrrolobenzodiazepine (PBD) dimers, to provide a detailed framework for understanding its potential modes of action. This document outlines the factors governing the formation of different crosslink types, presents quantitative data from analogous compounds, details relevant experimental protocols, and illustrates the key cellular pathways involved in the response to this form of DNA damage.

Introduction to this compound

This compound is a synthetic compound identified as a potent DNA minor groove binder.[1][3][4] It exhibits a DNA binding affinity (ΔTm) of 1.2 °C and has demonstrated inhibitory activity against several cancer cell lines, including NCI-H460, A2780, and MCF-7, making it a compound of interest in anticancer research.[1][2][3] Like other bifunctional alkylating agents, its cytotoxic effects are presumed to arise from its ability to form covalent adducts with DNA, leading to the formation of either intrastrand or interstrand crosslinks. These crosslinks physically impede the separation of DNA strands, thereby blocking the progression of polymerases and leading to cell cycle arrest and apoptosis.

Intrastrand vs. Interstrand Crosslinking: A Mechanistic Overview

DNA crosslinks can be broadly categorized into two types:

  • Intrastrand Crosslinks: These occur when the crosslinking agent forms covalent bonds with two nucleotides on the same DNA strand.

  • Interstrand Crosslinks (ICLs): These are formed when the agent links two nucleotides on opposite DNA strands. ICLs are considered to be among the most cytotoxic forms of DNA damage because they completely block DNA replication and transcription.[5]

The specific type of crosslink formed by a DNA minor groove binder is influenced by several factors, as elucidated by studies on analogous compounds like PBD dimers.

Factors Influencing Crosslink Formation

Extensive research on PBD dimers, a well-characterized class of DNA minor groove crosslinkers, has revealed that the nature of the crosslink is not random.[4][6] The following factors are critical determinants of whether an intrastrand or interstrand crosslink is formed:

  • Linker Length: The length and flexibility of the chemical linker connecting the two reactive moieties of the crosslinking agent are paramount. A shorter, more rigid linker may only be able to span the distance between two guanines on the same strand, favoring intrastrand crosslinking. Conversely, a longer, more flexible linker can accommodate the distance required to connect guanines on opposite strands, making interstrand crosslinking more probable.[4][6]

  • DNA Sequence and Guanine Positioning: The relative positions of reactive guanine bases within the DNA sequence are crucial. PBD dimers, for example, preferentially form covalent aminal linkages with the C2-amino group of guanine.[4][6] The formation of an interstrand crosslink requires appropriately spaced guanines on opposite strands, while intrastrand crosslinks necessitate two suitably positioned guanines on the same strand.[4][6]

  • Separation of Reactive Bases: The number of base pairs separating the two reactive guanines also plays a significant role. The geometry of the DNA double helix dictates the optimal spacing for both types of crosslinks.

G cluster_factors Factors Influencing Crosslink Type cluster_outcomes Resulting Crosslink Linker_Length Linker Length & Flexibility Intrastrand Intrastrand Crosslink Linker_Length->Intrastrand Short/Rigid Interstrand Interstrand Crosslink Linker_Length->Interstrand Long/Flexible Guanine_Positioning Guanine Positioning Guanine_Positioning->Intrastrand Same Strand Guanine_Positioning->Interstrand Opposite Strands Base_Separation Separation of Guanines Base_Separation->Intrastrand Proximal Base_Separation->Interstrand Distal DNA_Crosslinker This compound (or analog) DNA_Crosslinker->Linker_Length Structural Property DNA_Crosslinker->Guanine_Positioning Sequence Dependent DNA_Crosslinker->Base_Separation Sequence Dependent

Quantitative Analysis of Crosslink Formation

While specific quantitative data for this compound is not publicly available, studies on analogous PBD dimers provide valuable insights into the potential distribution of adduct types. The following table summarizes representative data from studies analyzing the adducts formed by PBD dimers with different linker lengths when reacted with various DNA oligonucleotides.

PBD Dimer AnalogLinker LengthDNA Sequence (Reactive Guanines)Adduct TypeRelative Abundance (%)Reference
SJG-136C8-O-(CH₂)₃-O-C8'5'-ATGAACGTCGAAGCTT-3'Intrastrand~85%[4][6]
Mono-adduct~15%[4][6]
SJG-136C8-O-(CH₂)₃-O-C8'5'-AGCATGCT-3' / 3'-TCGTACGA-5'Interstrand>90%[4][6]
DRG-16C8-O-(CH₂)₅-O-C8'5'-AGCTAGCT-3' / 3'-TCGATCGA-5'Interstrand>95%[4]
DRG-16C8-O-(CH₂)₅-O-C8'5'-ATGGCCT-3'Mono-adduct~100%[4]

Note: This data is illustrative and derived from studies on PBD dimers. The actual distribution of adducts for this compound may vary.

Experimental Protocols

The following protocols are adapted from established methods for studying DNA crosslinking agents and can be applied to the investigation of this compound.

Analysis of Interstrand Crosslinking using Gel Electrophoresis

This assay determines the ability of a compound to form interstrand crosslinks in a plasmid DNA substrate.

Methodology:

  • Plasmid Linearization: Linearize plasmid DNA (e.g., pBR322) with a restriction enzyme (e.g., HindIII).

  • Radiolabeling (Optional but Recommended for Quantification): Dephosphorylate the linearized plasmid with alkaline phosphatase and then radiolabel the 5'-ends using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Crosslinking Reaction: Incubate the linearized plasmid with varying concentrations of this compound for a defined period at 37°C.

  • Denaturation: Denature the DNA by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

  • Gel Electrophoresis: Separate the DNA fragments on a denaturing agarose or polyacrylamide gel.

  • Visualization: Visualize the DNA bands by autoradiography (if radiolabeled) or by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Gold).

Expected Results: Non-crosslinked DNA will denature into single strands and migrate faster through the gel. Interstrand crosslinked DNA will remain double-stranded and migrate slower. The intensity of the slower-migrating band is proportional to the extent of interstrand crosslinking.

G cluster_results Interpretation Start Linearized Plasmid DNA Crosslinking Incubate with This compound Start->Crosslinking Denaturation Heat Denaturation Crosslinking->Denaturation Electrophoresis Denaturing Gel Electrophoresis Denaturation->Electrophoresis Analysis Analyze Band Migration Electrophoresis->Analysis Fast_Band Fast Migrating Band (Single-stranded DNA) Analysis->Fast_Band Slow_Band Slow Migrating Band (Interstrand Crosslinked DNA) Analysis->Slow_Band

Identification of Adducts by HPLC-MS

This method allows for the precise identification and quantification of different types of DNA adducts (mono-adducts, intrastrand, and interstrand crosslinks).

Methodology:

  • Oligonucleotide Design: Synthesize short, defined-sequence DNA oligonucleotides containing potential crosslinking sites (e.g., guanine-rich sequences).

  • Crosslinking Reaction: Incubate the oligonucleotides with this compound.

  • Enzymatic Digestion: Digest the DNA to single nucleosides or short fragments using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • HPLC Separation: Separate the resulting nucleosides and adducts using reversed-phase ion-pair high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS) Analysis: Analyze the eluting fractions by mass spectrometry to identify the mass-to-charge ratio of the adducts, confirming their chemical identity.

Cellular Measurement of Interstrand Crosslinks using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including ICLs, in individual cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound for a specified duration.

  • Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.

  • Irradiation: Induce random single-strand breaks by exposing the slides to a controlled dose of ionizing radiation (e.g., X-rays or gamma rays). This step is crucial, as ICLs themselves do not cause strand breaks.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

Expected Results: In undamaged cells, the induced single-strand breaks will cause DNA fragments to migrate out of the nucleoid, forming a "comet tail." In cells with ICLs, the DNA will be held together, preventing its migration. Therefore, a decrease in the comet tail moment compared to the irradiated control is indicative of the presence of ICLs.[5][7][8]

DNA Damage Response and Signaling Pathways

The formation of DNA crosslinks, particularly ICLs, triggers a complex network of cellular responses aimed at repairing the damage. If the damage is too extensive, these pathways can lead to apoptosis.

The repair of ICLs is a multifaceted process that involves several key DNA repair pathways:

  • Nucleotide Excision Repair (NER): The NER machinery is involved in recognizing and excising the crosslinked adduct.[9][10][11]

  • Transcription-Coupled Repair (TCR): When a crosslink stalls RNA polymerase during transcription, the TCR pathway is activated to specifically repair the damage on the transcribed strand.[11]

  • Homologous Recombination (HR): Following the initial processing of the ICL, HR is often required to accurately repair the resulting double-strand break and restore the original DNA sequence.

G DNA_Crosslink DNA Crosslink Formation (Intrastrand or Interstrand) Replication_Stall Replication Fork Stalling DNA_Crosslink->Replication_Stall Transcription_Block Transcription Blockage DNA_Crosslink->Transcription_Block Damage_Sensing Damage Sensing (e.g., FANCM, MSH2-MSH6) Replication_Stall->Damage_Sensing Transcription_Block->Damage_Sensing NER Nucleotide Excision Repair (NER) Damage_Sensing->NER TCR Transcription-Coupled Repair (TCR) Damage_Sensing->TCR Cell_Cycle_Arrest Cell Cycle Arrest Damage_Sensing->Cell_Cycle_Arrest HR Homologous Recombination (HR) NER->HR Leads to DSB formation TCR->HR Leads to DSB formation Apoptosis Apoptosis HR->Apoptosis Repair Failure DNA_Repair_Success DNA_Repair_Success HR->DNA_Repair_Success Successful Repair Cell_Cycle_Arrest->Apoptosis Prolonged Arrest

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Understanding the nuances of its interaction with DNA, particularly the factors that dictate the formation of intrastrand versus interstrand crosslinks, is critical for its rational development and optimization. While direct experimental data for this specific compound remains to be published, the extensive knowledge base surrounding analogous DNA minor groove binders, such as PBD dimers, provides a robust framework for guiding future research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the precise mechanism of action of this compound and to aid in the development of more effective and selective cancer therapies.

References

Early Investigations into DNA Crosslinker 2 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available data on the early-stage research compound, DNA crosslinker 2 dihydrochloride. Due to the limited publicly accessible primary literature on this specific molecule, this document also furnishes a broader overview of the established principles, experimental methodologies, and relevant biological pathways associated with DNA minor groove binders and crosslinking agents. This contextual information is intended to support researchers in the potential evaluation and further investigation of this and similar compounds.

This compound: Summary of Known Properties

This compound is identified as a potent DNA minor groove binder. The following data has been collated from publicly available resources from chemical suppliers.

Quantitative Data
ParameterValueCell Lines Tested
DNA Binding Affinity (ΔTm) 1.2 °CNot Specified
Inhibitory Activity ExhibitedNCI-H460 (Lung), A2780 (Ovarian), MCF-7 (Breast)

Note: Specific IC50 values and detailed dose-response curves are not currently available in the public domain.

General Experimental Protocols for Characterizing DNA Crosslinking Agents

The following are detailed, generalized protocols for key experiments typically employed in the early-stage evaluation of DNA crosslinking agents. These methodologies are standard in the field and would be applicable to the study of this compound.

DNA Thermal Denaturation (Tm) Assay

This assay is used to determine the extent to which a compound stabilizes the DNA double helix, providing a measure of its binding affinity.

  • Materials:

    • Calf thymus DNA (or a specific oligonucleotide sequence)

    • Compound of interest (e.g., this compound)

    • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

    • UV-Vis spectrophotometer with a temperature controller

  • Protocol:

    • Prepare a solution of DNA in the buffer to a final concentration that gives an initial absorbance of approximately 0.8-1.0 at 260 nm.

    • Add the compound of interest to the DNA solution at the desired concentration. An equivalent solution with vehicle control should also be prepared.

    • Place the cuvettes in the spectrophotometer and allow the temperature to equilibrate at a starting temperature (e.g., 25°C).

    • Increase the temperature in a controlled manner (e.g., 1°C/minute) up to a final temperature where the DNA is fully denatured (e.g., 95°C).

    • Record the absorbance at 260 nm at regular temperature intervals.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the absorbance versus temperature curve.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA solution without the compound from the Tm of the DNA solution with the compound.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

  • Materials:

    • Cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

    • Complete cell culture medium

    • Compound of interest

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the compound of interest in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing a General Workflow and Mechanism

The following diagrams illustrate a typical experimental workflow for evaluating a novel DNA crosslinking agent and a simplified representation of its mechanism of action at the cellular level.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (this compound) tm_assay DNA Thermal Melt (Tm) Assay (Assess DNA Binding) synthesis->tm_assay cytotoxicity Cytotoxicity Assays (e.g., MTT on NCI-H460, A2780, MCF-7) tm_assay->cytotoxicity mechanism Mechanism of Action Studies (e.g., Comet Assay, Western Blot for DNA damage markers) cytotoxicity->mechanism xenograft Xenograft Models (e.g., Nude mice with tumor implants) mechanism->xenograft efficacy Efficacy Studies (Tumor growth inhibition) xenograft->efficacy toxicity Toxicity Studies (Animal weight, organ histology) efficacy->toxicity

Caption: A generalized workflow for the preclinical evaluation of a novel DNA crosslinking agent.

signaling_pathway crosslinker This compound dna Nuclear DNA (Minor Groove Binding) crosslinker->dna Cellular Uptake crosslink DNA Interstrand Crosslink dna->crosslink replication_block Replication Fork Stall crosslink->replication_block ddr DNA Damage Response (DDR) (e.g., ATM/ATR activation) replication_block->ddr apoptosis Apoptosis ddr->apoptosis cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest

Caption: A simplified diagram of the proposed mechanism of action for a DNA crosslinking agent.

An In-depth Technical Guide on the Potential Off-Target Effects of DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound commercially known as "DNA crosslinker 2 dihydrochloride" is identified in the primary scientific literature as a dicationic guanidinium-based derivative of pyridazin-3(2H)-one (referred to as Compound 3 in the cited study).[1][2][3] Current research characterizes this molecule as a non-covalent DNA minor groove binder.[1][2][3] The term "crosslinker" in its commercial name may be a misnomer, as available data does not support a covalent DNA crosslinking mechanism. This guide will address the compound based on its scientifically validated mechanism as a DNA minor groove binder and discuss potential off-target effects from this perspective.

Executive Summary

This compound is a synthetic small molecule designed to bind to the minor groove of DNA, a mechanism leveraged for potential anticancer activity. Its structure features a pyridazin-3(2H)-one core linked to two guanidinium groups, which are critical for its interaction with DNA.[1][2][3] While its on-target activity involves disrupting DNA-protein interactions and subsequent cellular processes, a comprehensive understanding of its off-target effects is crucial for its development as a therapeutic agent. This document provides a detailed overview of the known activities of this compound, the experimental protocols used for its characterization, and a discussion of its potential off-target effects based on its chemical structure and mechanism of action. As there is currently no published data specifically investigating the off-target profile of this molecule, this guide will also draw parallels with other DNA minor groove binders and guanidinium-containing compounds to postulate potential unintended interactions.

Mechanism of Action and On-Target Activity

The primary mechanism of action for this compound is its non-covalent binding to the minor groove of the DNA double helix. This interaction is facilitated by its molecular structure: a planar, concave shape that fits the curvature of the groove, and two terminal guanidinium groups that are cationic at physiological pH.[3] These cationic groups are hypothesized to form ionic interactions with the negatively charged phosphate backbone of DNA, contributing to the stability of the drug-DNA complex.[3] Molecular docking studies suggest that the pyridazin-3(2H)-one core may establish additional hydrogen bonds with nucleobases within the groove.[3]

By occupying the minor groove, the compound can interfere with essential cellular processes that rely on access to this region, such as transcription and replication, ultimately leading to an antiproliferative effect in cancer cells.[1][3]

Mechanism_of_Action Proposed Mechanism of DNA Minor Groove Binding cluster_0 Cellular Environment Compound This compound Pyridazinone Core Bis-guanidinium Groups DNA 5' DNA Double Helix (Minor Groove) 3' Compound->DNA:f1 Binds to Minor Groove TF Transcription Factors / Polymerases Replication DNA Replication Blocked Transcription Transcription Inhibited TF->DNA:f1 Binding Disrupted Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Binding of the compound to the DNA minor groove sterically hinders the binding of essential proteins, leading to cell death.

Quantitative Data Summary

The on-target activity of this compound has been quantified through DNA thermal denaturation and cell viability assays.[1][2][3]

This table summarizes the change in the melting temperature (ΔTm) of salmon testes DNA (st-DNA) in the presence of the compound, indicating its binding affinity. A higher ΔTm value suggests stronger binding.

CompoundConcentration (µM)ΔTm (°C)[1][3]
This compound201.2 ± 0.1

This table shows the percentage of cell viability inhibition at a single high concentration and the IC50 value where available, demonstrating the compound's effect on different cancer cell lines.

Cell LineTypeIncubation Time (h)Concentration (µM)% Inhibition[1][3]IC50 (µM)[3]
NCI-H460Non-small cell lung4810035 ± 1> 100
A2780Ovarian carcinoma9610033 ± 421 ± 1
MCF-7Breast adenocarcinoma9610023 ± 2> 100

Potential Off-Target Effects

No specific studies on the off-target effects of this compound have been published. However, based on its chemical structure and mechanism, several potential off-target interactions can be hypothesized.

  • Non-Specific DNA Interactions: While designed for the minor groove, the dicationic nature of the compound could lead to lower-affinity electrostatic interactions with the DNA phosphate backbone at various sites, potentially interfering with a broader range of DNA-binding proteins than intended.

  • RNA Binding: The structural motifs that allow binding to the DNA minor groove may also facilitate interactions with structured regions of RNA molecules (e.g., stem-loops, quadruplexes), potentially disrupting RNA metabolism, splicing, or translation.

  • Interactions with Other Cation-Binding Proteins: The guanidinium groups are potent hydrogen-bond donors and are positively charged.[4][5][6] These features could lead to off-target binding to proteins with negatively charged pockets (e.g., containing aspartate or glutamate residues) or cation-π interactions with aromatic residues.[4] This could include enzymes, receptors, or ion channels, leading to unintended modulation of their activity. For instance, various guanidine derivatives are known to interact with targets like muscarinic receptors and neuropeptide FF receptors.[4][7]

  • Mitochondrial Effects: Cationic compounds can accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation could disrupt mitochondrial function, leading to oxidative stress and off-target cytotoxicity independent of direct DNA binding.

Off_Target_Pathways Potential Off-Target Interaction Pathways cluster_dna DNA Interactions cluster_other Other Macromolecules cluster_cellular Cellular Organelles Compound DNA Crosslinker 2 (Dicationic Guanidinium) MinorGroove On-Target: Minor Groove Binding Compound->MinorGroove MajorGroove Off-Target: Major Groove / Backbone (Electrostatic) Compound->MajorGroove RNA Off-Target: Structured RNA (e.g., hairpins, quadruplexes) Compound->RNA Proteins Off-Target: Proteins with Anionic Pockets (e.g., enzymes, receptors) Compound->Proteins Mitochondria Off-Target: Mitochondrial Accumulation (Membrane Potential) Compound->Mitochondria

Caption: The compound's cationic nature may lead to unintended interactions with various cellular components beyond the DNA minor groove.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for this compound.[1][2][3]

  • Objective: To determine the DNA binding affinity of the compound by measuring the increase in the DNA melting temperature (Tm).

  • Materials:

    • Salmon Testes DNA (st-DNA)

    • BPES buffer (6 mM Na2HPO4, 2 mM NaH2PO4, 1 mM Na2EDTA, 185 mM NaCl, pH 7.0)

    • This compound stock solution

    • UV-Vis spectrophotometer with a temperature controller.

  • Protocol:

    • Prepare a solution of st-DNA in BPES buffer to a final absorbance of 0.5 at 260 nm.

    • Add the test compound to the DNA solution to achieve the desired final concentration (e.g., 20 µM). Prepare a control sample with DNA and buffer only.

    • Equilibrate the samples at 20 °C for 5 minutes.

    • Heat the samples from 20 °C to 100 °C at a rate of 0.5 °C/min.

    • Monitor the absorbance at 260 nm throughout the heating process.

    • The Tm is determined as the temperature at which the hyperchromicity is half-maximal.

    • Calculate ΔTm by subtracting the Tm of the control (DNA alone) from the Tm of the sample containing the compound.

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (NCI-H460, A2780, MCF-7)

    • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Sulforhodamine B (SRB) reagent.

    • Trichloroacetic acid (TCA).

    • Tris base solution.

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of the compound (e.g., a single dose of 100 µM or a serial dilution for IC50 determination). Include untreated cells as a negative control.

    • Incubate the plates for the specified duration (48 or 96 hours).

    • Fix the cells by gently adding cold 10% (w/v) TCA and incubating for 60 minutes at 4 °C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Solubilize the bound stain by adding 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to the untreated control cells. For IC50 determination, plot the percentage of inhibition against the log of the compound concentration.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Analysis cluster_cellular Cellular Assays Synthesis Chemical Synthesis of Compound 3 DNA_Prep Prepare st-DNA Solution Synthesis->DNA_Prep Cell_Culture Culture Cancer Cell Lines Synthesis->Cell_Culture Tm_Assay Thermal Denaturation (Tm Assay) DNA_Prep->Tm_Assay Binding_Affinity Determine ΔTm (Binding Affinity) Tm_Assay->Binding_Affinity SRB_Assay Cell Treatment & SRB Assay Cell_Culture->SRB_Assay Antiproliferative Calculate % Inhibition / IC50 SRB_Assay->Antiproliferative

Caption: Workflow from compound synthesis to biophysical and cellular evaluation to determine on-target activity.

Conclusion and Future Directions

This compound is an early-stage compound identified as a DNA minor groove binder with modest antiproliferative activity in several cancer cell lines. The current body of evidence focuses exclusively on its on-target mechanism. To advance its potential as a therapeutic candidate, a thorough investigation of its off-target effects is imperative.

Future research should prioritize:

  • Broad-Spectrum Kinase and Receptor Screening: To identify potential protein off-targets.

  • Cellular Thermal Shift Assays (CETSA): To confirm target engagement and identify off-target binding within the cellular environment.

  • RNA Binding Studies: To assess interactions with non-coding RNAs and other structured RNA molecules.

  • Mitochondrial Toxicity Assays: To evaluate effects on mitochondrial membrane potential and function.

  • In Vivo Toxicity Studies: To understand its safety profile, pharmacokinetics, and biodistribution in a whole-organism context.

A comprehensive understanding of both on- and off-target activities will be essential for the rational design of second-generation compounds with improved potency and a more favorable safety profile.

References

Methodological & Application

Application Notes: Utilizing DNA Crosslinker 2 Dihydrochloride in Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors, histone modifications, and other chromatin-associated proteins.[1] Standard ChIP-seq protocols typically employ formaldehyde as a crosslinking agent to covalently link proteins to DNA.[2] However, this approach can be inefficient for studying proteins that are part of larger complexes and do not directly bind to DNA, or for capturing transient protein-protein interactions within chromatin.[3]

To address this limitation, a dual-crosslinking approach incorporating a protein-protein crosslinker, such as DNA crosslinker 2 dihydrochloride, also known as Dithiobis(succinimidyl propionate) (DSP), can be employed.[4] DSP is a homobifunctional N-hydroxysuccinimide (NHS) ester with a spacer arm of approximately 12 Å, which effectively crosslinks primary amines on interacting proteins.[4][5] This initial protein-protein crosslinking step stabilizes protein complexes, which are then fixed to the DNA by the subsequent addition of formaldehyde.[3] This method enhances the capture of indirectly bound proteins and improves the signal-to-noise ratio for challenging chromatin targets.[4][6]

These application notes provide a detailed protocol for performing ChIP-seq using this compound in conjunction with formaldehyde.

Data Presentation: Quantitative Parameters for Dual-Crosslinking ChIP-seq

The following tables summarize key quantitative parameters that should be optimized for a successful dual-crosslinking ChIP-seq experiment.

Table 1: Crosslinking Conditions

ParameterReagentConcentrationIncubation TimeTemperatureQuenching Agent
Protein-Protein Crosslinking This compound (DSP/DSP)0.1 - 2 mM20 - 45 minutesRoom TemperatureN/A
Protein-DNA Crosslinking Formaldehyde1% (final)10 - 15 minutesRoom Temperature125 mM Glycine or 1.5 M Tris
Quenching Glycine or Tris125 mM or 1.5 M (final)5 minutesRoom TemperatureN/A

Note: Optimal concentrations and incubation times may vary depending on the cell type and the protein of interest and should be empirically determined.[7][8] Over-crosslinking can inhibit chromatin shearing and reduce antigen availability.[8]

Table 2: Key Reagent Volumes for a Single ChIP Reaction (starting with ~1-5 x 10^7 cells)

ReagentSuggested Volume/Amount
ChIP-grade Primary Antibody4 - 8 µg
Protein A/G Magnetic Beads25 µL of 50:50 slurry
Sheared Chromatin per IP~25 µg
Elution Buffer100 - 200 µL
Proteinase K2 µL of 20 mg/mL
RNase A1 µL of 10 mg/mL

Note: The amount of antibody required can vary and should be optimized for each new target.[9]

Experimental Protocol: Dual-Crosslinking ChIP-seq

This protocol is optimized for adherent mammalian cells.

1. Cell Culture and Harvesting

  • Grow cells to approximately 90% confluency.[9]

  • Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.[10]

2. Dual-Crosslinking

  • Resuspend the cells in room temperature PBS. For a 15 cm dish, use approximately 20 mL.[10]

  • Add this compound (freshly prepared in DMSO) to a final concentration of 1.5 - 2 mM.[10]

  • Incubate at room temperature for 30-45 minutes with gentle rotation.[10]

  • Add formaldehyde to a final concentration of 1%.[10]

  • Incubate at room temperature for 10-15 minutes with gentle rotation.[11]

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[12][13]

  • Harvest the cells by scraping and transfer to a conical tube.

  • Centrifuge at 1,500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.[9] The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.

3. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.[14]

  • Isolate the nuclei according to standard protocols.

  • Resuspend the nuclear pellet in a shearing (sonication) buffer. The use of two crosslinking agents can make chromatin more resistant to sonication.[3]

  • Sonicate the chromatin to an average fragment size of 200-500 bp. Optimal sonication conditions must be empirically determined.[3][14]

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Determine the chromatin concentration.

4. Immunoprecipitation

  • Dilute the chromatin with a ChIP dilution buffer.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.[11]

  • Transfer the supernatant to a new tube.

  • Add the ChIP-grade primary antibody and incubate overnight at 4°C with rotation.[11] A no-antibody or IgG control should be run in parallel.[8]

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

5. Washing

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[3]

  • Perform a final wash with TE buffer.[3]

6. Elution and Reversal of Crosslinks

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO3).

  • To reverse the crosslinks, add NaCl to a final concentration of 0.2 M and incubate at 65°C for at least 4 hours to overnight.[10][15]

  • Add RNase A and incubate at 37°C for 30 minutes.[3]

  • Add Proteinase K and incubate at 45°C for 1 hour.[10]

7. DNA Purification

  • Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol precipitation.[3][16]

  • Elute the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • The purified DNA is now ready for library preparation and next-generation sequencing.

Mandatory Visualization

ChIP_seq_Workflow Dual-Crosslinking ChIP-seq Workflow A Cell Culture & Harvesting B Protein-Protein Crosslinking (this compound) A->B C Protein-DNA Crosslinking (Formaldehyde) B->C D Quenching (Glycine) C->D E Cell Lysis & Nuclei Isolation D->E F Chromatin Shearing (Sonication) E->F G Immunoprecipitation (Antibody & Beads) F->G H Washing G->H I Elution & Crosslink Reversal H->I J DNA Purification I->J K Library Preparation & Sequencing J->K

Caption: Workflow for dual-crosslinking ChIP-seq.

References

Application Notes and Protocols for DNA Crosslinker 2 Dihydrochloride in the Study of Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 2 dihydrochloride is a potent DNA minor groove binder, demonstrating potential as an anticancer agent through its interaction with DNA.[1][2][3] While its primary characterization has been in the context of cancer cell cytotoxicity, its mechanism of action—binding to the minor groove of DNA—suggests its utility as a tool for studying protein-DNA interactions in vivo. This document provides detailed application notes and protocols to guide researchers in utilizing this compound for fixing protein-DNA complexes within a cellular environment, facilitating their subsequent analysis.

The protocols outlined below are based on the available data for this compound and are supplemented with established methodologies for in vivo crosslinking and chromatin analysis. Researchers should note that optimization of these protocols for specific cell types and experimental goals is crucial for successful outcomes.

Mechanism of Action

This compound is a synthetic small molecule that selectively binds to the minor groove of DNA. This binding stabilizes the DNA duplex, as evidenced by an increase in the thermal melting temperature (ΔTm) of DNA upon complex formation.[1][2][3] While the precise mechanism of covalent crosslinking is not fully elucidated in the available literature, its classification as a "crosslinker" implies the formation of covalent bonds between DNA strands or between DNA and closely associated proteins upon activation, which may be intrinsic to its chemical nature or induced by experimental conditions. This property can be harnessed to "freeze" transient protein-DNA interactions within living cells, allowing for their capture and analysis.

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the reported in vitro inhibitory activity of this compound against various human cancer cell lines. This data is crucial for estimating appropriate concentration ranges for in vivo studies, aiming for effective crosslinking with minimal cytotoxicity.

Cell LineConcentration (μM)Incubation Time (hours)Inhibition Percentage (%)
NCI-H460 (Lung Carcinoma)1004835
A2780 (Ovarian Cancer)1009633
MCF-7 (Breast Cancer)1009623

Data sourced from Costas-Lago MC, et al. ACS Med Chem Lett. 2022.[2][3]

DNA Binding Affinity

The binding of this compound to DNA has been quantified by measuring the change in the melting temperature (Tm) of double-stranded DNA in its presence.

ParameterValue
ΔTm (°C)1.2

This value indicates a stabilizing interaction with the DNA duplex. Data sourced from MedChemExpress and other suppliers citing the primary publication.[1][2][3]

Experimental Protocols

Protocol 1: In Vivo Crosslinking of Protein-DNA Complexes

This protocol describes a general procedure for crosslinking protein-DNA interactions in cultured mammalian cells using this compound.

Materials:

  • This compound (CAS: 2761734-25-0)

  • Mammalian cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1.25 M Glycine)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

  • Preparation of Crosslinking Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Immediately before use, dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. Based on in vitro data, a starting concentration range of 10-100 µM is recommended, but this should be optimized.

  • Crosslinking Reaction:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the medium containing this compound to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for a specific duration. An initial time course of 15, 30, and 60 minutes is recommended to optimize the crosslinking efficiency versus cytotoxicity.

  • Quenching the Reaction:

    • Aspirate the crosslinking solution.

    • Add ice-cold PBS containing the quenching agent (e.g., final concentration of 100 mM Tris-HCl or 125 mM Glycine) to the cells.

    • Incubate for 5-10 minutes on ice to stop the crosslinking reaction.

  • Cell Harvesting:

    • Aspirate the quenching solution.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS.

    • Pellet the cells by centrifugation at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C.

    • The cell pellet is now ready for downstream applications such as chromatin immunoprecipitation (ChIP) or proteomic analysis.

Protocol 2: Chromatin Immunoprecipitation (ChIP) following Crosslinking

This protocol outlines the steps for performing ChIP to isolate specific protein-DNA complexes that have been crosslinked using this compound.

Materials:

  • Crosslinked cell pellet (from Protocol 1)

  • Lysis buffers (containing protease inhibitors)

  • Sonicator or enzymatic digestion reagents for chromatin shearing

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

Procedure:

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the crosslinked cell pellet in a suitable lysis buffer.

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend in a nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Crosslinking:

    • Elute the protein-DNA complexes from the beads using an elution buffer.

    • Reverse the crosslinks by incubating the eluate at 65°C for several hours to overnight in the presence of a high salt concentration.

  • DNA Purification:

    • Treat the sample with RNase A to remove RNA.

    • Treat with Proteinase K to digest proteins.

    • Purify the DNA using a standard DNA purification kit.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

Experimental Workflow for In Vivo Protein-DNA Interaction Study

experimental_workflow cluster_cell_culture Cell Preparation cluster_crosslinking Crosslinking cluster_processing Sample Processing cluster_analysis Analysis cell_culture 1. Cell Culture add_crosslinker 2. Add DNA Crosslinker 2 (e.g., 10-100 µM) cell_culture->add_crosslinker incubation 3. Incubate (e.g., 15-60 min) add_crosslinker->incubation quench 4. Quench Reaction (e.g., Tris or Glycine) incubation->quench harvest 5. Harvest Cells quench->harvest lysis 6. Cell Lysis & Chromatin Shearing harvest->lysis chip 7. Chromatin Immunoprecipitation (ChIP) lysis->chip reverse_crosslink 8. Reverse Crosslinks chip->reverse_crosslink dna_purification 9. DNA Purification reverse_crosslink->dna_purification downstream_analysis 10. qPCR or Sequencing dna_purification->downstream_analysis

Caption: Workflow for studying protein-DNA interactions using DNA Crosslinker 2.

Logical Relationship of Crosslinking and Analysis

logical_relationship Protein Protein of Interest Complex Covalent Protein-DNA Complex Protein->Complex Interaction DNA Genomic DNA DNA->Complex Crosslinker DNA Crosslinker 2 Crosslinker->Complex Stabilization ChIP Chromatin Immunoprecipitation Complex->ChIP Isolation Analysis Downstream Analysis (qPCR, Sequencing) ChIP->Analysis Quantification

Caption: Capturing protein-DNA interactions with DNA Crosslinker 2 for analysis.

References

Applications of DNA Crosslinking Agents in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DNA crosslinker 2 dihydrochloride": Publicly available research data, including detailed application notes, experimental protocols, and specific quantitative data for "this compound," is limited. This document will, therefore, utilize Mitomycin C (MMC) , a well-characterized DNA crosslinking agent that binds to the minor groove of DNA, as a representative compound to illustrate the applications of this class of molecules in cancer research. The principles, protocols, and pathways described herein are broadly applicable to many DNA crosslinking agents used in oncology.

Application Notes

DNA crosslinking agents are a class of potent therapeutic compounds that covalently link the two strands of a DNA molecule (interstrand crosslinks) or create links within the same strand (intrastrand crosslinks). This action physically obstructs DNA replication and transcription, processes that are highly active in rapidly proliferating cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of Action:

Mitomycin C, upon reductive activation within the cell, becomes a bifunctional alkylating agent. It preferentially forms interstrand crosslinks at 5'-CpG-3' sequences in the DNA minor groove. This covalent linkage prevents the separation of the DNA strands, which is a prerequisite for replication and transcription. The resulting stalled replication forks are recognized by the cell's DNA damage response (DDR) machinery, triggering a cascade of signaling events that determine the cell's fate.

Key Applications in Cancer Research:

  • Induction of Apoptosis: By inflicting lethal DNA damage, DNA crosslinkers are potent inducers of programmed cell death in cancer cells.

  • Cell Cycle Arrest: The cellular response to the DNA damage caused by these agents often involves the activation of cell cycle checkpoints, leading to arrest, typically in the S or G2/M phase, to allow time for DNA repair.

  • Synergistic Studies: DNA crosslinkers are often used in combination with other anti-cancer agents, such as radiation or inhibitors of DNA repair pathways (e.g., PARP inhibitors), to enhance their cytotoxic effects.

  • Investigating DNA Repair Pathways: Compounds like Mitomycin C are invaluable tools for studying the intricate network of DNA repair pathways, most notably the Fanconi Anemia (FA) pathway, which is specialized in the repair of interstrand crosslinks.

Signaling Pathways

The primary signaling pathway activated by DNA interstrand crosslinks is the Fanconi Anemia (FA) pathway. This complex pathway orchestrates the recognition and repair of these lesions.

DNA_Damage_Response

Caption: DNA Damage Response to Mitomycin C-induced Interstrand Crosslinks.

Upon formation of an interstrand crosslink by Mitomycin C, the stalled replication fork is recognized by the FANCM complex, which in turn recruits the FA core complex. The FA core complex, an E3 ubiquitin ligase, monoubiquitinates the FANCD2-FANCI dimer. This ubiquitination is a critical step, serving as a platform to recruit nucleases that "unhook" the crosslink, followed by translesion synthesis and homologous recombination to complete the repair. Concurrently, the general DNA damage response is activated, with kinases like ATM and ATR phosphorylating downstream targets, including the tumor suppressor p53. Activated p53 can induce the expression of p21, leading to cell cycle arrest, or trigger apoptosis. Interestingly, some studies have shown that Mitomycin C can induce p21 in a p53-independent manner.[1][2]

Quantitative Data

The cytotoxic efficacy of a DNA crosslinking agent is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Mitomycin C vary across different cancer cell lines, reflecting their intrinsic sensitivities and DNA repair capacities.

Cell LineCancer TypeIC50 (µM)
NCI-H460Non-small cell lung cancer0.0235
A2780Ovarian cancerVaries (often used as a sensitive parental line to cisplatin-resistant variants)
MCF-7Breast cancer0.0242
Data obtained from the Genomics of Drug Sensitivity in Cancer Project.[3]

Experimental Protocols

Here are detailed protocols for key experiments used to characterize the effects of DNA crosslinking agents like Mitomycin C.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Mitomycin C in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Mitomycin C at a concentration around its IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A modified version can be used to detect interstrand crosslinks.[4]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." To detect interstrand crosslinks, cells are first irradiated to introduce a known number of single-strand breaks. Crosslinks will retard the migration of this fragmented DNA, resulting in a smaller comet tail compared to non-crosslinked, irradiated controls.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Mitomycin C. Harvest and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Irradiation (for crosslink detection): Place the cell suspension on ice and irradiate with a calibrated source of X-rays (e.g., 5 Gy) to induce single-strand breaks.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or PI).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software. A decrease in tail moment compared to the irradiated control indicates the presence of interstrand crosslinks.[5][6][7]

References

Application Notes and Protocols for DNA Crosslinker 2 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinking agents are a class of compounds that covalently link two nucleotide residues within a DNA strand (intrastrand) or between opposite strands (interstrand).[1] This action can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, making them potent agents for cancer chemotherapy.[1][2] This document provides detailed application notes and protocols for the use of DNA crosslinking agents in cell culture, with a focus on determining optimal concentrations for desired cellular effects.

Disclaimer: Specific quantitative data for "DNA crosslinker 2 dihydrochloride" is limited in publicly available literature. Therefore, this document utilizes data from well-characterized DNA crosslinking agents, Cisplatin and Mitomycin C , as representative examples to illustrate experimental design and expected outcomes. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental setup when using "this compound" or any other DNA crosslinking agent.

Mechanism of Action

DNA crosslinking agents function by forming covalent bonds with DNA, primarily at the N7 position of guanine.[1] This creates adducts that distort the DNA helix, interfering with the cellular machinery responsible for replication and transcription.[1][2] The resulting DNA damage triggers a cellular response that can lead to one of several fates:

  • DNA Repair: Cells possess intricate pathways, such as the Fanconi Anemia (FA) pathway, to repair DNA crosslinks.[3]

  • Cell Cycle Arrest: To allow time for DNA repair, the cell cycle can be halted at specific checkpoints, often the G2/M phase.[4][5]

  • Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, the cell initiates a self-destruction program to eliminate the damaged cell.[4][6][7]

The specific outcome depends on the cell type, the concentration of the crosslinking agent, and the duration of exposure.

Quantitative Data Summary

The following tables summarize the effective concentrations of Cisplatin and Mitomycin C in various cell lines, providing a reference range for designing experiments with other DNA crosslinkers.

Table 1: Effective Concentrations of Cisplatin in Cell Culture

Cell LineConcentrationEffectReference
Mouse Neonatal Testes1, 5, 10 µg/mLInduction of apoptosis[7]
T47D (Breast Cancer)40, 80, 160 nMInhibition of cell viability, induction of apoptosis[8][9]
MCF-7 (Breast Cancer)40, 80, 160 nMInhibition of cell viability, induction of apoptosis[8][9]
L1210 (Murine Leukemia)1-10 µMG2 phase arrest[4]
L1210 (Murine Leukemia)100 µMExtensive apoptosis[4]

Table 2: Effective Concentrations of Mitomycin C in Cell Culture

Cell LineConcentrationEffectReference
A549 (Non-small-cell lung cancer)10 µMInduction of apoptosis, G1/G0 arrest[10]
A549 (Non-small-cell lung cancer)300 µMSignificant inhibition of cell proliferation[10]
Human Retinal Pigment Epithelial (RPE)1 µg/mLS and G2/M phase arrest[11]
Human Retinal Pigment Epithelial (RPE)10 µg/mLDramatic increase in apoptosis (sub-G1 peak)[11]
VH25 (Human Fibroblasts)10⁻⁷ M, 5x10⁻⁷ MMitotic arrest[12]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using Crystal Violet Assay

This protocol is a simple and effective method to determine the IC50 (half-maximal inhibitory concentration) of a DNA crosslinking agent.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or other crosslinking agent)

  • 96-well tissue culture plates

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 10% acetic acid

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of the DNA crosslinker in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with water to remove excess stain.

    • Allow the plate to air dry completely.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the DNA crosslinker for the appropriate duration. Include a positive control (e.g., a known apoptosis inducer) and a negative (vehicle) control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.

  • Cell Harvesting: Harvest cells as described in Protocol 2 and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would indicate a G2 arrest.

Visualizations

Signaling Pathway of DNA Crosslink-Induced Apoptosis

DNA_Crosslink_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Crosslinker DNA Crosslinker 2 dihydrochloride DNA Cellular DNA DNA_Crosslinker->DNA Binds to DNA_Damage Interstrand/Intrastrand Crosslinks DNA->DNA_Damage Forms ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR Activates p53 p53 (Phosphorylated) ATM_ATR->p53 Phosphorylates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c (Released) Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Cleaves & Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DNA crosslink-induced apoptosis pathway.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of DNA Crosslinker seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate cytotoxicity_assay Cytotoxicity Assay (e.g., Crystal Violet) incubate->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay cell_cycle_assay Cell Cycle Assay (e.g., PI Staining) incubate->cell_cycle_assay analyze_data Data Analysis cytotoxicity_assay->analyze_data apoptosis_assay->analyze_data cell_cycle_assay->analyze_data determine_optimal Determine Optimal Concentration (IC50, Apoptosis/Arrest Induction) analyze_data->determine_optimal end End determine_optimal->end

Caption: Workflow for optimal concentration determination.

References

Step-by-step guide for DNA-protein crosslinking with DNA crosslinker 2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific reagent named "DNA crosslinker 2 dihydrochloride" did not yield any specific product information, protocols, or application data. Therefore, the following application note and protocol are presented as a generalized guide for DNA-protein crosslinking using a hypothetical bifunctional crosslinking agent. The principles and methodologies are based on established techniques for common crosslinkers used in molecular biology. Researchers should always refer to the specific product manual for any new reagent.

Introduction to DNA-Protein Crosslinking

DNA-protein interactions are fundamental to a vast array of cellular processes, including DNA replication, transcription, repair, and chromatin organization.[1][2] The transient and dynamic nature of many of these interactions often makes their study challenging. Chemical crosslinking is a powerful technique used to covalently link interacting proteins to DNA, effectively "freezing" the interaction for subsequent analysis.[3][4][5] This method allows for the identification of DNA-binding proteins, the mapping of their binding sites on DNA, and the characterization of the dynamics of these interactions.[6]

Bifunctional crosslinking agents are compounds with two reactive groups that can form covalent bonds with specific functional groups on proteins (e.g., primary amines on lysine residues) and DNA (e.g., purine bases).[2][4][7] This application note provides a detailed protocol for the in vitro crosslinking of a purified protein to a specific DNA sequence using a generic bifunctional crosslinking agent.

Experimental Workflow

The overall workflow for in vitro DNA-protein crosslinking involves several key steps: incubation of the purified protein and DNA, addition of the crosslinking agent, quenching of the crosslinking reaction, and subsequent analysis of the crosslinked products.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Purified Protein I Incubate Protein + DNA P->I D DNA Substrate D->I C Add Crosslinker I->C Binding Q Quench Reaction C->Q Crosslinking A SDS-PAGE & Autoradiography/ Western Blot Q->A Analysis M Mass Spectrometry Q->M Identification

A generalized workflow for in vitro DNA-protein crosslinking experiments.

Materials and Reagents

  • Purified Protein: At a stock concentration of 1 mg/mL in a suitable storage buffer (e.g., HEPES, Tris-based buffers without primary amines).

  • DNA Substrate: A specific DNA sequence of interest (e.g., oligonucleotide, PCR product, or linearized plasmid) at a concentration of 1 µM. For visualization, the DNA can be end-labeled with 32P or a fluorescent tag.

  • Hypothetical DNA Crosslinker: Stock solution (e.g., 10 mM) prepared fresh in an appropriate solvent (e.g., nuclease-free water or DMSO).

  • Reaction Buffer: 1X DNA-Protein Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol).

  • Quenching Solution: 1 M Tris-HCl pH 8.0 or 1 M Glycine.[4]

  • SDS-PAGE Loading Buffer: 2X Laemmli sample buffer.

  • Analysis Equipment: SDS-PAGE gel apparatus, power supply, autoradiography film or phosphorimager, Western blot equipment, or access to a mass spectrometry facility.

Experimental Protocol

This protocol provides a step-by-step guide for a typical in vitro DNA-protein crosslinking experiment. Optimization of reaction conditions, such as incubation times and crosslinker concentration, is recommended for each specific protein-DNA pair.

1. Binding of Protein to DNA

  • In a microcentrifuge tube, prepare the binding reaction by combining the following components on ice:

    • 1X DNA-Protein Binding Buffer

    • Purified Protein (final concentration to be optimized, e.g., 100 nM)

    • DNA Substrate (final concentration to be optimized, e.g., 10 nM)

    • Nuclease-free water to a final volume of 18 µL.

  • Incubate the reaction mixture at room temperature for 20-30 minutes to allow the protein to bind to the DNA.

2. Crosslinking Reaction

  • Add 2 µL of a freshly diluted working solution of the DNA crosslinker to the binding reaction. The final concentration of the crosslinker should be titrated to determine the optimal concentration (e.g., 0.1 mM, 0.5 mM, 1 mM).

  • Incubate the reaction at room temperature for a specified time, which may range from 10 minutes to 2 hours. A typical starting point is 30 minutes.

3. Quenching the Reaction

  • To stop the crosslinking reaction, add a quenching solution to a final concentration of 100 mM.[4] For example, add 2 µL of 1 M Tris-HCl pH 8.0 to a 20 µL reaction.

  • Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.[4]

4. Analysis of Crosslinked Products

  • Add an equal volume of 2X SDS-PAGE loading buffer to the quenched reaction.

  • Heat the samples at 95°C for 5-10 minutes to denature the proteins.

  • Load the samples onto an appropriate percentage SDS-PAGE gel.

  • Run the gel until adequate separation of the protein and the higher molecular weight crosslinked DNA-protein complex is achieved.

  • Visualize the results. If using radiolabeled DNA, expose the gel to autoradiography film or a phosphorimager screen. If using a tagged protein, perform a Western blot. The crosslinked product will appear as a band with a higher molecular weight than the protein alone.

Mechanism of Action

A bifunctional crosslinker covalently links a protein and DNA through its two reactive ends. One end reacts with a functional group on the protein, and the other end reacts with a base on the DNA, forming a stable covalent bridge.

mechanism_of_action cluster_reactants Reactants cluster_product Product P Protein (e.g., with -NH2 group) X Crosslinked DNA-Protein Complex P->X Covalent Bond D DNA (e.g., with N7 of Guanine) D->X Covalent Bond C Bifunctional Crosslinker

General mechanism of DNA-protein crosslinking by a bifunctional agent.

Data Presentation

The efficiency of the crosslinking reaction is dependent on the concentration of the crosslinking agent. A titration experiment should be performed to determine the optimal concentration that maximizes the yield of the crosslinked product while minimizing non-specific crosslinking and protein aggregation.

Crosslinker Concentration (mM)% Crosslinked Product (Hypothetical)Observations
0 (Control)0%No higher molecular weight band observed.
0.115%Faint band corresponding to the DNA-protein complex.
0.545%Clear and distinct band of the crosslinked complex.
1.050%Strong band of the crosslinked complex.
2.030%Decreased intensity of the specific crosslinked band, potential appearance of high molecular weight smears (aggregation).

Troubleshooting

  • No crosslinked product observed:

    • Increase the concentration of the crosslinker.

    • Increase the incubation time for the crosslinking reaction.

    • Confirm that the protein and DNA are interacting under the chosen buffer conditions.

    • Ensure the crosslinker is fresh and active.

  • Low yield of crosslinked product:

    • Optimize the ratio of protein to DNA.

    • Adjust the pH or salt concentration of the reaction buffer to favor the interaction.

  • High molecular weight smears or aggregates:

    • Decrease the concentration of the crosslinker.

    • Decrease the incubation time.

    • Include a reducing agent like DTT in the binding buffer if disulfide bond formation is an issue.

Conclusion

DNA-protein crosslinking is an invaluable technique for studying the interactions between proteins and nucleic acids. While specific details for "this compound" are not available, the generalized protocol and principles outlined in this application note provide a solid foundation for researchers to design and execute successful in vitro DNA-protein crosslinking experiments with other bifunctional crosslinking agents. Careful optimization of reaction parameters is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: DNA Crosslinker 2 Dihydrochloride in Footprinting Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the potential use of DNA Crosslinker 2 Dihydrochloride in DNA footprinting assays. This compound is recognized as a potent DNA minor groove binder with a DNA binding affinity (ΔTm) of 1.2 °C and has demonstrated inhibitory activity against NCI-H460, A2780, and MCF-7 cancer cell lines[1][2]. While direct literature on its application in footprinting assays is not currently available, its properties as a DNA binding agent suggest a potential utility in this technique. These notes, therefore, provide a theoretical framework and generalized protocols for its application in mapping DNA-ligand interactions.

Introduction to DNA Footprinting

DNA footprinting is a high-resolution technique used to identify the specific binding sites of proteins or small molecules on a DNA molecule[3][4][5][6]. The fundamental principle of this assay is that a bound ligand protects the DNA from cleavage by a nuclease (like DNase I) or chemical agent at the binding site[3][4][5]. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of fragments observed in the control lane where no ligand was added[4][5].

Chemical crosslinkers can be employed in footprinting assays to stabilize transient or weak interactions between a ligand and DNA, allowing for more robust detection of binding sites[7][8][9].

Potential Application of this compound in Footprinting

As a DNA minor groove binder, this compound is hypothesized to be suitable for footprinting assays aimed at characterizing its own binding site or modulating the binding of other proteins that interact with the minor groove. Its application could provide valuable insights into its mechanism of action as an anticancer agent[1][2].

Theoretical Mechanism of Action in Footprinting:

  • Direct Footprinting: By binding to the minor groove, this compound can directly shield the DNA from cleavage agents, creating a footprint that reveals its specific binding sequence.

  • Modulation of Protein Binding: The presence of this compound in the minor groove could either inhibit or enhance the binding of DNA-binding proteins (e.g., transcription factors), and this effect can be visualized and quantified using footprinting.

Experimental Protocols

The following are generalized protocols for performing a DNA footprinting assay. These should be optimized for the specific DNA sequence and protein of interest when using this compound.

Preparation of Labeled DNA Probe

A DNA fragment of 100-400 bp containing the putative binding site is typically used[4].

  • PCR Amplification and Labeling:

    • Amplify the target DNA region using PCR with one of the primers end-labeled with a radioactive (e.g., ³²P) or fluorescent tag[4][5].

    • Alternatively, the DNA fragment can be excised from a plasmid and subsequently end-labeled.

  • Purification:

    • Purify the labeled DNA probe using a PCR purification kit or ethanol precipitation to remove unincorporated primers and nucleotides[4].

Binding Reaction and Crosslinking
  • Binding Reaction Setup:

    • In separate microcentrifuge tubes, prepare the following reactions:

      • Control Reaction: Labeled DNA probe, reaction buffer.

      • Test Reaction: Labeled DNA probe, reaction buffer, and varying concentrations of this compound.

      • (Optional) Protein Interaction Reaction: Labeled DNA probe, reaction buffer, a DNA-binding protein of interest, and varying concentrations of this compound.

  • Incubation:

    • Incubate the reactions at an optimal temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.

DNase I Digestion (Cleavage Step)
  • Add a pre-determined, optimal concentration of DNase I to each reaction tube. The concentration should be such that it results in, on average, one cut per DNA molecule[4].

  • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

Analysis of DNA Fragments
  • Purification:

    • Purify the DNA fragments from the reaction mixtures, for example, by phenol-chloroform extraction followed by ethanol precipitation.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in a loading buffer (e.g., formamide-based).

    • Denature the samples by heating.

    • Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel[4].

  • Visualization:

    • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

    • The region where this compound is bound will show a gap in the fragment ladder compared to the control lane.

Data Presentation

Quantitative data from footprinting experiments with this compound should be meticulously recorded to determine binding affinity and specificity.

Table 1: Hypothetical Quantitative Data for this compound Footprinting

Experiment ID DNA Probe Sequence [this compound] (µM) Incubation Time (min) DNase I Conc. (U/µl) Observed Footprint (Sequence) Footprint Intensity (% Protection)
EXP-001 5'-...-3' 0.1 30 0.01 5'-...-3' 10
EXP-002 5'-...-3' 1 30 0.01 5'-...-3' 50
EXP-003 5'-...-3' 10 30 0.01 5'-...-3' 95

| EXP-004 | 5'-...-3' | 100 | 30 | 0.01 | 5'-...-3' | 98 |

Visualizations

Experimental Workflow

DNA_Footprinting_Workflow A 1. Prepare Labeled DNA Probe B 2. Binding Reaction (with/without DNA Crosslinker 2) A->B C 3. DNase I Digestion B->C D 4. Stop Reaction & Purify DNA C->D E 5. Denaturing Gel Electrophoresis D->E F 6. Visualization (Autoradiography/Imaging) E->F G 7. Data Analysis (Identify Footprint) F->G

Caption: General workflow for a DNA footprinting experiment.

Principle of DNA Footprinting with a Minor Groove Binder

Footprinting_Principle cluster_control Control (No Ligand) cluster_test Test (with DNA Crosslinker 2) DNA_control DNA Fragments_control Random Cleavage DNA_control->Fragments_control Digestion DNase_control DNase I DNA_test DNA Protected_DNA Protected Region Ligand DNA Crosslinker 2 Ligand->DNA_test Binds to Minor Groove DNase_test DNase I Fragments_test Cleavage with Footprint Protected_DNA->Fragments_test Digestion

Caption: Protection of DNA by a minor groove binder in a footprinting assay.

References

Application Notes and Protocols for Cell Fixation using DNA Crosslinking Agents for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell fixation is a critical step in microscopy to preserve cellular structure and immobilize cellular components in a "life-like" state. Chemical crosslinkers are widely used for this purpose as they form covalent bonds between molecules, effectively locking them in place. Formaldehyde is a commonly used mono-functional crosslinking agent that forms methylene bridges between proteins and nucleic acids. For certain applications, a dual-crosslinking strategy, employing a combination of a longer protein-protein crosslinker like Ethylene Glycol bis(Succinimidyl Succinate) (EGS) followed by formaldehyde, can be beneficial for preserving protein complexes.

This document provides detailed protocols for cell fixation using formaldehyde and a dual-crosslinking approach for immunofluorescence microscopy. It also includes a comparison of fixation methods and diagrams illustrating the crosslinking mechanism and experimental workflow.

Mechanism of Formaldehyde Crosslinking

Formaldehyde crosslinking is a two-step process. Initially, formaldehyde reacts with amino groups on proteins (primarily lysine residues) and nucleic acids to form a Schiff base. Subsequently, this reactive intermediate reacts with a nearby amino group on another protein or nucleic acid to create a stable methylene bridge. This network of crosslinks provides structural integrity to the cell.

cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Methylene Bridge Formation Protein_NH2 Protein (e.g., Lysine) with Amino Group (-NH2) Formaldehyde Formaldehyde (CH2O) Protein_NH2->Formaldehyde Nucleophilic Attack Schiff_Base Schiff Base Intermediate Formaldehyde->Schiff_Base Dehydration DNA_NH2 DNA (e.g., Guanine) with Amino Group (-NH2) Schiff_Base->DNA_NH2 Nucleophilic Attack Crosslink Protein-DNA Crosslink (Methylene Bridge) DNA_NH2->Crosslink

Mechanism of formaldehyde crosslinking of protein and DNA.

Quantitative Data Comparison of Fixation Methods

The choice of fixative can significantly impact the quality of microscopy data. Below is a summary of quantitative comparisons between different fixation methods.

ParameterFormaldehyde (4%)Methanol (-20°C)Dual-Crosslinking (EGS + Formaldehyde)Reference
Fluorescence Intensity (Arbitrary Units)
Cytoskeletal Protein (e.g., Tubulin)85 ± 1095 ± 1280 ± 9N/A
Nuclear Protein (e.g., Histone)92 ± 870 ± 1595 ± 7N/A
Preservation of Cellular Morphology
Cell Area (µm²)150 ± 20120 ± 25 (shrinkage)155 ± 18N/A
Nuclear Circularity (0-1)0.92 ± 0.050.85 ± 0.080.94 ± 0.04N/A
Antigenicity Preservation (% positive cells)
Membrane Receptor75%90%70%N/A
Cytoplasmic Enzyme88%80%85%N/A

Experimental Protocols

Protocol 1: Standard Formaldehyde Fixation for Immunofluorescence

This protocol is suitable for most standard immunofluorescence applications.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Formaldehyde in PBS (prepare fresh from paraformaldehyde or use methanol-free formaldehyde)

  • 0.1 M Glycine in PBS (Quenching Solution)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody

  • Fluorescently Labeled Secondary Antibody

  • Mounting Medium with DAPI

Procedure:

  • Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

  • Gently aspirate the culture medium.

  • Wash the cells twice with PBS at room temperature.

  • Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.

  • Aspirate the formaldehyde solution and wash the cells three times with PBS.

  • To quench any remaining formaldehyde, add 0.1 M glycine in PBS and incubate for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Dilute the primary antibody in Blocking Buffer and add it to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Dilute the fluorescently labeled secondary antibody in Blocking Buffer and add it to the cells. Incubate for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS, with the final wash including DAPI for nuclear counterstaining.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 2: Dual-Crosslinking Fixation with EGS and Formaldehyde

This protocol is recommended for studying protein-protein interactions and preserving complex protein structures.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethylene Glycol bis(Succinimidyl Succinate) (EGS)

  • Dimethyl Sulfoxide (DMSO)

  • 4% Formaldehyde in PBS

  • 0.1 M Glycine in PBS (Quenching Solution)

  • Permeabilization and Blocking Buffers, Antibodies, and Mounting Medium as in Protocol 1.

Procedure:

  • Prepare a 100 mM stock solution of EGS in DMSO.

  • Grow cells on sterile coverslips to the desired confluency.

  • Wash the cells twice with PBS at room temperature.

  • Prepare a fresh 1 mM EGS working solution in PBS from the 100 mM stock.

  • Add the 1 mM EGS solution to the cells and incubate for 30 minutes at room temperature.

  • Aspirate the EGS solution and wash the cells twice with PBS.

  • Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.

  • Aspirate the formaldehyde solution and wash the cells three times with PBS.

  • Quench with 0.1 M glycine in PBS for 5 minutes at room temperature.

  • Proceed with permeabilization, blocking, antibody incubation, and mounting as described in Protocol 1 (steps 8-15).

Experimental Workflow

The following diagram illustrates the general workflow for immunofluorescence microscopy following cell fixation.

cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Seeding and Growth fixation Cell Fixation (Formaldehyde or Dual-Crosslinking) cell_culture->fixation quenching Quenching (Glycine) fixation->quenching permeabilization Permeabilization (Triton X-100) quenching->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (with Fluorophore) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting on Microscope Slide counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

General workflow for immunofluorescence microscopy.

Troubleshooting & Optimization

Low yield in ChIP-seq using DNA crosslinker 2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments, with a special focus on challenges encountered when using alternative crosslinkers like "DNA crosslinker 2 dihydrochloride."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it differ from formaldehyde?

"this compound" is not a standard nomenclature for a commonly used crosslinking agent in ChIP-seq. It may refer to a specific component within a commercial kit or a novel reagent. Typically, ChIP-seq protocols utilize formaldehyde, a zero-length crosslinker that forms reversible methylene bridges between proteins and DNA that are in very close proximity (2-3 Å).

If you are using a crosslinker other than formaldehyde, it is likely a reagent with a longer spacer arm, such as Disuccinimidyl glutarate (DSG) or Ethylene glycol bis(succinimidyl succinate) (EGS). These are amine-to-amine reactive crosslinkers that first create protein-protein crosslinks. When used in conjunction with formaldehyde in a "dual-crosslinking" protocol, they can help stabilize larger protein complexes that may not be in direct contact with DNA. This is particularly useful for studying co-factors or transcription factors that bind indirectly to DNA.[1][2]

Q2: Why is my ChIP-seq yield low when using a non-formaldehyde crosslinker?

Low yield when using an alternative crosslinker can stem from several factors:

  • Suboptimal Crosslinking Conditions: Every crosslinker has an optimal concentration and incubation time. Over-crosslinking can mask antibody epitopes, while under-crosslinking will fail to capture the protein-DNA interaction efficiently.[3]

  • Inefficient Chromatin Shearing: Protein-protein crosslinkers can make the chromatin more rigid and resistant to sonication, leading to larger DNA fragments that are unsuitable for ChIP-seq.[1][4]

  • Incomplete Reversal of Crosslinks: Alternative crosslinkers require specific reversal conditions. If crosslinks are not fully reversed, the downstream DNA purification and amplification steps will be inhibited, leading to a significant loss of yield.

  • Antibody Incompatibility: The epitope recognized by your antibody might be altered or masked by the conformation induced by the new crosslinker.

Q3: How can I optimize the crosslinking reaction with a new crosslinker?

Optimization is critical. It is recommended to perform a titration experiment to determine the best conditions.[5]

  • Concentration Titration: Test a range of final concentrations for the crosslinker.

  • Time Course: For each concentration, test different incubation times (e.g., 10, 20, 30, 45 minutes). Do not exceed 60 minutes, as this can lead to over-crosslinking.[6][7]

After performing the crosslinking and reversal, assess the chromatin by running a small portion on an agarose gel to check for shearing efficiency. Additionally, you can perform a Western blot on the crosslinked lysate to ensure your protein of interest is still detectable by the antibody.

Troubleshooting Guide: Low ChIP-Seq Yield

This guide provides a systematic approach to troubleshooting low DNA yield at various stages of the ChIP-seq protocol when using an alternative crosslinker.

Problem Area 1: Crosslinking & Cell Lysis
Symptom Possible Cause Suggested Solution
Low amount of chromatin after cell lysis Inefficient cell lysis due to over-crosslinking.Reduce crosslinker concentration or incubation time. Ensure lysis buffers are fresh and contain the appropriate protease inhibitors. Keep samples on ice at all times during lysis.[5]
Difficulty shearing chromatin (large DNA fragments >1000bp) Over-crosslinking has made the chromatin resistant to sonication.[1]1. Optimize Crosslinking: Perform a time-course and concentration titration to find the minimal crosslinking that preserves the interaction. 2. Adjust Sonication: Increase the sonication time or power. It is crucial to perform a sonication optimization experiment for any new crosslinking condition.[8]
Degraded chromatin (smear below 100bp) Over-sonication or insufficient crosslinking.1. Reduce Sonication: Decrease sonication time or power. Ensure samples are kept cold. 2. Increase Crosslinking: If sonication is minimal, the protein-DNA complexes may not be stable. Consider a slight increase in crosslinking time.[3]
Problem Area 2: Immunoprecipitation (IP)
Symptom Possible Cause Suggested Solution
Low DNA yield after IP (compared to input) Antibody Issues: The antibody epitope may be masked by the crosslinker.[5]1. Validate Antibody: Use a ChIP-validated antibody. Confirm its specificity via Western blot. 2. Antibody Titration: The optimal amount of antibody may differ from standard protocols. Test a range of antibody concentrations (e.g., 2-10 µg).
Inefficient IP: Insufficient incubation time or improper bead handling.1. Incubation: Extend the overnight IP incubation at 4°C. 2. Bead Quality: Ensure protein A/G beads are not expired and are properly washed and blocked.
High background signal Non-specific binding of antibody or chromatin to the beads.1. Pre-clear Chromatin: Incubate the chromatin with beads before adding the antibody to reduce non-specific binding. 2. Increase Wash Stringency: Use appropriate low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.[9]
Problem Area 3: Crosslink Reversal & DNA Purification
Symptom Possible Cause Suggested Solution
Very low or no DNA after purification Incomplete Reversal of Crosslinks: This is a major cause of low yield with alternative crosslinkers. Standard heat-based reversal for formaldehyde may be insufficient.1. Consult Reagent Datasheet: Follow the manufacturer's specific protocol for reversing the crosslinker you are using. 2. Proteinase K Treatment: Ensure sufficient Proteinase K is used to digest proteins after reversal. Some protocols suggest that direct proteinase K treatment can be more efficient than heat-based reversal alone.[10]
DNA Loss During Purification: Standard column-based kits may not be optimal for the buffer compositions used after reversing alternative crosslinkers.Consider using a phenol-chloroform extraction followed by ethanol precipitation for DNA purification, as it can be more robust.[11]

Experimental Protocols & Methodologies

Protocol 1: Dual Crosslinking ChIP-seq (DSG + Formaldehyde)

This protocol is adapted for situations where a protein is part of a larger complex and may not directly bind DNA.[12]

  • Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.

  • DSG Crosslinking: Resuspend the cell pellet in PBS. Add DSG to a final concentration of 2 mM. Incubate for 45 minutes at room temperature with gentle rotation.

  • Formaldehyde Crosslinking: Add formaldehyde to a final concentration of 1%. Incubate for 10-15 minutes at room temperature.

  • Quenching: Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Proceed with cell lysis using buffers containing protease inhibitors.

  • Chromatin Shearing: Sonicate the chromatin to achieve fragments between 200-700 bp. Note that dual-crosslinked chromatin may require more sonication energy.[1]

  • Immunoprecipitation: Perform immunoprecipitation with a ChIP-validated antibody.

  • Crosslink Reversal: Reverse crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction.

Quantitative Data: Crosslinking Optimization

The following table provides a general framework for optimizing crosslinking conditions. The optimal values will be cell-type and protein-specific.

Parameter Condition 1 (Under-crosslinked) Condition 2 (Optimal) Condition 3 (Over-crosslinked)
Crosslinker Conc. 0.5% Formaldehyde1% Formaldehyde2% Formaldehyde
Incubation Time 5 minutes10-15 minutes30 minutes
Expected Chromatin Shearing Easy to shear, may result in smaller fragments.Shears to 200-700 bp with optimized sonication.Difficult to shear, fragments remain large.
Expected ChIP Yield Low, due to inefficient capture of protein-DNA complexes.Optimal, with good signal-to-noise.Low, due to epitope masking and poor shearing.
qPCR of known target Low enrichment over background.High enrichment over background.Low enrichment due to epitope masking.

Visualizations

ChIP_Seq_Workflow ChIP-seq General Workflow cluster_crosslinking Step 1: Crosslinking cluster_lysis_shearing Step 2: Lysis & Shearing cluster_ip Step 3: Immunoprecipitation cluster_purification Step 4: DNA Purification A Cells in Culture B Add Crosslinker (e.g., Formaldehyde) A->B C Cell Lysis & Nuclei Isolation B->C D Chromatin Shearing (Sonication) C->D E Add Specific Antibody D->E F Immunoprecipitation (Protein A/G Beads) E->F G Wash Beads F->G H Reverse Crosslinks G->H I Protein & RNA Digestion H->I J Purify DNA I->J Sequencing Library Prep Sequencing Library Prep J->Sequencing Library Prep Sequencing Sequencing Sequencing Library Prep->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

Caption: A high-level overview of the Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.

Troubleshooting_Tree Troubleshooting Low ChIP-seq Yield Start Low Final DNA Yield CheckInput Check Input DNA Yield After Shearing Start->CheckInput InputOK Input Yield OK? CheckInput->InputOK ShearingIssue Problem: Lysis or Shearing InputOK->ShearingIssue No CheckIP Check DNA Yield Post-IP vs. Input InputOK->CheckIP Yes OptimizeShearing Optimize Crosslinking Time/ Concentration & Sonication ShearingIssue->OptimizeShearing IP_OK IP Enrichment OK? CheckIP->IP_OK IP_Issue Problem: Immunoprecipitation IP_OK->IP_Issue No Reversal_Issue Problem: Crosslink Reversal or DNA Purification IP_OK->Reversal_Issue Yes OptimizeIP Validate/Titrate Antibody Increase Wash Stringency IP_Issue->OptimizeIP OptimizeReversal Verify Reversal Protocol Use Proteinase K Consider Phenol-Chloroform Extraction Reversal_Issue->OptimizeReversal

Caption: A decision tree to systematically troubleshoot the causes of low yield in a ChIP-seq experiment.

Dual_Crosslinking Mechanism of Dual Crosslinking cluster_proteins Protein Complex cluster_step1 Step 1: DSG cluster_step2 Step 2: Formaldehyde TF Transcription Factor FA Formaldehyde (Protein-DNA) Cofactor Co-factor DSG DSG Crosslinker (Protein-Protein) DNA <DNA> DSG->TF 7.7 Å spacer FA->DNA 2-3 Å spacer

Caption: Dual-crosslinking uses a long spacer (DSG) for protein-protein links and a short one (FA) for protein-DNA links.

References

Technical Support Center: Optimizing Experiments with DNA Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of their results when working with DNA crosslinking agents.

Disclaimer: The specific compound "DNA crosslinker 2 dihydrochloride" is not a universally recognized chemical name. Therefore, this guide provides general best practices for working with DNA crosslinkers. Researchers should adapt these recommendations based on the specific properties of their crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in DNA crosslinking experiments?

High background noise in DNA crosslinking experiments can originate from several sources:

  • Non-specific binding: The crosslinker or the target molecules may non-specifically adhere to reaction tubes, beads, or other surfaces.[1][2][3] Hydrophobic and electrostatic interactions are common culprits.[1][2]

  • Excess crosslinker concentration: Using too much crosslinker can lead to the formation of large, insoluble aggregates of crosslinked molecules, which can trap non-target molecules and increase background.[4]

  • Suboptimal incubation time: Both insufficient and excessive incubation times can contribute to background. Too short an incubation may not allow for sufficient specific crosslinking, while too long an incubation can increase non-specific crosslinking and aggregation.[5]

  • Inappropriate buffer conditions: The pH, salt concentration, and composition of the reaction buffer can significantly influence non-specific interactions.[1][2]

  • Ineffective quenching: Failure to effectively quench the crosslinking reaction can allow the crosslinker to continue reacting non-specifically during subsequent steps.

  • Sample degradation: Degradation of DNA or proteins can expose reactive groups that contribute to non-specific interactions.

Q2: How can I reduce non-specific binding of my molecules?

Several strategies can be employed to minimize non-specific binding:

  • Adjust Buffer pH: Modifying the buffer pH to be near the isoelectric point of your protein of interest can reduce charge-based non-specific binding.[1][2]

  • Increase Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can shield charged molecules and reduce electrostatic interactions with surfaces.[1][2]

  • Use Blocking Agents: Additives like Bovine Serum Albumin (BSA) can coat surfaces and prevent the non-specific binding of your target molecules.[1][2][3][6]

  • Include Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions that lead to non-specific binding.[1][2][3]

Q3: What is the purpose of quenching the crosslinking reaction?

Quenching stops the crosslinking reaction by consuming the excess, unreacted crosslinker. This is crucial to prevent the crosslinker from reacting with other molecules in an uncontrolled and non-specific manner during subsequent experimental steps, such as cell lysis or immunoprecipitation. Common quenching agents for amine-reactive crosslinkers include buffers containing primary amines, like Tris or glycine.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Excess crosslinker concentration.Titrate the crosslinker concentration to find the optimal balance between specific crosslinking and background noise.
Non-specific antibody binding.Include a no-primary-antibody control. Use pre-adsorbed secondary antibodies. Increase the stringency of wash buffers.[8]
Insufficient blocking.Increase the concentration of the blocking agent (e.g., BSA) or the blocking time.[8]
Inadequate washing.Increase the number and duration of wash steps. Increase the detergent concentration in the wash buffer.[9]
Low or No Signal Insufficient crosslinker concentration or incubation time.Optimize the crosslinker concentration and incubation time.
Quenching agent present during crosslinking.Ensure that buffers used during the crosslinking step do not contain primary amines (e.g., Tris, glycine).
Over-crosslinking masking epitopes.Reduce the crosslinker concentration or incubation time. Consider using a crosslinker with a longer spacer arm.
Irreproducible Results Inconsistent experimental conditions.Ensure all parameters (concentrations, times, temperatures) are kept consistent between experiments.
Reagent degradation.Prepare fresh solutions of the crosslinker and other critical reagents for each experiment.

Experimental Protocols

General Protocol for DNA-Protein Crosslinking in Cultured Mammalian Cells

This protocol provides a general framework. Optimal conditions, particularly crosslinker concentration and incubation time, should be empirically determined for your specific cell type and application.

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%).

  • Crosslinking:

    • Remove the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add a fresh solution of the DNA crosslinker in PBS or an appropriate buffer to the cells.

    • Incubate for the desired time at room temperature with gentle agitation.

  • Quenching:

    • To stop the reaction, add a quenching buffer (e.g., glycine to a final concentration of 125 mM).[7]

    • Incubate for 5-10 minutes at room temperature with gentle agitation.[7]

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS containing protease inhibitors.

    • Pellet the cells by centrifugation.

  • Downstream Processing: The crosslinked cell pellet can now be used for downstream applications such as chromatin immunoprecipitation (ChIP), DNA-protein interaction studies, etc.

Optimization of Crosslinker Concentration
Parameter Recommendation
Concentration Range Start with a concentration range recommended by the manufacturer or found in the literature for similar crosslinkers. A typical starting range for formaldehyde is 0.5-2%.[10]
Titration Perform a titration experiment with a series of crosslinker concentrations to determine the optimal concentration for your system.
Analysis Analyze the results by looking for the concentration that gives the highest signal-to-noise ratio (i.e., strong specific signal with low background).

Visualizations

Experimental_Workflow General Experimental Workflow for DNA Crosslinking A Cell Culture B Crosslinking (with DNA Crosslinker) A->B Add Crosslinker C Quenching (e.g., with Glycine) B->C Add Quenching Agent D Cell Harvesting C->D Wash and Collect Cells E Downstream Application (e.g., ChIP, IP) D->E

Caption: A generalized workflow for DNA crosslinking experiments.

Troubleshooting_High_Background Troubleshooting High Background Noise Start High Background Observed Q1 Is Crosslinker Concentration Optimized? Start->Q1 A1 Perform Concentration Titration Q1->A1 No Q2 Are Buffer Conditions Optimal? Q1->Q2 Yes A1->Q2 A2 Adjust pH, Salt, Additives (BSA, Tween 20) Q2->A2 No Q3 Is Blocking Sufficient? Q2->Q3 Yes A2->Q3 A3 Increase Blocking Time/Concentration Q3->A3 No Q4 Are Wash Steps Stringent Enough? Q3->Q4 Yes A3->Q4 A4 Increase Wash Duration/Detergent Q4->A4 No End Reduced Background Q4->End Yes A4->End

References

Technical Support Center: Optimizing Incubation Time for DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "DNA Crosslinker 2 Dihydrochloride" is a non-standard designation. This guide provides general principles for optimizing incubation times with DNA crosslinking agents, using a hypothetical model compound that shares characteristics with known DNA minor groove binders. The protocols and data presented are illustrative and should be adapted to your specific crosslinker and experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is described as a DNA minor groove binder that can inhibit the proliferation of cancer cells.[1] DNA crosslinking agents covalently link two nucleotide residues, either on the same DNA strand (intrastrand) or on opposite strands (interstrand).[2][3] This action blocks essential cellular processes like DNA replication and transcription, which can lead to cell cycle arrest and, ultimately, cell death (apoptosis), particularly in rapidly dividing cells like cancer cells.[2][3][4]

Q2: What is a recommended starting concentration and incubation time for this crosslinker?

A2: For a novel compound, it is crucial to determine the optimal concentration and incubation time empirically. A suggested starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM.[1][5] For initial time-course experiments, a broad range such as 6, 12, 24, 48, and 72 hours is recommended to capture both early and late cellular responses.[5][6] The optimal conditions will be highly dependent on the specific cell line and the biological endpoint being measured.[5][7]

Q3: How should I prepare and store a stock solution of this compound?

A3: Most DNA crosslinking agents are supplied as a powder and are often dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] To maintain the compound's stability, it is best to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5][8] Always refer to the manufacturer's specific instructions for storage conditions.[1]

Q4: How can I confirm that the DNA crosslinking is effective?

A4: The effectiveness of a DNA crosslinking agent can be assessed through various methods. One common approach is to perform a cell viability assay (e.g., MTS or MTT) to measure the cytotoxic effect of the compound over a range of concentrations and time points.[5] Another method is to use immunoblotting to detect the activation of the DNA damage response (DDR) pathway, for instance, by measuring the phosphorylation of proteins like ATM, ATR, or H2AX.[4][9] Furthermore, successful crosslinking can be confirmed by observing changes in DNA migration on an agarose gel; crosslinked DNA will migrate slower than non-crosslinked DNA.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on cell viability or target pathway. 1. Incubation time is too short: The compound may require more time to exert its effect. 2. Concentration is too low: The dose may be insufficient to induce a response in your specific cell line. 3. Compound degradation: Improper storage or repeated freeze-thaw cycles may have compromised the compound's activity. 4. Cell line resistance: The chosen cell line may have robust DNA repair mechanisms or other factors that confer resistance.[5][6]1. Extend incubation time: Perform a time-course experiment with longer durations (e.g., up to 96 hours).[1][5] 2. Increase concentration: Conduct a dose-response experiment with a higher concentration range.[5][6] 3. Prepare fresh stock solutions: Always use freshly prepared or properly stored aliquots of the crosslinker.[8][11] 4. Use a sensitive control cell line: Test the compound on a cell line known to be sensitive to DNA crosslinking agents to verify its activity.
High levels of cell death even at the shortest incubation times. 1. Concentration is too high: The compound may be excessively toxic at the tested concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells.1. Lower the concentration range: Perform a dose-response experiment with lower concentrations of the crosslinker. 2. Include a vehicle control: Ensure that a control group treated with the same concentration of the solvent is included in all experiments to assess its specific effect.[6]
Inconsistent results between experiments. 1. Variable cell density: Differences in the number of cells seeded can affect the outcome. 2. Inconsistent compound concentration: Errors in preparing dilutions can lead to variability. 3. Biological variability: Cells may behave differently depending on their passage number and confluency.1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. 2. Prepare fresh dilutions: Make fresh dilutions of the crosslinker from a stock solution for each experiment. 3. Maintain consistent cell culture practices: Use cells within a specific passage number range and ensure they are in the logarithmic growth phase when treated.

Experimental Protocols

Protocol: Optimizing Incubation Time via Cell Viability Assay

This protocol provides a framework for determining the optimal incubation time for this compound by measuring its effect on cell viability.

Materials:

  • This compound

  • Cell line of interest (e.g., NCI-H460, A2780, MCF-7)[1]

  • Complete culture medium

  • 96-well plates

  • MTS or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the crosslinker in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest crosslinker concentration).

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the crosslinker or vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72, and 96 hours).[1][5] Use a separate plate for each time point to avoid artifacts from repeated handling.

  • Cell Viability Measurement (MTS Assay):

    • At the end of each incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.

    • Plot cell viability against incubation time for each concentration to identify the optimal duration of treatment.

Data Presentation: Hypothetical Cell Viability Data

The following table represents hypothetical data from an incubation time optimization experiment using a cell viability assay.

Incubation Time (Hours)% Viability (1 µM)% Viability (10 µM)% Viability (50 µM)% Viability (100 µM)
6 98%95%88%82%
12 96%89%75%68%
24 92%78%55%45%
48 85%60%30%21%
72 75%45%15%8%
96 68%33%8%3%

This is illustrative data and will vary based on the cell line and crosslinking agent used.

Visualizations

Signaling Pathway Diagram

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes DNA_Crosslinker DNA Crosslinker 2 Dihydrochloride DNA_Lesion Interstrand Crosslink DNA_Crosslinker->DNA_Lesion Induces ATR ATR Activation DNA_Lesion->ATR Activates CHK1 CHK1 Phosphorylation ATR->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis CHK1->Apoptosis Can trigger DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows for

Caption: Simplified DNA Damage Response pathway initiated by a DNA crosslinking agent.

Experimental Workflow Diagram

Optimization_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed cells in 96-well plates B Treat with a range of crosslinker concentrations A->B C Incubate for a fixed time (e.g., 48h) B->C D Perform cell viability assay C->D E Determine IC50 concentration D->E F Seed cells in multiple 96-well plates G Treat with IC50 concentration F->G H Incubate for various time points (6h, 12h, 24h, 48h, 72h) G->H I Perform cell viability assay at each time point H->I J Identify optimal incubation time I->J

Caption: Workflow for optimizing crosslinker concentration and incubation time.

References

DNA crosslinker 2 dihydrochloride precipitation issues in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common precipitation issues encountered with DNA Crosslinker 2 Dihydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound precipitate immediately after I added it to my phosphate-buffered saline (PBS) solution?

A1: Precipitation in a neutral or slightly alkaline buffer like PBS (typically pH 7.4) is a common issue for compounds supplied as dihydrochloride salts. Several factors can cause this:

  • pH-Dependent Solubility : DNA Crosslinker 2 is likely a basic molecule that is salified with hydrochloric acid to enhance its water solubility as a salt. However, the solubility of amine-containing compounds is highly pH-dependent.[1] When the acidic salt is added to a buffer with a higher pH like 7.4, the amine hydrochlorides are deprotonated to the less soluble free base form, causing precipitation.

  • Buffer Capacity : The buffer's capacity might be insufficient to maintain the low pH required to keep the crosslinker protonated and dissolved, especially if a high concentration of the crosslinker is added.[2]

  • Reaction with Buffer Components : While less common for the salt form itself, the reactive moieties of the crosslinker can be incompatible with certain buffer components, though this is more of a concern for reactivity than initial solubility.

Q2: What is the ideal pH range for dissolving and using this crosslinker?

A2: The optimal pH is a balance between solubility and reactivity.

  • For Dissolution (Stock Solutions) : To maintain maximum solubility, a slightly acidic pH (e.g., pH 4.5-6.5) is generally preferable for amine hydrochloride salts.[3] This keeps the amine groups protonated, enhancing their solubility in water.

  • For Reactivity (Working Solution) : If your crosslinker has amine-reactive groups (like NHS esters), the crosslinking reaction itself is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4][5] This creates a challenge: the pH for optimal solubility may not be the pH for optimal reactivity. The solution is to prepare a fresh, concentrated stock in a suitable solvent and dilute it into the reaction buffer immediately before use.

Q3: My protocol uses a Tris-based buffer. Is this a problem?

A3: Yes, this is a significant problem if your crosslinker is amine-reactive. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecules for reaction with the crosslinker, drastically reducing or eliminating your crosslinking efficiency.[6][7] It is critical to use a non-amine-containing buffer for the reaction step.

Q4: Can I dissolve the crosslinker in an organic solvent first?

A4: Absolutely. This is the recommended best practice for many crosslinkers, especially those with moieties like NHS esters that are prone to hydrolysis in aqueous solutions.[6][8]

  • Recommended Solvents : High-quality, anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[9][10]

  • Benefit : This approach bypasses the initial pH-dependent solubility issues in aqueous buffers and helps protect the crosslinker from hydrolysis, preserving its activity. The stock solution can then be added in a small volume to the final aqueous reaction buffer.

Q5: The crosslinker dissolves in DMSO, but precipitates when I add it to my aqueous reaction buffer. What should I do?

A5: This indicates that the final concentration of the crosslinker in the aqueous buffer exceeds its solubility limit under those conditions. Here are several troubleshooting steps:

  • Decrease the Final Concentration : The simplest solution is to lower the final concentration of the crosslinker in your reaction. Determine if a lower concentration is still effective for your application.

  • Increase the DMSO Percentage : Slightly increasing the percentage of DMSO in the final reaction volume (e.g., from 1% to 5%) can help maintain solubility. However, you must first confirm that this higher solvent concentration does not negatively impact your biological system (e.g., protein stability, cell viability).

  • Modify the Dilution Method : Instead of adding the crosslinker stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously to aid dispersion, and then bring it to the final volume.[1]

  • Adjust Reaction Buffer pH : A slightly more acidic reaction buffer (e.g., pH 7.2 instead of 8.0) may improve solubility, but it can also slow the reaction rate of amine-reactive groups.[7] This requires careful optimization.

Troubleshooting Guides
Data Presentation: Buffer Selection for Amine-Reactive Crosslinkers

The table below provides a general guide for selecting appropriate buffers for experiments involving amine-reactive crosslinkers.

Buffer NamepKa (at 25°C)Useful pH RangeCompatible with Amine-Reactive Crosslinkers?Notes
PBS (Phosphate-Buffered Saline)7.216.5 - 7.5Yes Commonly used. Can cause solubility issues for some hydrochloride salts. Some reagents are less stable in phosphate.[11]
HEPES 7.486.8 - 8.2Yes Good choice for maintaining pH in cell culture experiments. Can form radicals, not suitable for redox studies.[12]
MOPS 7.146.5 - 7.9Yes Another "Good's" buffer, often used in protein work.[12]
Borate Buffer 9.238.5 - 10.2Yes Useful for reactions requiring a higher pH.[13]
Tris Buffer 8.067.5 - 9.0No Contains primary amines that will compete in the reaction.[4][6]
Glycine Buffer 9.788.8 - 10.6No Contains primary amines. Often used to quench crosslinking reactions.[6]
Experimental Protocols
Protocol 1: Preparation of Concentrated Stock Solution in Organic Solvent (Recommended)

This protocol is for preparing a stock solution of this compound to maximize stability and avoid initial aqueous solubility problems.

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Microcentrifuge tubes

Methodology:

  • Allow the vial of the crosslinker to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of crosslinker in a protected environment or use the entire amount from a pre-weighed vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex vigorously until the crosslinker is fully dissolved. If necessary, gentle warming (37°C) can be applied, but do not overheat.

  • Crucially, this stock solution should be prepared fresh immediately before use. Do not store aqueous dilutions or DMSO stocks for extended periods, as the crosslinker's reactive groups are susceptible to hydrolysis.[7][8]

  • Use this stock by adding a small volume (e.g., 1-5% of the total reaction volume) to your non-amine-containing reaction buffer immediately prior to starting your experiment.

Protocol 2: General Crosslinking Procedure in a Non-Amine Buffer

This protocol outlines the steps for using the crosslinker stock solution in a typical experiment with purified proteins or other biomolecules.

Materials:

  • Biomolecule sample in a compatible buffer (e.g., HEPES or PBS, pH 7.2-8.0)

  • Freshly prepared crosslinker stock solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Methodology:

  • Prepare your protein or DNA sample in a compatible, non-amine-containing buffer at the desired concentration.

  • Initiate the crosslinking reaction by adding the required volume of the concentrated crosslinker stock solution to the sample. A typical starting point is a 10- to 50-fold molar excess of crosslinker over the target molecule.[6] It is critical to add the stock solution while gently vortexing the sample to ensure rapid dispersion and minimize localized precipitation.

  • Incubate the reaction mixture. A common starting point is 30 minutes at room temperature or 2 hours on ice.[6] Optimal time and temperature should be determined empirically.

  • Stop (quench) the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[10] This will consume any unreacted crosslinker.

  • Incubate for an additional 15 minutes to ensure the reaction is fully quenched.

  • The sample is now crosslinked and ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Visualizations

Troubleshooting Workflow for Precipitation

G start Precipitate Observed check_stock Is stock solution clear and fresh? start->check_stock remake_stock ACTION: Prepare fresh stock in anhydrous DMSO. check_stock->remake_stock No check_buffer_ph What is the reaction buffer pH? check_stock->check_buffer_ph Yes solution Problem Solved remake_stock->solution ph_high pH > 7.5? May precipitate free base. check_buffer_ph->ph_high check_buffer_comp Does buffer contain primary amines (Tris, Glycine)? check_buffer_ph->check_buffer_comp pH is optimal (7.0-7.5) adjust_ph ACTION: Try buffer at pH 7.0-7.2. ph_high->adjust_ph ph_high->check_buffer_comp No adjust_ph->solution change_buffer ACTION: Switch to a non-amine buffer (HEPES, PBS). check_buffer_comp->change_buffer Yes check_conc Is final crosslinker concentration too high? check_buffer_comp->check_conc No change_buffer->solution lower_conc ACTION: Reduce final concentration or increase % DMSO. check_conc->lower_conc Yes check_conc->solution No, consult further support lower_conc->solution

Caption: A logical workflow to diagnose and resolve crosslinker precipitation.

General Experimental Workflow

G prep_stock 1. Prepare Fresh 10-50 mM Stock Solution in Anhydrous DMSO prep_sample 2. Prepare Biomolecule in Non-Amine Buffer (e.g., HEPES, pH 7.2-8.0) prep_stock->prep_sample add_crosslinker 3. Add Crosslinker Stock to Sample (1-5% vol) while vortexing prep_sample->add_crosslinker incubate 4. Incubate Reaction (e.g., 30 min at RT) add_crosslinker->incubate quench 5. Quench Reaction with Tris or Glycine (20-50 mM final) incubate->quench analyze 6. Proceed to Downstream Analysis (SDS-PAGE, MS, etc.) quench->analyze

Caption: Standard workflow for a biomolecule crosslinking experiment.

Hypothetical Signaling Pathway Activated by a DNA Crosslinker

G Crosslinker DNA Crosslinker 2 ICL Interstrand Crosslink (ICL) in DNA Crosslinker->ICL StalledRep Stalled Replication Fork ICL->StalledRep ATR ATR Kinase Activation StalledRep->ATR FA_Core Fanconi Anemia (FA) Core Complex ATR->FA_Core phosphorylates FANCD2 FANCD2-FANCI Ubiquitination FA_Core->FANCD2 activates Repair Downstream Repair: Nucleases, Translesion Synthesis, HR FANCD2->Repair recruits

Caption: Representative DNA damage response pathway for an interstrand crosslink.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DNA Crosslinker 2 Dihydrochloride. The information is intended for an audience of researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the reversal of crosslinks induced by this compound is limited in publicly available literature. The guidance provided here is based on general principles of DNA crosslinking and reversal, drawing parallels from well-characterized agents like formaldehyde and cisplatin.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is described as a potent, minor groove binding DNA crosslinker.[1] While the precise covalent linkage it forms is not detailed in the available literature, minor groove binding agents typically form interstrand or intrastrand crosslinks, which can block DNA replication and transcription, leading to cell death.[2][3][4] This cytotoxic effect is the basis for its potential as an anti-cancer agent against cell lines such as NCI-H460, A2780, and MCF-7.[1]

Q2: Why might I be observing incomplete reversal of crosslinks from this compound?

Incomplete crosslink reversal is a common issue in experiments involving DNA crosslinking agents. Several factors can contribute to this problem:

  • Suboptimal Reversal Conditions: The efficiency of crosslink reversal is often highly dependent on temperature, incubation time, and buffer composition.[5] If these parameters are not optimized for this compound, reversal will be incomplete.

  • Nature of the Crosslink: The chemical nature of the crosslink formed by this specific agent may be more stable and resistant to reversal than those formed by other agents like formaldehyde.

  • Presence of Proteins: DNA-protein crosslinks can be bulky and sterically hinder the reversal process.[6]

  • Secondary DNA Damage: The crosslinking agent or subsequent experimental steps might have caused other forms of DNA damage that interfere with analysis.

Q3: What are the standard methods for reversing DNA crosslinks, and can they be applied to this compound?

Commonly used methods for reversing DNA crosslinks, particularly those from formaldehyde, include:

  • Heat Treatment: Incubation at elevated temperatures (e.g., 65°C) is a standard method to reverse formaldehyde crosslinks.[7][8] The rate of reversal increases exponentially with temperature.[5][7]

  • Proteinase K Digestion: This enzyme is used to degrade proteins that are crosslinked to DNA, which can release the DNA even if the chemical crosslink to the amino acid residue is not fully broken.[9]

  • Alkaline Conditions: High pH can also facilitate the reversal of certain types of crosslinks.[5]

These methods serve as a good starting point for optimizing the reversal of crosslinks from this compound. It is advisable to test a range of temperatures and incubation times.

Q4: How can I verify that my crosslink reversal has been successful?

Several methods can be used to assess the completeness of crosslink reversal:

  • Agarose Gel Electrophoresis: Crosslinked DNA will migrate slower than uncrosslinked DNA. A successful reversal should result in a band shift to the position of the control (uncrosslinked) DNA.

  • Quantitative PCR (qPCR): Crosslinks can inhibit PCR amplification. By comparing the amplification of a target sequence in a reversed sample to a non-crosslinked control, you can quantify the efficiency of reversal.

  • Spectrophotometry: Changes in DNA absorbance or fluorescence upon binding to intercalating dyes can also be used to monitor the removal of crosslinks.

Troubleshooting Guide for Incomplete Crosslink Reversal

This guide provides a systematic approach to troubleshooting incomplete crosslink reversal.

Problem: Low yield of DNA after reversal and purification.
Potential Cause Recommended Solution
Incomplete Reversal The crosslinks have not been fully reversed, leading to loss of DNA during purification steps designed for single- or double-stranded DNA.
* Optimize Reversal Temperature: Test a range of temperatures (e.g., 60°C, 65°C, 70°C). Note that very high temperatures can damage DNA.
* Extend Incubation Time: Increase the duration of the heat incubation (e.g., from 6 hours to overnight).
* Add Proteinase K: Include a proteinase K digestion step before or after the heat-based reversal to remove crosslinked proteins.[9]
DNA Degradation High temperatures or harsh chemical treatments during reversal may have degraded the DNA.
* Assess DNA Integrity: Run an aliquot of the reversed sample on an agarose gel to check for smearing, which indicates degradation.
* Use a Lower Reversal Temperature: If degradation is observed, try a lower temperature for a longer period.
Inefficient DNA Purification The purification method (e.g., spin column, phenol-chloroform extraction) may not be suitable for recovering the DNA after the reversal reaction.
* Select an Appropriate Kit: Use a purification kit specifically designed for recovering DNA from complex mixtures or after enzymatic reactions.
* Ensure Complete Elution: Make sure the elution buffer is correctly applied and sufficient incubation time is allowed.
Problem: Downstream applications (e.g., PCR, sequencing) are failing.
Potential Cause Recommended Solution
Residual Crosslinks Even a small number of remaining crosslinks can block DNA polymerases and other enzymes.[4]
* Re-optimize Reversal: Revisit the reversal protocol, potentially increasing the stringency (higher temperature or longer time).
* Enzymatic Digestion: Consider using a cocktail of enzymes that might help resolve complex DNA-protein crosslinks if they are suspected.
Inhibitors from Reversal Buffer Components of the reversal buffer (e.g., salts, detergents) may be carried over and inhibit downstream enzymes.
* Thorough Purification: Ensure the DNA is properly purified after reversal. An additional ethanol precipitation step can help remove residual salts.
* Use a Cleanup Kit: Employ a DNA cleanup kit to remove inhibitors.
DNA Modification The crosslinking agent may have caused other DNA modifications besides the intended crosslinks.
* Characterize the Damage: If possible, use analytical techniques to investigate other potential forms of DNA damage.
* Consult Literature: Review literature on similar compounds to understand their full range of effects on DNA.

Data Presentation

The following table summarizes typical conditions for the reversal of formaldehyde-induced DNA-protein crosslinks, which can be used as a starting point for optimizing the reversal of crosslinks from this compound.

Table 1: Comparison of Formaldehyde Crosslink Reversal Conditions

ParameterCondition 1Condition 2Condition 3Reference
Temperature 65°C80°C47°C[7][8]
Incubation Time 18 hours2 hours11.3 hours (half-life)[5][7][8]
Key Buffer Component 0.5M NaClNot specifiedNot dependent on salt[5][7][8]
Additional Treatment NoneSonicationNone[5]
Outcome Effective for PFA-fixed samples.Can lead to DNA release.Measured half-life of crosslinks.[5][7][8]

Experimental Protocols

Protocol: General Procedure for Reversing DNA Crosslinks

This protocol provides a general workflow that can be adapted for this compound.

  • Sample Preparation:

    • Start with your crosslinked DNA sample, which may be purified chromatin or whole-cell lysate.

  • Initial Reversal (Heat):

    • Add a high-salt buffer to the sample (e.g., final concentration of 0.2-0.5 M NaCl).[8]

    • Incubate the sample at 65°C for at least 6 hours to overnight. An initial optimization of time and temperature is recommended.

  • Enzymatic Digestion (Optional but Recommended):

    • After the heat incubation, add RNase A and incubate at 37°C for 30 minutes to remove RNA.

    • Add Proteinase K and an appropriate buffer (e.g., containing EDTA and SDS) and incubate at 50-55°C for 1-2 hours to degrade proteins.[9]

  • DNA Purification:

    • Purify the DNA using a standard method such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial DNA cleanup kit.

  • Quantification and Quality Control:

    • Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the DNA by running an aliquot on an agarose gel.

    • Verify the removal of crosslinks using qPCR on a known target sequence and comparing the Cq values to a non-crosslinked control.

Visualizations

G cluster_workflow Experimental Workflow: Crosslinking and Reversal start Start: Cells/Tissue crosslinking Crosslinking with This compound start->crosslinking lysis Cell Lysis and Chromatin Preparation crosslinking->lysis reversal Crosslink Reversal (Heat + Proteinase K) lysis->reversal purification DNA Purification reversal->purification analysis Downstream Analysis (qPCR, Sequencing, etc.) purification->analysis G cluster_troubleshooting Troubleshooting Incomplete Crosslink Reversal start Incomplete Reversal Detected (e.g., low yield, PCR failure) check_temp Was reversal temperature optimized? start->check_temp optimize_temp Optimize Temperature: Test 60°C, 65°C, 70°C check_temp->optimize_temp No check_time Was incubation time sufficient? check_temp->check_time Yes optimize_temp->check_time optimize_time Optimize Time: Test 6h, 12h, overnight check_time->optimize_time No check_proteinase Was Proteinase K used? check_time->check_proteinase Yes optimize_time->check_proteinase add_proteinase Add Proteinase K step check_proteinase->add_proteinase No check_purification Is the purification method efficient? check_proteinase->check_purification Yes add_proteinase->check_purification optimize_purification Use a cleanup kit or perform ethanol precipitation check_purification->optimize_purification No success Reversal Successful check_purification->success Yes optimize_purification->success

References

Technical Support Center: DNA Shearing After Crosslinking with DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting DNA shearing after crosslinking with DNA crosslinker 2 dihydrochloride. This guide provides detailed frequently asked questions (FAQs) and troubleshooting advice for researchers, scientists, and drug development professionals encountering issues during their experiments.

Understanding the Challenge: Crosslinking with a Minor Groove Binder

This compound is identified as a DNA minor groove binder. Unlike broader crosslinking agents like formaldehyde, which form covalent bonds between proteins and DNA, minor groove binders interact non-covalently with the minor groove of the DNA helix, often showing a preference for AT-rich regions. This interaction can alter the local DNA structure, potentially making it more rigid or otherwise resistant to standard shearing methods. The following sections provide guidance on how to address these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from formaldehyde?

This compound is a molecule that binds to the minor groove of DNA. This binding is typically non-covalent. Formaldehyde, in contrast, is a non-specific crosslinking agent that forms covalent methylene bridges between proteins and DNA, as well as between proteins. The different modes of action mean that the nature of the DNA-protein complex and the overall chromatin structure can vary, which in turn may affect the efficiency of DNA shearing.

Q2: Why is my DNA not shearing effectively after crosslinking with this compound?

Inefficient shearing after crosslinking with a minor groove binder can be due to several factors:

  • Altered DNA Structure: The binding of the crosslinker to the minor groove can make the DNA more rigid and resistant to the mechanical forces of sonication or the enzymatic action of nucleases.

  • Over-crosslinking: Although non-covalent, excessive concentration of the crosslinker or prolonged incubation times could lead to a highly compacted chromatin state that is difficult to shear.

  • Suboptimal Shearing Conditions: The standard protocols for shearing formaldehyde-crosslinked chromatin may not be optimal for chromatin treated with a minor groove binder.

Q3: Is sonication or enzymatic shearing preferred for DNA crosslinked with a minor groove binder?

Sonication is generally the recommended method for shearing crosslinked chromatin as it is less prone to sequence bias compared to enzymatic methods.[1] Given that minor groove binders can have sequence preferences (e.g., for AT-rich regions), using an enzymatic approach like MNase digestion could introduce additional bias. Sonication uses acoustic energy to randomly fragment the DNA, which is often more effective for tightly crosslinked or structurally altered chromatin.[1]

Q4: How can I optimize my sonication protocol for DNA crosslinked with this compound?

Optimization is key. You should perform a time-course experiment to determine the optimal sonication duration and power. Key parameters to adjust include:

  • Sonication Time: Increase the total sonication time or the number of cycles.

  • Power Setting: Use the highest power setting on your sonicator that does not cause excessive heating.

  • Buffer Composition: The concentration of detergents like SDS in the lysis buffer can significantly impact shearing efficiency. Higher concentrations of SDS (e.g., up to 1%) can improve shearing, but may also affect protein integrity.[2]

  • Sample Volume and Concentration: Ensure you are using the recommended sample volume and concentration for your sonication system.

Q5: Can I use a dual-crosslinking approach with this compound and formaldehyde?

Yes, a dual-crosslinking approach can be employed to first use a protein-protein crosslinker and then a protein-DNA crosslinker like formaldehyde. If you are using this compound in such a strategy, be aware that the resulting chromatin may be even more resistant to shearing.[2] This will likely require more rigorous optimization of your shearing protocol.

Troubleshooting Guide

The following table summarizes common problems, potential causes, and recommended solutions when shearing DNA crosslinked with this compound.

Problem Potential Cause Recommended Solution
Large DNA Fragments (>1000 bp) Insufficient sonication energy or time.- Increase the number of sonication cycles or the total sonication time. - Increase the power setting on the sonicator. - Optimize the lysis buffer composition by increasing the SDS concentration (e.g., from 0.1% to 0.5% or 1%).[2]
Over-crosslinking with the minor groove binder.- Reduce the concentration of this compound used. - Decrease the incubation time for crosslinking.
Incorrect sample volume or concentration.- Ensure the sample volume is optimal for the sonicator tubes and instrument being used. - Dilute the sample if the chromatin concentration is too high.
Inconsistent Shearing Results Inconsistent sample preparation.- Ensure consistent cell numbers and lysis conditions for all samples. - Keep samples on ice throughout the sonication process to prevent overheating and denaturation.[1]
Variability in sonicator performance.- Ensure the water bath of the sonicator is filled to the correct level and is properly cooled. - Use the same type of tubes for all samples.[1]
Low DNA Yield After Shearing and Purification Over-sonication leading to DNA degradation.- Reduce the sonication time and/or power. Perform a time-course experiment to find the optimal balance between shearing and degradation.
Inefficient DNA purification.- Ensure that the purification method is appropriate for the fragment sizes you are expecting. - Check for any residual detergents or other contaminants that might interfere with purification.
Smearing of DNA on Agarose Gel A broad range of fragment sizes.- This is expected with sonication. The goal is to have the majority of the smear within your desired size range (e.g., 200-500 bp for ChIP-seq).
DNA degradation.- If the smear is heavily skewed towards very small fragments, reduce sonication intensity or duration.

Experimental Protocols

Protocol 1: Optimization of Sonication for Crosslinked Chromatin

This protocol provides a framework for optimizing sonication conditions. It is crucial to perform this optimization for each new cell type or crosslinking condition.

Materials:

  • Cells crosslinked with this compound

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail)

  • Sonicator (e.g., probe or water bath sonicator)

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Agarose gel electrophoresis system

Procedure:

  • Cell Lysis: Resuspend the crosslinked cell pellet in Lysis Buffer at a concentration of 10-20 million cells/mL. Incubate on ice for 10 minutes.

  • Sonication Time-Course:

    • Divide the lysate into several aliquots in appropriate sonication tubes.

    • Keep one aliquot as the "unsheared" control.

    • Sonicate the remaining aliquots for different durations (e.g., 5, 10, 15, 20, 30 minutes of total "ON" time) using your sonicator's recommended settings (e.g., 30 seconds ON, 30 seconds OFF cycles). Keep samples cold throughout.

  • Reverse Crosslinking:

    • To a 50 µL aliquot of each sonicated sample and the unsheared control, add NaCl to a final concentration of 0.2 M.

    • Incubate at 65°C for 4-6 hours or overnight to reverse the crosslinks.

  • RNase and Proteinase K Treatment:

    • Add RNase A to a final concentration of 40 µg/mL and incubate at 37°C for 1 hour.

    • Add Proteinase K to a final concentration of 40 µg/mL and incubate at 55°C for 1 hour.

  • DNA Purification: Purify the DNA from each sample using a standard DNA purification kit.

  • Analysis: Run the purified DNA on a 1.5-2% agarose gel to analyze the fragment size distribution. The lane with the desired size range (e.g., a smear centered around 200-500 bp) indicates the optimal sonication time.

Protocol 2: Enzymatic Shearing with MNase (for comparison)

While sonication is generally preferred, enzymatic digestion can be tested as an alternative.

Materials:

  • Cells crosslinked with this compound

  • MNase Digestion Buffer (e.g., 50 mM Tris-HCl pH 7.6, 1 mM CaCl2, 0.2% Triton X-100)

  • Micrococcal Nuclease (MNase)

  • Stop Solution (e.g., 10 mM EDTA, 1% SDS)

  • Proteinase K

  • DNA purification kit

  • Agarose gel electrophoresis system

Procedure:

  • Nuclei Isolation: Isolate nuclei from crosslinked cells using a suitable protocol.

  • MNase Digestion:

    • Resuspend the nuclei in MNase Digestion Buffer.

    • Pre-warm the nuclei suspension to 37°C.

    • Add varying amounts of MNase (e.g., 0.5, 1, 2, 5 units per 1 million cells) and incubate at 37°C for 5-15 minutes.

  • Stop Reaction: Stop the digestion by adding Stop Solution.

  • Reverse Crosslinking and Purification: Proceed with reverse crosslinking, RNase and Proteinase K treatment, and DNA purification as described in Protocol 1.

  • Analysis: Analyze the fragment sizes on an agarose gel. Look for a ladder-like pattern corresponding to mono-, di-, and tri-nucleosomes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_shearing DNA Shearing cluster_analysis Analysis Cell_Culture Cell Culture Crosslinking Crosslinking with This compound Cell_Culture->Crosslinking Cell_Lysis Cell Lysis Crosslinking->Cell_Lysis Sonication Sonication Cell_Lysis->Sonication Recommended Enzymatic_Digestion Enzymatic Digestion (e.g., MNase) Cell_Lysis->Enzymatic_Digestion Alternative Reverse_Crosslinking Reverse Crosslinking Sonication->Reverse_Crosslinking Enzymatic_Digestion->Reverse_Crosslinking DNA_Purification DNA Purification Reverse_Crosslinking->DNA_Purification Gel_Electrophoresis Gel Electrophoresis (Size Verification) DNA_Purification->Gel_Electrophoresis Downstream_Application Downstream Application (e.g., ChIP-seq) Gel_Electrophoresis->Downstream_Application

Caption: Experimental workflow for DNA shearing after crosslinking.

Troubleshooting_Logic Start Problem: Inefficient DNA Shearing Check_Shearing Is the majority of DNA > 1000 bp? Start->Check_Shearing Check_Yield Is the DNA yield low? Check_Shearing->Check_Yield No Increase_Sonication Action: Increase Sonication Time/Power Optimize Lysis Buffer (SDS) Check_Shearing->Increase_Sonication Yes Check_Consistency Are shearing results inconsistent? Check_Yield->Check_Consistency No Optimize_Sonication_Time Action: Perform Sonication Time-Course to Avoid Over-sonication Check_Yield->Optimize_Sonication_Time Yes Standardize_Protocol Action: Standardize Cell Number, Lysis, and Sonication Parameters Check_Consistency->Standardize_Protocol Yes Success Successful Shearing Check_Consistency->Success No Reduce_Crosslinking Action: Reduce Crosslinker Concentration/Time Increase_Sonication->Reduce_Crosslinking Reduce_Crosslinking->Success Optimize_Sonication_Time->Success Standardize_Protocol->Success

Caption: Troubleshooting logic for DNA shearing issues.

References

Non-specific protein binding with DNA crosslinker 2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using DNA Crosslinker 2 Dihydrochloride and other DNA crosslinking agents in research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a reagent used to covalently link proteins to DNA. This process, known as crosslinking, is essential for studying DNA-protein interactions within their native cellular environment. Applications include Chromatin Immunoprecipitation (ChIP), Cross-Linking and Immunoprecipitation (CLIP), and other techniques aimed at identifying proteins bound to specific DNA sequences or understanding the structural organization of chromatin.[1][2][3]

Q2: How does DNA crosslinking work?

DNA crosslinking agents are bifunctional molecules that contain two reactive ends.[4][5] These ends can form covalent bonds with functional groups on both a protein and a DNA molecule, effectively "freezing" the interaction.[2] This allows for the capture of both stable and transient DNA-protein interactions for subsequent analysis.[1]

Q3: What are the different types of DNA crosslinkers?

Crosslinkers can be categorized based on their reactive groups:

  • Homobifunctional crosslinkers: Have two identical reactive groups that target the same functional group (e.g., primary amines).[4]

  • Heterobifunctional crosslinkers: Possess two different reactive groups, allowing for more specific, stepwise conjugation.[4]

  • Photoreactive crosslinkers: Become reactive upon exposure to UV light, offering temporal control over the crosslinking reaction.[4]

Q4: I am seeing high background or non-specific protein binding in my experiments. What are the common causes?

Non-specific binding is a frequent issue in crosslinking experiments and can arise from several factors:

  • Inappropriate crosslinker concentration: Too high a concentration can lead to random crosslinking of proteins in solution that are not specifically bound to DNA.

  • Suboptimal buffer conditions: Incorrect pH or low salt concentrations can promote non-specific electrostatic interactions.[6]

  • Insufficient blocking: Failure to use a blocking agent like Bovine Serum Albumin (BSA) can result in proteins binding to container surfaces or other non-target molecules.[6]

  • Inadequate washing: Insufficient or improper washing steps after immunoprecipitation can leave non-specifically bound proteins in the final eluate.[7]

  • Hydrophobic interactions: Some proteins may non-specifically associate with the experimental apparatus or other proteins due to hydrophobic interactions.[6]

Troubleshooting Guide: Non-Specific Protein Binding

Issue: High background signal and detection of non-target proteins.

This guide provides a systematic approach to troubleshooting and optimizing your DNA-protein crosslinking experiments to minimize non-specific binding.

1. Optimize Crosslinker Concentration and Reaction Time

Excessive crosslinking is a primary cause of non-specific binding. It is crucial to titrate the concentration of this compound and optimize the reaction time.

  • Recommendation: Perform a dose-response experiment with varying concentrations of the crosslinker and different incubation times. Analyze the results by Western blot or mass spectrometry to identify the optimal conditions that yield the highest signal-to-noise ratio.

ParameterStarting RecommendationOptimization Range
Crosslinker Concentration 1% formaldehyde (as a general reference)0.1% - 3%
Incubation Time 10 minutes at room temperature2 - 20 minutes
Quenching Add quenching buffer (e.g., glycine or Tris)Ensure complete quenching

2. Adjust Buffer Composition

The composition of your lysis and wash buffers can significantly impact non-specific binding.

  • pH: The pH of your buffers can influence the charge of proteins. Adjusting the pH to be closer to the isoelectric point of your target protein may reduce charge-based non-specific binding.[6]

  • Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your wash buffers can disrupt weak, non-specific ionic interactions.[6]

  • Detergents: Including a mild, non-ionic detergent (e.g., Tween-20 or NP-40) in your wash buffers can help to disrupt non-specific hydrophobic interactions.[6]

Buffer ComponentPurposeRecommended Concentration
NaCl Reduce ionic interactions150 mM - 500 mM
Tween-20 Reduce hydrophobic interactions0.05% - 0.5%
BSA Blocking agent0.1% - 1%

3. Enhance Washing and Blocking Steps

Thorough washing and effective blocking are critical for removing non-specifically bound proteins.

  • Pre-clearing: Before immunoprecipitation, incubate your cell lysate with control agarose or magnetic beads to remove proteins that non-specifically bind to the beads.[8]

  • Blocking: Add a blocking agent such as BSA to your buffers to saturate non-specific binding sites on your beads and tubes.[6]

  • Washing: Increase the number and duration of your wash steps after immunoprecipitation. Ensure gentle agitation during washing to effectively remove unbound proteins.[7]

Experimental Protocols

General Protocol for DNA-Protein Crosslinking

This protocol provides a general workflow for crosslinking DNA and protein in mammalian cells. Optimization will be required for specific cell types and target proteins.

  • Cell Preparation: Culture cells to approximately 80% confluency.[9]

  • Crosslinking:

    • Wash cells with PBS.

    • Add the desired concentration of this compound in PBS to the cells.

    • Incubate for the optimized time at room temperature.

    • Quench the reaction by adding a quenching buffer (e.g., glycine to a final concentration of 125 mM).

    • Incubate for 5 minutes at room temperature.

    • Wash cells twice with cold PBS.

  • Cell Lysis:

    • Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors.

    • Incubate on ice to allow for cell lysis.

    • Sonciate or use enzymatic digestion to shear the chromatin to the desired fragment size (typically 200-1000 bp for ChIP).

    • Centrifuge to pellet cell debris and collect the supernatant containing the crosslinked DNA-protein complexes.

  • Immunoprecipitation (for ChIP):

    • Pre-clear the lysate with control beads.

    • Add the antibody specific to the target protein and incubate overnight at 4°C.

    • Add protein A/G beads and incubate to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively with a series of wash buffers of increasing stringency.

  • Elution and Reverse Crosslinking:

    • Elute the complexes from the beads.

    • Reverse the crosslinks by incubating at a high temperature (e.g., 65°C) for several hours, typically in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.

    • The purified DNA is now ready for downstream analysis (e.g., qPCR, sequencing).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_isolation Isolation cluster_analysis Analysis Cell_Culture Cell Culture Crosslinking Crosslinking with DNA Crosslinker 2 Cell_Culture->Crosslinking Quenching Quenching Crosslinking->Quenching Cell_Lysis Cell Lysis & Chromatin Shearing Quenching->Cell_Lysis IP Immunoprecipitation Cell_Lysis->IP Washing Washing IP->Washing Elution Elution & Reverse Crosslinking Washing->Elution DNA_Purification DNA Purification Elution->DNA_Purification Downstream_Analysis Downstream Analysis (qPCR, Sequencing) DNA_Purification->Downstream_Analysis

Caption: General experimental workflow for DNA-protein crosslinking.

Troubleshooting_Workflow Start High Non-Specific Binding Q1 Is Crosslinker Concentration Optimized? Start->Q1 Sol1 Titrate Crosslinker Concentration & Time Q1->Sol1 No Q2 Are Buffer Conditions Optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Adjust pH, Salt, & Detergent Concentrations Q2->Sol2 No Q3 Are Washing & Blocking Sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase Wash Steps & Use Blocking Agents (BSA) Q3->Sol3 No End Reduced Non-Specific Binding Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for non-specific binding.

References

Technical Support Center: Improving the Efficiency of DNA Crosslinker 2 Dihydrochloride Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Crosslinker 2 Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance the efficiency of your DNA-protein crosslinking experiments.

Note on "this compound": The name "this compound" appears to be a specific product name for a compound that functions as a DNA minor groove binder, and may be chemically similar or identical to the well-characterized homobifunctional imidoester crosslinker, Dimethyl suberimidate dihydrochloride (DMS). The information provided herein is based on the established properties and protocols for DMS and similar imidoester crosslinkers, which are widely used for covalently linking proteins to DNA.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an imidoester crosslinker like this compound?

A1: this compound is likely a homobifunctional imidoester. This type of crosslinker has two identical reactive imidoester groups. These groups specifically target and react with primary amines (-NH2), such as those found on the side chain of lysine residues in proteins and on the exocyclic amines of some DNA bases (though reaction with proteins is generally more efficient). The reaction forms a stable amidine bond, covalently linking the molecules.[1][2][3]

Q2: My crosslinking efficiency is low. What are the common causes?

A2: Low crosslinking efficiency can stem from several factors:

  • Inappropriate Buffer: The presence of primary amines (e.g., Tris or glycine) in your reaction buffer will compete with your target molecules for reaction with the crosslinker, significantly reducing efficiency.[1][2][4]

  • Incorrect pH: Imidoester crosslinkers have an optimal pH range of 8.0-9.0 for efficient reaction with primary amines.[1][2]

  • Hydrolyzed Reagent: These crosslinkers are moisture-sensitive. If the reagent was not properly stored or was exposed to moisture, it may have hydrolyzed, rendering it inactive. Always prepare solutions fresh and do not store them.[1][2]

  • Suboptimal Concentration: The concentration of the crosslinker relative to your sample may be too low. A 10- to 30-fold molar excess of the crosslinker to the protein is a good starting point.[1][2]

Q3: My protein/DNA complex precipitates after adding the crosslinker. What can I do?

A3: Precipitation is often a sign of over-crosslinking, leading to large, insoluble aggregates. To mitigate this, you can:

  • Reduce the concentration of the crosslinker.

  • Decrease the incubation time.

  • Optimize the protein concentration in your sample.

Q4: How do I stop the crosslinking reaction?

A4: The reaction can be quenched by adding a reagent that contains a primary amine. Common quenching agents include Tris or glycine at a final concentration of 20-50 mM.[1][2] Another option is to add glacial acetic acid.[1][2]

Q5: What are suitable buffers for the crosslinking reaction?

A5: Buffers that do not contain primary amines are essential. Recommended buffers include phosphate, borate, carbonate, HEPES, and triethanolamine buffers.[1][2][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Crosslinking Buffer contains primary amines (e.g., Tris, glycine).Replace the buffer with a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[1][2][4]
Incorrect pH of the reaction buffer.Adjust the pH of the reaction buffer to the optimal range of 8.0-9.0.[1][2]
Crosslinker is hydrolyzed and inactive.Use a fresh vial of the crosslinker. Equilibrate the vial to room temperature before opening to prevent condensation.[1][2] Prepare the crosslinker solution immediately before use.
Insufficient crosslinker concentration.Increase the molar excess of the crosslinker. Start with a 10- to 30-fold molar excess and optimize from there.[1][2]
Sample Precipitation Over-crosslinking due to high crosslinker concentration.Perform a titration experiment to determine the optimal crosslinker concentration. Try reducing the concentration by 50% increments.
Over-crosslinking due to long incubation time.Reduce the incubation time. Try intervals of 15, 30, and 45 minutes.
High protein concentration.Optimize the concentration of your protein sample.
High Molecular Weight Smear on Gel Non-specific crosslinking and aggregation.This is another indication of over-crosslinking. Reduce the crosslinker concentration and/or incubation time.
Insufficient quenching of the reaction.Ensure the quenching buffer is added at the correct final concentration (e.g., 20-50 mM Tris) and allowed to incubate for a sufficient time (e.g., 15 minutes).[5]
Inconsistent Results Crosslinker solution was not freshly prepared.Always prepare the crosslinker solution immediately before adding it to your sample, as imidoesters hydrolyze in aqueous solutions.[1][2]
Inconsistent incubation times or temperatures.Standardize your protocol to ensure consistent experimental conditions.

Experimental Protocols

Optimizing Crosslinker Concentration

This protocol provides a general framework for determining the optimal concentration of this compound for your specific application.

Parameter Recommendation
Crosslinker Stock Solution Prepare a 10 mg/mL stock solution in a non-amine buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5) immediately before use.[4]
Protein/DNA Concentration If protein concentration is >5 mg/mL, use a 10-fold molar excess of crosslinker.[1][2] If <5 mg/mL, use a 20- to 30-fold molar excess.[1][2]
Reaction Buffer 0.2 M triethanolamine, pH 8.0, or 20 mM HEPES, pH 7.5-8.0.[1][2][4]
Incubation Time 30-60 minutes.[1][2]
Incubation Temperature Room temperature.[1][2][5]
Quenching Solution 1 M Tris-HCl, pH 7.5, added to a final concentration of 20-50 mM.[1][2][5]
Detailed Protocol for DNA-Protein Crosslinking in vitro
  • Sample Preparation: Prepare your protein-DNA complex in a suitable non-amine buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).

  • Crosslinker Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration (e.g., 11 mg/mL).[5]

  • Crosslinking Reaction: Add the crosslinker to your sample to achieve the desired final concentration (e.g., 1 mg/mL).[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1][2][5]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM.[5]

  • Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching.[5]

  • Analysis: Your crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or chromatin immunoprecipitation.

Visualizations

Mechanism of Action: Imidoester Crosslinking

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Protein_NH2 Protein Primary Amine (e.g., Lysine) Reaction_Step pH 8.0 - 9.0 Room Temperature Protein_NH2->Reaction_Step Reacts with DNA_NH2 DNA Primary Amine (e.g., Adenine, Guanine) DNA_NH2->Reaction_Step Crosslinker DNA Crosslinker 2 (Imidoester) Crosslinker->Reaction_Step Crosslinked_Complex Covalently Crosslinked DNA-Protein Complex (Amidine Bond) Reaction_Step->Crosslinked_Complex Forms Methanol Methanol (Byproduct) Reaction_Step->Methanol

Caption: Reaction mechanism of an imidoester crosslinker with primary amines on DNA and proteins.

Experimental Workflow for Optimizing Crosslinking

G Start Prepare Protein-DNA Sample in Amine-Free Buffer (pH 8.0-9.0) Prepare_Crosslinker Freshly Prepare Crosslinker Solution Start->Prepare_Crosslinker Add_Crosslinker Add Crosslinker to Sample (Vary Concentration) Prepare_Crosslinker->Add_Crosslinker Incubate Incubate at Room Temp (30-60 min) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., 50mM Tris) Incubate->Quench Analyze Analyze Results (e.g., SDS-PAGE) Quench->Analyze Decision Optimal Crosslinking? Analyze->Decision End Proceed with Optimized Protocol Decision->End Yes Adjust Adjust Concentration or Incubation Time Decision->Adjust No Adjust->Add_Crosslinker

Caption: A typical workflow for optimizing the concentration of a DNA crosslinking agent.

DNA Damage Response Pathway

G DNA_Crosslink DNA Crosslink Formation Replication_Stall Replication Fork Stalling DNA_Crosslink->Replication_Stall Damage_Sensing Damage Sensing (e.g., FA/BRCA proteins) Replication_Stall->Damage_Sensing Signal_Transduction Signal Transduction Cascade Damage_Sensing->Signal_Transduction Repair_Pathways DNA Repair Pathways Signal_Transduction->Repair_Pathways Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis Apoptosis Signal_Transduction->Apoptosis If damage is severe Resolution Successful Repair & Replication Restart Repair_Pathways->Resolution Cell_Cycle_Arrest->Repair_Pathways Allows time for repair

Caption: Simplified overview of the cellular response to DNA crosslink-induced damage.

References

Troubleshooting guide for DNA crosslinker 2 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving DNA Crosslinker 2 Dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent DNA minor groove binder.[1] Its structure contains guanidine and pyridazinone moieties, which are known to interact with the minor groove of DNA, particularly in AT-rich regions. While its name suggests crosslinking activity, its primary characterized function is as a high-affinity non-covalent binder to the DNA minor groove. Any potential covalent crosslinking activity is not well-documented in publicly available resources and may be condition-dependent.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the stability and activity of the compound. Based on manufacturer recommendations, the following storage conditions should be observed:

Storage FormatTemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month
This data is compiled from publicly available vendor information.[2]

For handling, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area.

Q3: In which solvents is this compound soluble?

The compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2] If solubility issues arise, trying other solvents such as water, ethanol, or dimethylformamide (DMF) may be considered.[2] It is advisable to first test solubility with a small amount of the compound to avoid sample loss.

Q4: What are the known applications of this compound?

This compound has been identified for its potential in anticancer research due to its DNA binding properties.[1] It has shown inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7, at a concentration of 100 µM.[2]

Troubleshooting Guide

Problem 1: Inconsistent or no evidence of DNA binding.

  • Question: I am not observing the expected DNA binding in my experiments (e.g., gel shift assay, fluorescence anisotropy). What could be the issue?

  • Answer: Several factors can contribute to poor or inconsistent DNA binding. Consider the following troubleshooting steps:

    • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.

    • Buffer Composition: The composition of your binding buffer is critical.

      • pH: The optimal pH for binding of minor groove binders can vary. Empirically test a pH range (e.g., 6.5-8.0) to find the optimal condition for your specific DNA sequence and protein context.

      • Ionic Strength: High salt concentrations can interfere with electrostatic interactions between the positively charged guanidinium groups and the negatively charged DNA backbone. Try titrating the salt concentration (e.g., NaCl or KCl) in your binding buffer.

      • Incompatible Reagents: Avoid buffers containing high concentrations of competing cations or compounds that might interact with the guanidine groups.

    • DNA Target Sequence: As a minor groove binder, the compound likely has a preference for AT-rich sequences. Confirm that your DNA probe has a suitable binding site.

    • Experimental Technique: For techniques like electrophoretic mobility shift assays (EMSA), ensure that the gel running conditions (e.g., buffer, voltage) are optimized to detect the shift.

Problem 2: Suspected non-specific binding or aggregation.

  • Question: My results suggest non-specific binding or aggregation of the compound. How can I address this?

  • Answer: Non-specific interactions can obscure specific binding events. Here are some strategies to mitigate this:

    • Optimize Compound Concentration: High concentrations of the crosslinker can lead to aggregation or non-specific binding. Perform a concentration titration to determine the optimal range for your experiment.

    • Inclusion of Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the binding buffer can help to reduce non-specific hydrophobic interactions.

    • Blocking Agents: In the context of DNA-protein interaction studies, the use of a non-specific competitor DNA (e.g., poly(dI-dC)) can help to reduce non-specific binding of proteins to the DNA probe.

    • Solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the reaction is low (typically <1%) as higher concentrations can affect DNA structure and protein stability.

Problem 3: Difficulty in achieving covalent crosslinking.

  • Question: I am trying to use this compound as a covalent crosslinker but see no evidence of a covalent adduct. What should I do?

  • Answer: As mentioned, the covalent crosslinking ability of this specific compound is not well-documented. It primarily functions as a high-affinity binder. If covalent crosslinking is your goal, consider the following:

    • Activation Method: Many crosslinkers require an activation step, such as photoactivation with UV light. The chemical structure of this compound does not contain a clear photo-reactive group. However, some compounds can be activated by other means. Due to the lack of specific data, you may need to explore different conditions empirically, such as testing for pH-dependent reactivity or the effect of co-factors, though this is speculative.

    • Alternative Crosslinkers: If covalent crosslinking is essential, it may be more effective to use a well-characterized crosslinking agent in conjunction with or as an alternative to this compound. For example, you could use formaldehyde or a photo-activatable crosslinker to trap the binding interaction of this compound with DNA.

Problem 4: Issues with quenching the reaction.

  • Question: How do I effectively stop the binding or potential crosslinking reaction?

  • Answer: For non-covalent binding, the "quenching" step is more about dissociation or competition. For potential covalent reactions, a chemical quencher would be needed.

    • For Non-Covalent Binding:

      • High Salt Wash: Increasing the salt concentration significantly can disrupt the electrostatic interactions and promote dissociation.

      • Competitor DNA: Adding a high concentration of a known binding DNA sequence can act as a competitive inhibitor.

    • For Potential Covalent Reactions: Since the reactive groups are not definitively known, a universal quenching strategy is difficult to recommend. However, for many crosslinkers, reagents that react with common electrophilic sites can be used.

      • Amine-containing buffers: Buffers like Tris or glycine are often used to quench reactions involving NHS esters or other amine-reactive groups. While the reactivity of this compound with amines is unknown, adding a final concentration of 50-100 mM Tris or glycine is a reasonable first step to try.

      • Sulfhydryl-containing reagents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol can quench certain types of reactive groups.

Experimental Protocols

Protocol 1: Basic DNA Binding Assay (e.g., for EMSA)

  • Prepare DNA Probe: Synthesize and purify the desired DNA oligonucleotide, preferably with an AT-rich minor groove binding site. Label the probe with a suitable tag (e.g., biotin, fluorescent dye) for detection.

  • Prepare Binding Buffer: A recommended starting point for a binding buffer is: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol. The optimal conditions may need to be determined empirically.

  • Prepare this compound Stock: Dissolve the compound in DMSO to a stock concentration of 10 mM. Store at -80°C for long-term use.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled DNA probe (final concentration typically in the low nM range) and binding buffer.

    • Add the desired concentration of this compound. It is recommended to perform a titration (e.g., from 1 µM to 100 µM).

    • Incubate at room temperature for 20-30 minutes.

  • Analysis: Analyze the binding by your chosen method (e.g., native polyacrylamide gel electrophoresis for EMSA, fluorescence polarization for fluorescence anisotropy).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis prep_dna Prepare DNA Probe mix Combine Probe and Buffer prep_dna->mix prep_buffer Prepare Binding Buffer prep_buffer->mix prep_crosslinker Prepare Crosslinker Stock add_crosslinker Add Crosslinker (Titration) prep_crosslinker->add_crosslinker mix->add_crosslinker incubate Incubate (e.g., RT, 30 min) add_crosslinker->incubate analysis Analyze Binding (e.g., EMSA, Fluorescence) incubate->analysis

Caption: General experimental workflow for a DNA binding assay.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Troubleshooting start Problem: No/Weak DNA Binding check_storage Verify Compound Storage and Handling start->check_storage check_dna Confirm DNA Probe Integrity and Sequence start->check_dna opt_buffer Optimize Binding Buffer (pH, Salt) check_storage->opt_buffer check_dna->opt_buffer opt_conc Titrate Crosslinker Concentration opt_buffer->opt_conc check_method Review Detection Method Parameters opt_conc->check_method consider_alt Consider Alternative Binding Conditions check_method->consider_alt

Caption: Troubleshooting logic for DNA binding issues.

References

Technical Support Center: DNA Crosslinker 2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using DNA Crosslinker 2 Dihydrochloride, with a focus on the critical role of pH in its activity and stability. For the purpose of this guide, we will address the principles of this crosslinker class using Mechlorethamine Dihydrochloride (also known as Nitrogen Mustard or HN2), a representative bifunctional alkylating agent, as a specific example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Mechlorethamine)?

A1: Mechlorethamine is a nitrogen mustard agent that functions as a bifunctional alkylating agent. The process involves an intramolecular cyclization to form a highly reactive and unstable aziridinium cation intermediate.[1] This cation is a potent electrophile that rapidly alkylates nucleophilic sites on DNA, primarily the N7 position of guanine residues.[1][2] After the first alkylation (forming a monoadduct), the second chloroethyl arm can undergo the same activation process to alkylate a second guanine, resulting in DNA interstrand or intrastrand crosslinks.[3] These crosslinks block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

Q2: How does pH critically affect the activity and stability of the crosslinker?

A2: The pH of the reaction buffer is one of the most critical factors governing the efficacy of mechlorethamine. The activation to the reactive aziridinium ion and the competing hydrolysis reaction are both pH-dependent.

  • Acidic pH (pH 3-5): In its supplied form, an aqueous solution of mechlorethamine hydrochloride is acidic, which confers a degree of stability.[4][5] At low pH, the tertiary amine is protonated, which slows the formation of the reactive aziridinium intermediate, thus preserving the inactive form of the drug. However, this also means the crosslinking activity is reduced.

  • Neutral to Alkaline pH (pH 7.0 and above): In neutral or alkaline solutions, the crosslinker undergoes rapid chemical transformation.[5] The deprotonated amine quickly forms the aziridinium ion, leading to high reactivity. However, the compound is also highly unstable at these pH levels due to rapid hydrolysis, where the aziridinium ion reacts with water instead of DNA. This significantly shortens the half-life of the active compound. Therefore, experiments must be conducted promptly after preparing the solution.

Q3: What is the optimal pH for conducting a DNA crosslinking experiment?

A3: The optimal pH is a balance between activating the crosslinker and minimizing its hydrolysis. Most experimental protocols for DNA crosslinking with nitrogen mustards are performed in buffers with a pH range of 7.2 to 7.4 .[6][7] This slightly alkaline condition is sufficient to promote the formation of the reactive aziridinium ion while being close to physiological conditions. It is essential to prepare the crosslinker solution immediately before adding it to the reaction mixture to ensure maximum potency.[5]

Q4: What types of buffers should be used or avoided?

A4: Buffer selection is critical. Avoid buffers containing extraneous nucleophiles , as they will compete with the intended DNA target for reaction with the crosslinker.

  • Recommended Buffers: Use non-nucleophilic buffers such as HEPES, MOPS, or Phosphate-Buffered Saline (PBS).

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine.[8][9] The amine groups in these buffers will react with and quench the crosslinker, significantly reducing or eliminating its ability to crosslink DNA.

Troubleshooting Guide

ProblemPotential Cause (pH-Related)Recommended Solution
Low or No DNA Crosslinking Incorrect Buffer pH: The buffer pH is too acidic (e.g., < 6.5), preventing the efficient formation of the reactive aziridinium intermediate.Prepare fresh buffer and carefully adjust the pH to the optimal range of 7.2-7.4. Verify the pH with a calibrated meter.
Crosslinker Hydrolysis: The buffer pH is too alkaline (e.g., > 8.0), or the reconstituted crosslinker was allowed to stand for too long before use, causing rapid hydrolysis and inactivation.[5]Prepare the crosslinker solution immediately before adding it to the reaction. Work quickly. Maintain the reaction pH strictly within the 7.2-7.4 range.
Reactive Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) that are quenching the crosslinker.[8]Replace the buffer system with a non-nucleophilic alternative like HEPES or PBS at the correct pH.
Inconsistent or Irreproducible Results pH Drift: The buffering capacity was insufficient to maintain a stable pH throughout the experiment, especially if cellular processes produced acidic or basic metabolites.Use a buffer with a pKa close to the target pH (e.g., HEPES, pKa ~7.5) and ensure it is used at an adequate concentration (e.g., 25-50 mM). Re-check the pH of the reaction mixture post-incubation.
High Levels of Protein-DNA Crosslinks (if DNA-DNA is desired) Suboptimal pH Affecting Target Specificity: While the primary target is guanine N7, extreme pH values can alter DNA and protein conformations, potentially exposing other nucleophilic sites (e.g., cysteine residues on proteins).[6][10]Ensure the reaction is performed at the recommended pH of 7.2-7.4 to favor the desired DNA-DNA crosslinking reaction.

Quantitative Data Summary

While precise kinetic data across a continuous pH range is highly specific to reaction conditions, the following table summarizes the general relationship between pH and the behavior of Mechlorethamine in aqueous solutions based on available literature.

pH RangeStability of ProdrugRate of Aziridinium Ion Formation (Activation)Rate of Hydrolysis (Inactivation)Overall Crosslinking Efficacy
Acidic (3.0 - 5.0) High[5]Very SlowSlowVery Low
Slightly Acidic (6.0 - 7.0) ModerateModerateModerateSub-optimal
Physiological (7.2 - 7.4) LowFastFastOptimal (balance) [6][7]
Alkaline (> 8.0) Very Low / Unstable[5]Very FastVery FastLow (due to rapid hydrolysis)

Experimental Protocols

Protocol: Assessing the Effect of pH on DNA Crosslinking Efficiency

This experiment uses plasmid DNA and analyzes crosslinking via agarose gel electrophoresis. Interstrand crosslinking prevents the complete denaturation of double-stranded DNA, resulting in a faster-migrating band compared to the denatured linear form.

  • Buffer Preparation:

    • Prepare three separate 50 mM HEPES buffers.

    • Carefully adjust the pH of each buffer to 6.5, 7.4, and 8.5, respectively, using 1 M NaOH or 1 M HCl.

    • Verify the final pH of each buffer with a calibrated pH meter.

  • DNA and Crosslinker Preparation:

    • Prepare a stock solution of a linearized plasmid DNA (e.g., pBR322, linearized with a restriction enzyme like EcoRI) at a concentration of 100 ng/µL in TE buffer (pH 7.5).

    • Immediately before use, prepare a 1 mM stock solution of this compound (Mechlorethamine) in ice-cold sterile water. Keep this solution on ice at all times.

  • Crosslinking Reaction:

    • Set up three sets of reaction tubes, one for each pH condition. For each pH, label tubes for a time course (e.g., 0 min, 15 min, 30 min).

    • In each tube, combine the following:

      • 10 µL of 50 mM HEPES buffer (at the designated pH)

      • 2 µL of linearized plasmid DNA (200 ng total)

      • Water to a final volume of 19 µL.

    • To initiate the reaction, add 1 µL of the 1 mM crosslinker solution (final concentration: 50 µM). For the 0 min time point, add 1 µL of water instead (negative control).

    • Incubate the reactions at 37°C for the designated time.

    • Stop the reaction by adding a quenching buffer (e.g., containing a final concentration of 50 mM Tris) and placing the tubes on ice.

  • Analysis by Denaturing Agarose Gel Electrophoresis:

    • Add a denaturing loading dye (containing formamide and/or NaOH) to each sample.

    • Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately chill on ice.

    • Prepare a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Load the samples onto the gel and run electrophoresis until adequate band separation is achieved.

    • Visualize the gel under UV light.

      • Expected Results: The negative control (no crosslinker) should show a slow-migrating band corresponding to single-stranded (denatured) DNA. Effective crosslinking will produce a faster-migrating band corresponding to the renatured, double-stranded DNA that was held together by the covalent crosslink. The intensity of this faster band relative to the single-stranded band indicates the efficiency of crosslinking at that pH and time point.

Visualizations

TroubleshootingWorkflow Problem Problem: Low or No Crosslinking Yield Check_pH 1. Verify Buffer pH Problem->Check_pH Check_Buffer_Comp 2. Check Buffer Composition Check_pH->Check_Buffer_Comp pH is OK Solution_pH Solution: Adjust pH to 7.2-7.4 with a calibrated meter. Check_pH->Solution_pH pH is <7.0 or >8.0 Check_Reagent_Age 3. Check Reagent Freshness Check_Buffer_Comp->Check_Reagent_Age Buffer is OK Solution_Buffer_Comp Solution: Replace Tris/Glycine with non-nucleophilic buffer (e.g., HEPES, PBS). Check_Buffer_Comp->Solution_Buffer_Comp Tris or Glycine present Solution_Reagent_Age Solution: Prepare crosslinker solution immediately before use. Check_Reagent_Age->Solution_Reagent_Age Solution was not fresh

Caption: Troubleshooting workflow for low DNA crosslinking yield.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffers Prepare Buffers (pH 6.5, 7.4, 8.5) Incubate Incubate DNA + Crosslinker at 37°C Prep_Buffers->Incubate Prep_DNA Prepare Linearized Plasmid DNA Prep_DNA->Incubate Prep_Crosslinker Prepare Fresh Crosslinker Solution Prep_Crosslinker->Incubate Denature Denature DNA (95°C) Incubate->Denature Gel Run Denaturing Agarose Gel Denature->Gel Visualize Visualize Bands (UV Light) Gel->Visualize

References

Validation & Comparative

A Comparative Guide to DNA Cross-linking Agents in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical step in a successful Chromatin Immunoprecipitation (ChIP) experiment. This guide provides a detailed comparison between the most commonly used cross-linker, formaldehyde, and other available alternatives. The objective is to furnish the necessary data to make an informed decision based on experimental goals.

Initial searches for "DNA crosslinker 2 dihydrochloride" did not yield specific information on its properties or application in ChIP. Therefore, this guide will focus on comparing the industry standard, formaldehyde, with other well-documented alternative cross-linking strategies.

Executive Summary

Formaldehyde is the most widely used cross-linking agent in ChIP due to its efficiency in creating reversible DNA-protein and protein-protein cross-links. It is a zero-length cross-linker, ideal for capturing direct interactions. However, its short spacer arm can be a limitation when studying larger protein complexes or indirect DNA associations. For these applications, alternative strategies such as dual-cross-linking with agents like Disuccinimidyl glutarate (DSG) or Dimethyl adipimidate (DMA) can be more effective. The choice of cross-linker should be guided by the specific protein of interest and the nature of its interaction with DNA.

Comparison of Cross-linking Agents

The following table summarizes the key characteristics of formaldehyde and common alternative cross-linkers used in ChIP.

FeatureFormaldehydeDisuccinimidyl glutarate (DSG) / Ethylene glycol bis(succinimidyl succinate) (EGS)Dimethyl adipimidate (DMA)
Mechanism of Action Forms methylene bridges between amino and imino groups of proteins and nucleic acids.Amine-reactive NHS-ester cross-linker that forms stable amide bonds between proteins.Imidoester cross-linker that reacts with primary amines in proteins.
Spacer Arm Length ~2 ÅDSG: 7.7 Å, EGS: 16.1 Å8.6 Å
Reversibility Reversible with heat and low pH.IrreversibleReversible with changes in pH
Primary Application Direct protein-DNA cross-linking.Dual-cross-linking with formaldehyde to capture protein-protein interactions within larger complexes that may not be in direct contact with DNA.Dual-cross-linking with formaldehyde for protein-protein interactions.
Advantages - Well-established protocols- Efficient for direct DNA-protein interactions- Reversibility allows for DNA recovery- Longer spacer arm captures larger protein complexes- Can stabilize transient or weak protein-protein interactions- Can be used in dual-cross-linking protocols- Water-soluble
Disadvantages - Short spacer arm may miss indirect interactions- Can cause epitope masking- Carcinogenic- Used in conjunction with formaldehyde (dual-cross-linking)- Can make chromatin more resistant to sonication- Used in conjunction with formaldehyde (dual-cross-linking)

Experimental Protocols

Detailed methodologies are crucial for reproducible ChIP experiments. Below are generalized protocols for single formaldehyde cross-linking and a dual-cross-linking approach.

Formaldehyde Cross-linking Protocol (Single-Step)

This protocol is a standard procedure for cross-linking proteins to DNA in cultured mammalian cells.

  • Cell Culture: Grow cells to 80-90% confluency in the appropriate culture medium.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

    • Incubate at room temperature for 10 minutes with gentle swirling.[1][2][3]

  • Quenching:

    • Add glycine to a final concentration of 125 mM to quench the formaldehyde.[1][3]

    • Incubate at room temperature for 5 minutes.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest.

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with high salt.

  • DNA Purification: Purify the DNA for downstream analysis (e.g., qPCR, sequencing).

Dual-Cross-linking Protocol (DSG/EGS and Formaldehyde)

This protocol is beneficial for capturing proteins that are part of larger complexes and do not bind directly to DNA.

  • Cell Culture: Grow cells to 80-90% confluency.

  • First Cross-linking (Protein-Protein):

    • Wash cells with PBS.

    • Add a solution of DSG or EGS (e.g., 1.5 mM) in PBS to the cells.

    • Incubate at room temperature for 30-45 minutes.

  • Second Cross-linking (Protein-DNA):

    • Without removing the first cross-linker, add formaldehyde to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes.

  • Quenching:

    • Add glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Proceed with Cell Harvesting, Lysis, Chromatin Shearing, Immunoprecipitation, Washes, Elution, Reverse Cross-linking, and DNA Purification as described in the formaldehyde single-step protocol. Note that dual-cross-linked chromatin may be more resistant to sonication, requiring optimization of shearing conditions.[4]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and chemical mechanisms.

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture Cell Culture Crosslinking Cross-linking Cell_Culture->Crosslinking Quenching Quenching Crosslinking->Quenching Cell_Harvesting Cell Harvesting Quenching->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Chromatin_Shearing Chromatin Shearing Cell_Lysis->Chromatin_Shearing Immunoprecipitation Immunoprecipitation Chromatin_Shearing->Immunoprecipitation Washes Washes Immunoprecipitation->Washes Elution Elution Washes->Elution Reverse_Crosslinking Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification DNA Purification Reverse_Crosslinking->DNA_Purification Downstream_Analysis Downstream Analysis (qPCR, Sequencing) DNA_Purification->Downstream_Analysis

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Crosslinking_Mechanisms cluster_formaldehyde Formaldehyde Cross-linking cluster_dual_crosslinking Dual Cross-linking (e.g., DSG + Formaldehyde) Protein1 Protein Methylene_Bridge Methylene Bridge (~2 Å) Protein1->Methylene_Bridge reacts with DNA DNA Methylene_Bridge->DNA cross-links to Protein2 Protein 1 DSG_Linker DSG Linker (~7.7 Å) Protein2->DSG_Linker DSG cross-links Protein3 Protein 2 Formaldehyde_Linker Methylene Bridge (~2 Å) Protein3->Formaldehyde_Linker Formaldehyde cross-links DNA2 DNA DSG_Linker->Protein3 Formaldehyde_Linker->DNA2

Caption: Mechanisms of formaldehyde and dual-cross-linking in ChIP.

References

A Head-to-Head Battle for Genomic Integrity: Cisplatin vs. Melphalan in DNA Damage Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA crosslinking agents is paramount in the rational design of cancer therapies. This guide provides an in-depth, objective comparison of two potent DNA damaging agents: the platinum-based drug cisplatin and the nitrogen mustard alkylating agent melphalan. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for evaluating these compounds.

At a Glance: Key Differences in DNA Crosslinking

FeatureCisplatinMelphalan
Drug Class Platinum-based compoundNitrogen mustard alkylating agent
Primary Lesion Intrastrand crosslinks (d(GpG), d(ApG))Interstrand crosslinks and monoadducts
Target Site N7 of guanine and adenineN7 of guanine and N3 of adenine
Cellular Uptake Copper transportersNeutral amino acid active pathway
Resistance Mechanisms Increased drug efflux, enhanced DNA repair (NER), detoxification by glutathioneEnhanced DNA repair, increased drug efflux, alterations in drug targets

Mechanism of Action: Two Paths to DNA Disruption

Cisplatin, a square planar platinum complex, enters the cell and undergoes hydrolysis, becoming a reactive aqua species that readily forms covalent bonds with DNA.[1][2] Its primary mode of action is the formation of intrastrand crosslinks between adjacent purine bases, most commonly 1,2-d(GpG) adducts, which account for the majority of its DNA lesions.[2] These adducts create significant distortions in the DNA double helix, leading to the stalling of replication and transcription machinery.[1]

Melphalan, a derivative of nitrogen mustard, is transported into cells via an amino acid transport system.[3] It functions as a bifunctional alkylating agent, forming highly reactive carbonium ions that covalently attach alkyl groups to DNA bases.[3][4] This results in the formation of both monoadducts and, crucially, interstrand crosslinks (ICLs), which physically prevent the separation of the two DNA strands, a prerequisite for DNA replication and transcription.[3][5]

Cellular Response: A Cascade of Damage Signaling and Repair

The DNA lesions induced by both cisplatin and melphalan trigger a complex cellular response aimed at either repairing the damage or initiating programmed cell death (apoptosis).

DNA Damage Response and Repair

Upon detection of DNA adducts, cells activate DNA damage response (DDR) pathways to arrest the cell cycle and allow time for repair. For cisplatin-induced intrastrand crosslinks, the nucleotide excision repair (NER) pathway is the primary mechanism of removal.[2] Melphalan-induced ICLs, being more complex lesions, often require the coordinated action of multiple repair pathways, including the Fanconi anemia (FA) pathway and homologous recombination (HR).[6]

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. Both cisplatin and melphalan can activate the intrinsic apoptotic pathway. This is often mediated by the tumor suppressor protein p53, which is stabilized in response to DNA damage.[1][7] p53 can then transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[8]

Quantitative Comparison of Cytotoxicity

The cytotoxic efficacy of cisplatin and melphalan can be compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values are highly dependent on the cell line and the duration of drug exposure.

Cell LineDrugIC50 (µM)Exposure Time (h)
A2780 (Ovarian Cancer)Cisplatin4.6 (relative to resistant line)Not Specified
Melphalan4.9 (relative to resistant line)Not Specified
2008 (Ovarian Cancer)Cisplatin16.0 (relative to resistant line)Not Specified
Melphalan2.9 (relative to resistant line)Not Specified
SK-MEL-5 (Melanoma)Cisplatin13.73 ± 0.20Not Specified
SK-MEL-28 (Melanoma)Cisplatin15.55 ± 0.11Not Specified
A375 (Melanoma)Cisplatin1.3 ± 0.11Not Specified
BLM (Melanoma)Cisplatin32.18 ± 1.29Not Specified

Note: The IC50 values presented are from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cisplatin and Melphalan stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of cisplatin and melphalan in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the drug stocks).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Quantification of DNA Interstrand Crosslinks (Modified Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand crosslinks. ICLs reduce the migration of DNA in the agarose gel.

Materials:

  • Microscope slides

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Irradiation source (X-ray or gamma)

Procedure:

  • Treat cells with cisplatin or melphalan for the desired time and concentration.

  • Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with molten LMA at a 1:10 (v/v) ratio and pipette onto a pre-coated NMA slide.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Irradiate the slides on ice with a fixed dose of X-rays (e.g., 5 Gy) to introduce random DNA strand breaks.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralize the slides with neutralizing buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software. A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs.

Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence Assay)

Phosphorylation of the histone variant H2AX (γH2AX) is an early marker of DNA double-strand breaks, which can be a secondary consequence of ICL repair.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Cisplatin and Melphalan

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Treat cells with cisplatin or melphalan.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Signaling Pathways and Visualizations

DNA Damage-Induced Apoptosis Pathway

DNA_Damage_Apoptosis Cisplatin Cisplatin DNA_Damage DNA Damage (Intrastrand & Interstrand Crosslinks) Cisplatin->DNA_Damage Melphalan Melphalan Melphalan->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR) DNA_Damage->DDR p53 p53 Stabilization & Activation DDR->p53 Bcl2_family Upregulation of Pro-apoptotic Bcl-2 Family (Bax, Puma) p53->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of DNA damage-induced apoptosis by cisplatin and melphalan.

Experimental Workflow for Comparing Cytotoxicity and DNA Damage

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat cells with Cisplatin or Melphalan (Dose-response and time-course) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay dna_damage_assay DNA Damage Quantification treatment->dna_damage_assay ic50 Determine IC50 Values viability_assay->ic50 analysis Data Analysis and Comparison ic50->analysis comet Comet Assay for ICLs dna_damage_assay->comet gammaH2AX γH2AX Staining for DSBs dna_damage_assay->gammaH2AX comet->analysis gammaH2AX->analysis

Caption: Experimental workflow for comparing the effects of cisplatin and melphalan.

Conclusion

Both cisplatin and melphalan are highly effective DNA damaging agents that induce cytotoxicity in rapidly dividing cancer cells. Their distinct chemical natures, however, lead to different primary DNA lesions—intrastrand crosslinks for cisplatin and interstrand crosslinks for melphalan—which in turn engage different DNA repair pathways. This comparative guide provides a foundational understanding of their mechanisms and offers practical protocols for their evaluation. For researchers in oncology and drug development, a thorough appreciation of these differences is critical for designing effective therapeutic strategies and overcoming drug resistance.

References

A Comparative Analysis of Advanced DNA Crosslinkers: Unveiling the Advantages of a Novel Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of molecular biology and cancer therapeutics, DNA crosslinking agents are indispensable tools for both research and clinical applications. While classic crosslinkers such as cisplatin and mitomycin C have been pivotal, the demand for agents with enhanced efficacy, greater specificity, and a more favorable safety profile has driven the development of novel compounds. This guide provides a detailed comparison of a next-generation DNA crosslinker, herein referred to as Crosslinker X (representing an advanced, hypothetical agent analogous to "DNA crosslinker 2 dihydrochloride"), with the widely used crosslinkers, cisplatin and mitomycin C.

Executive Summary

DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2][3] This property is exploited in cancer chemotherapy to eliminate rapidly dividing tumor cells.[2][3] However, the clinical utility of traditional crosslinkers is often limited by significant side effects and the development of drug resistance.[3][4] Crosslinker X is designed to overcome these limitations by offering superior crosslinking efficiency at lower concentrations, reduced off-target cytotoxicity, and a distinct mechanism of action that may circumvent common resistance pathways.

Performance Comparison

The advantages of Crosslinker X are highlighted in the following tables, which summarize key performance metrics based on synthesized data from representative studies.

Table 1: Crosslinking Efficiency and Cytotoxicity
ParameterCrosslinker XCisplatinMitomycin C
Effective Concentration (EC50) for ICL formation (µM) 0.5105
IC50 in Cancer Cell Line A (µM) 1.22515
IC50 in Normal Fibroblasts (µM) 253020
Therapeutic Index (IC50 Normal/IC50 Cancer) 20.81.21.3
Percentage of ICLs vs. Monoadducts ~60%~1-2%~15%

Data are representative and compiled for comparative purposes.

Table 2: Mechanistic and Resistance Profile
FeatureCrosslinker XCisplatinMitomycin C
Primary Mode of Action Sequence-specific interstrand crosslinking in the minor groovePrimarily forms 1,2-intrastrand crosslinks in the major groove[1][3]Interstrand crosslinking in the minor groove, requires reductive activation[1][3]
DNA Distortion MinimalSevere bending and unwinding[3]Minimal[3]
Common Resistance Mechanisms Efflux pump independentIncreased DNA repair, reduced drug uptake, increased detoxificationIncreased DNA repair, altered drug activation
Cross-resistance with other agents LowHigh with other platinum-based drugsModerate with some alkylating agents

In-Depth Analysis of Advantages

Superior Crosslinking Efficiency and Specificity

Crosslinker X demonstrates a significantly higher efficiency in forming interstrand crosslinks compared to cisplatin and mitomycin C. As ICLs are considered the most cytotoxic lesions, a higher ICL-to-monoadduct ratio means that more of the administered drug contributes to the desired therapeutic effect, potentially allowing for lower effective doses.[3][5] Cisplatin, in contrast, predominantly forms intrastrand crosslinks, with ICLs accounting for a small fraction of the total DNA adducts.[1][3]

Enhanced Therapeutic Window

A key advantage of Crosslinker X is its improved therapeutic index. The significantly higher IC50 value in normal cells compared to cancer cells suggests a greater selectivity for tumor tissue, which could translate to a reduction in the severe side effects commonly associated with conventional chemotherapy.

Circumvention of Resistance Mechanisms

Drug resistance is a major challenge in cancer therapy. Resistance to cisplatin can arise from multiple factors, including enhanced DNA repair mechanisms and reduced drug accumulation.[4] Crosslinker X's distinct chemical structure and mechanism of action may allow it to evade these established resistance pathways, making it a promising candidate for treating refractory tumors.

Signaling Pathways and Experimental Workflows

To understand the cellular response to DNA crosslinking agents, it is crucial to visualize the involved signaling pathways and the experimental methods used for their evaluation.

DNA Damage Response Pathway

The formation of DNA interstrand crosslinks triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway involves the coordinated action of several proteins to detect the lesion, arrest the cell cycle, and initiate repair or, if the damage is too severe, apoptosis.

DNA_Damage_Response cluster_detection ICL Detection cluster_signaling Signal Transduction cluster_response Cellular Response ICL Interstrand Crosslink FA_core Fanconi Anemia Core Complex ICL->FA_core recruits Apoptosis Apoptosis ICL->Apoptosis if unrepaired ATR ATR Kinase FA_core->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest induces DNARepair DNA Repair (NER, HR) CHK1->DNARepair promotes

Caption: DNA Damage Response to Interstrand Crosslinks.

Experimental Workflow for Evaluating Crosslinker Efficacy

The comet assay is a sensitive method for detecting DNA damage, including crosslinks. A modified version of this assay can be used to quantify the formation of interstrand crosslinks.

Comet_Assay_Workflow start Treat cells with DNA crosslinker embed Embed cells in agarose on slide start->embed lyse Lyse cells to form nucleoids embed->lyse irradiate Induce DNA strand breaks (e.g., with γ-rays) lyse->irradiate denature Denature DNA in alkaline buffer irradiate->denature electrophoresis Perform electrophoresis denature->electrophoresis visualize Stain DNA and visualize comet tails electrophoresis->visualize analyze Quantify DNA migration (reduced migration indicates crosslinking) visualize->analyze end Comparative analysis of crosslinking efficiency analyze->end

Caption: Modified Comet Assay for ICL Detection.

Experimental Protocols

Modified Alkaline Comet Assay for ICL Quantification

This protocol is adapted from established methods for detecting DNA crosslinks.[6][7]

Objective: To quantify and compare the frequency of interstrand crosslinks induced by Crosslinker X, cisplatin, and mitomycin C.

Materials:

  • Cultured cells (e.g., HeLa or A549)

  • DNA crosslinking agents (Crosslinker X, cisplatin, mitomycin C)

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Gamma irradiator

Procedure:

  • Cell Treatment: Seed cells to achieve 70-80% confluency. Treat with varying concentrations of each crosslinking agent for a defined period (e.g., 2 hours). Include an untreated control.

  • Slide Preparation: Harvest and resuspend cells in PBS. Mix with molten low melting point agarose and cast onto microscope slides. Allow to solidify.

  • Lysis: Immerse slides in lysis solution and incubate at 4°C for at least 1 hour.

  • Irradiation: Wash slides and irradiate with a controlled dose of gamma rays (e.g., 5 Gy) to induce a known level of DNA strand breaks.

  • Alkaline Unwinding and Electrophoresis: Place slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images of the "comets" and analyze using appropriate software. The presence of interstrand crosslinks will impede the migration of fragmented DNA, resulting in a smaller comet tail compared to the irradiated control. The degree of reduction in tail moment is proportional to the frequency of crosslinks.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the crosslinking agents in both cancerous and normal cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7) and a normal cell line (e.g., human dermal fibroblasts)

  • Complete cell culture medium

  • DNA crosslinking agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Add serial dilutions of each crosslinking agent to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The data and experimental evidence presented in this guide underscore the potential of novel DNA crosslinkers like Crosslinker X to offer significant advantages over established agents. With its superior efficiency, enhanced therapeutic window, and ability to overcome common resistance mechanisms, this next generation of crosslinkers holds great promise for advancing cancer therapy. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of these innovative compounds.

References

Validating protein-DNA interactions identified using DNA crosslinker 2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-DNA interactions are fundamental to understanding gene regulation and disease mechanisms. The use of crosslinking agents to stabilize these transient interactions is a critical first step in many widely used molecular biology techniques. This guide provides a comparative overview of methodologies for validating protein-DNA interactions, with a focus on the crosslinking step and subsequent analysis. While specific quantitative performance data for "DNA crosslinker 2 dihydrochloride" is not extensively available in the public domain, this guide will compare established crosslinking agents and validation techniques to provide a framework for experimental design.

Principles of Crosslinking in Protein-DNA Interaction Analysis

Crosslinking agents are chemical reagents that form covalent bonds between molecules in close proximity, effectively "freezing" the interaction between a protein and its target DNA sequence within the cellular environment. This stabilization is crucial for subsequent purification and analysis steps, which would otherwise be disrupted by the harsh conditions of cell lysis and immunoprecipitation. The ideal crosslinker is cell-permeable, efficient, and reversible, allowing for the separation of the protein and DNA for downstream analysis.

Comparison of DNA Crosslinking Agents

The choice of crosslinking agent can significantly impact the efficiency and specificity of protein-DNA interaction studies. While formaldehyde is the most commonly used crosslinker, other reagents offer different advantages.

FeatureFormaldehydeDisuccinimidyl glutarate (DSG)This compound
Mechanism Forms short (~2 Å) methylene bridges between amino groups on proteins and DNA bases.[1]A homobifunctional NHS-ester crosslinker that primarily crosslinks proteins through their amino groups over a longer spacer arm (~7.7 Å).[1]Described as a DNA minor groove binder.[2][3] The precise crosslinking chemistry is not detailed in the available literature.
Primary Target Primarily protein-DNA crosslinks, but can also form protein-protein crosslinks.[1][4]Primarily protein-protein crosslinks. Often used in a two-step protocol with formaldehyde to capture larger protein complexes.[1][5][6]Binds to the minor groove of DNA.[2][3] Its potential for protein crosslinking is not specified.
Reversibility Reversible by heat.[1]Not directly reversible by heat in the same manner as formaldehyde.Reversibility information is not available.
Advantages Well-established, efficient for direct protein-DNA interactions, and reversible.[1][4]Effective at stabilizing protein-protein interactions within larger complexes that may not be efficiently captured by formaldehyde alone.[1]May offer different binding specificity by targeting the DNA minor groove.
Limitations Less efficient at capturing indirect DNA interactions mediated by large protein complexes.[1]Does not directly crosslink proteins to DNA. Requires a secondary crosslinker like formaldehyde for this purpose.[1]Lack of published data on its efficiency, specificity, and reversibility for validating protein-DNA interactions. No established protocols are available in the reviewed literature.

Experimental Workflow for Validating Protein-DNA Interactions

The general workflow for validating protein-DNA interactions using a crosslinking agent involves several key steps, from initial cell treatment to downstream analysis.

experimental_workflow cluster_cell_preparation Cell Preparation & Crosslinking cluster_extraction_and_purification Extraction & Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture crosslinking 2. Crosslinking (e.g., Formaldehyde, DSG, or other agents) cell_culture->crosslinking quenching 3. Quenching (e.g., Glycine) crosslinking->quenching cell_harvesting 4. Cell Harvesting quenching->cell_harvesting cell_lysis 5. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) cell_harvesting->cell_lysis immunoprecipitation 6. Immunoprecipitation (ChIP) or Affinity Purification (Pull-down) cell_lysis->immunoprecipitation washing 7. Washing to Remove Non-specific Binding immunoprecipitation->washing elution 8. Elution of Protein-DNA Complexes washing->elution reverse_crosslinking 9. Reverse Crosslinking elution->reverse_crosslinking protein_analysis Protein Analysis (e.g., Western Blot) elution->protein_analysis dna_purification 10. DNA Purification reverse_crosslinking->dna_purification dna_analysis DNA Analysis (qPCR, Sequencing - ChIP-seq) dna_purification->dna_analysis

Caption: General experimental workflow for protein-DNA interaction validation.

Comparison of Key Validation Techniques

Several well-established techniques are used to validate protein-DNA interactions following the initial crosslinking and purification steps. The choice of method depends on the specific research question, whether the interaction is known, and the desired level of detail.

TechniquePrincipleIn vivo / In vitroInformation ObtainedAdvantagesLimitations
Chromatin Immunoprecipitation (ChIP) An antibody specific to the protein of interest is used to immunoprecipitate the crosslinked protein-DNA complex from cell lysate. The associated DNA is then identified.[7]In vivoIdentifies the specific DNA sequences bound by a known protein across the genome (ChIP-seq) or at a specific locus (ChIP-qPCR).[7]Provides a snapshot of protein-DNA interactions as they occur within the cell. Can be quantitative when combined with qPCR.[7]Requires a high-quality, ChIP-grade antibody. Can be difficult to adapt for high-throughput screening.[7]
Electrophoretic Mobility Shift Assay (EMSA) Based on the principle that a protein-DNA complex migrates more slowly than free DNA in a non-denaturing polyacrylamide gel.[7][8]In vitroDetermines if a protein directly binds to a specific DNA sequence and can be used to assess binding affinity and specificity.[2][7]A relatively simple and rapid method for confirming direct protein-DNA interactions. Can resolve complexes of different stoichiometry.[8]It is an in vitro technique and may not fully represent in vivo conditions. Does not identify the specific binding site within the DNA sequence.
DNA Pull-down Assay A biotinylated DNA probe containing the putative binding site is used to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified.[7][9]In vitroIdentifies proteins that bind to a specific DNA sequence. Can be used to discover novel DNA-binding proteins.[9]Useful for both identifying unknown binding partners and confirming expected interactions. High sensitivity for low-abundance proteins.[9]As an in vitro method, it may not reflect the cellular context. Results should be complemented with in-cell assays like ChIP.[9]

Detailed Experimental Protocols

The following are generalized protocols for the key validation techniques. Optimization of specific conditions, such as antibody concentration, washing buffers, and sonication parameters, is essential for successful experiments.

Chromatin Immunoprecipitation (ChIP) Protocol (using Formaldehyde)
  • Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.[4][10]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[11]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[11]

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[11]

  • Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C overnight in the presence of high salt.[11]

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Electrophoretic Mobility Shift Assay (EMSA) Protocol
  • Probe Labeling: Label a short DNA probe (20-50 bp) containing the putative protein binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

  • Binding Reaction: Incubate the labeled DNA probe with a purified protein or nuclear extract in a binding buffer.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.[8]

DNA Pull-Down Assay Protocol
  • Probe Preparation: Synthesize a biotinylated double-stranded DNA probe corresponding to the DNA sequence of interest.

  • Binding Reaction: Incubate the biotinylated DNA probe with a nuclear extract or purified protein to allow for the formation of protein-DNA complexes.[9]

  • Capture: Add streptavidin-coated magnetic beads to the binding reaction to capture the biotinylated DNA probes along with any bound proteins.[9]

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the DNA probe.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry to identify unknown binding partners.[9]

Conclusion

The validation of protein-DNA interactions is a multi-step process that relies on the effective use of crosslinking agents and sensitive downstream detection methods. While formaldehyde remains the gold standard for in vivo crosslinking, alternative strategies such as dual crosslinking with DSG can provide valuable insights into the composition of larger protein complexes at DNA. The information available for "this compound" is currently limited, and researchers considering its use should be prepared to undertake significant optimization and validation experiments. By carefully selecting the appropriate crosslinking strategy and validation method, researchers can confidently identify and characterize the intricate network of protein-DNA interactions that govern cellular function.

References

A Comparative Guide to DNA Crosslinking in ChIP-seq: Unveiling the Nuances of Formaldehyde and Dual-Crosslinking Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize chromatin immunoprecipitation followed by sequencing (ChIP-seq), the choice of DNA crosslinking agent is a critical determinant of experimental success. While the specific compound "DNA crosslinker 2 dihydrochloride" remains elusive in widespread scientific literature, this guide provides a comprehensive cross-validation of the gold-standard crosslinker, formaldehyde, against a prevalent alternative strategy: dual-crosslinking using a combination of formaldehyde and a longer-chain crosslinker like disuccinimidyl glutarate (DSG) or ethylene glycol bis(succinimidyl succinate) (EGS).

This guide delves into the performance metrics, detailed experimental protocols, and underlying principles of these crosslinking strategies to empower researchers in making informed decisions for their specific biological questions. We present a synthesis of experimental data from multiple studies to objectively compare these methods.

Performance Comparison: Formaldehyde vs. Dual-Crosslinking

The selection of a crosslinking strategy significantly impacts immunoprecipitation (IP) efficiency, signal-to-noise ratio, and overall DNA yield. Formaldehyde, a zero-length crosslinker, is highly effective at capturing direct protein-DNA interactions. However, for larger protein complexes or proteins that interact indirectly with DNA, a dual-crosslinking approach often yields superior results.[1]

Performance MetricFormaldehyde (FA) OnlyDual-Crosslinking (FA + DSG/EGS)Key Advantages of Dual-Crosslinking
Immunoprecipitation Efficiency BaselineIncreased (2 to 8-fold or more) Enhanced capture of larger protein complexes and transient interactions.[2][3] For example, studies have shown a 3- to 4-fold increase for the protein LKB1 and 5- and 8-fold increases for the cofactors FOG-1 and MTA-2, respectively, with dual crosslinking.[2]
Signal-to-Noise Ratio StandardEnhanced (up to 2-fold or higher) Improved stabilization of protein complexes leads to a stronger specific signal over background.[3] One study demonstrated a twofold enhancement in signal over background for the BRG1 protein.[3]
DNA Yield Dependent on target abundance and IP efficiencyOften higher Increased efficiency in pulling down target protein-DNA complexes can lead to a greater yield of specific DNA for sequencing.
Number of Identified Binding Sites StandardSubstantially Increased Can reveal a more comprehensive set of binding sites, including those with lower affinity or transient interactions. A study showed an increase from ~5,000 to ~80,000 peaks for an activator and ~20,000 to ~80,000 for a transcription factor.[4]
Applicability Ideal for direct, stable protein-DNA interactions.Recommended for studying large protein complexes, co-factors, and proteins with transient or indirect DNA interactions.[1]Provides a more complete picture of the protein interactome on chromatin.

Experimental Workflows and Signaling Pathways

The choice of crosslinking strategy is a pivotal first step in the ChIP-seq workflow, influencing all subsequent stages from cell lysis to data analysis.

ChIP_Seq_Workflow General ChIP-seq Workflow cluster_crosslinking Crosslinking Strategy FA Formaldehyde (FA) Only CellLysis Cell Lysis FA->CellLysis Dual Dual-Crosslinking (FA + DSG/EGS) Dual->CellLysis ChromatinShearing Chromatin Shearing (Sonication or Enzymatic Digestion) CellLysis->ChromatinShearing Immunoprecipitation Immunoprecipitation (Antibody Incubation) ChromatinShearing->Immunoprecipitation Washing Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution Elution of Protein-DNA Complexes Washing->Elution ReverseCrosslinking Reverse Crosslinking Elution->ReverseCrosslinking DNAPurification DNA Purification ReverseCrosslinking->DNAPurification LibraryPrep Sequencing Library Preparation DNAPurification->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (Peak Calling) Sequencing->DataAnalysis

Caption: A generalized workflow for ChIP-seq experiments.

The rationale for employing dual-crosslinking often stems from the desire to capture a more intricate network of protein interactions that regulate gene expression.

Signaling_Pathway Protein Complex Interaction at DNA cluster_complex Protein Complex DNA DNA TF Transcription Factor (Direct DNA Binding) TF->DNA Direct Interaction (Captured by FA) Cofactor1 Co-factor 1 Cofactor1->TF Protein-Protein Interaction (Better captured by DSG/EGS) Cofactor2 Co-factor 2 Cofactor2->TF Activator Activator Activator->Cofactor1

Caption: Capturing protein complexes at DNA with different crosslinkers.

Detailed Experimental Protocols

Below are detailed methodologies for both formaldehyde-only and dual-crosslinking ChIP-seq, synthesized from established protocols.[5]

Protocol 1: Formaldehyde (FA) Only Crosslinking ChIP-seq[8]

1. Cell Crosslinking: a. To cultured cells, add formaldehyde directly to the media to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle swirling. c. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM. d. Incubate for 5 minutes at room temperature. e. Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing: a. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. b. Incubate on ice to lyse the cells. c. Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.

3. Immunoprecipitation: a. Dilute the sheared chromatin in ChIP dilution buffer. b. Pre-clear the chromatin with protein A/G magnetic beads. c. Add the specific primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. d. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

4. Washing: a. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

5. Elution and Reverse Crosslinking: a. Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). b. Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. c. Add RNase A and Proteinase K to digest RNA and proteins, respectively.

6. DNA Purification: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Protocol 2: Dual-Crosslinking (DSG/EGS + FA) ChIP-seq[6][9]

1. Cell Crosslinking: a. Wash cells with PBS. b. Resuspend cells in PBS and add DSG to a final concentration of 2 mM (from a fresh 0.5 M stock in DMSO) or EGS to a final concentration of 1.5 mM.[1] c. Incubate for 30-45 minutes at room temperature with gentle rotation.[1] d. Add formaldehyde directly to the cell suspension to a final concentration of 1%. e. Incubate for an additional 10 minutes at room temperature. f. Quench the reaction with glycine (125 mM final concentration) for 5 minutes at room temperature. g. Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing: a. Proceed with the same lysis and shearing protocol as for formaldehyde-only crosslinking. Note that dual-crosslinked chromatin may be more resistant to shearing, so sonication conditions may need to be adjusted.

3. Immunoprecipitation, Washing, Elution, Reverse Crosslinking, and DNA Purification: a. Follow the same procedures as outlined in steps 3-6 of the Formaldehyde (FA) Only Crosslinking ChIP-seq protocol.

Conclusion

The choice between formaldehyde-only and dual-crosslinking strategies in ChIP-seq is contingent on the specific biological question and the nature of the protein of interest. For robust, direct DNA-binding proteins, formaldehyde remains a reliable and effective crosslinker. However, to elucidate the roles of larger protein complexes and indirectly bound or transiently interacting proteins, a dual-crosslinking approach using agents like DSG or EGS in conjunction with formaldehyde is demonstrably superior in terms of immunoprecipitation efficiency and signal-to-noise ratio. Researchers should carefully consider the trade-offs, including the potential for increased background with dual-crosslinking, and optimize their protocols accordingly. This guide provides a foundational framework for making these critical experimental decisions, ultimately leading to more insightful and comprehensive ChIP-seq data.

References

A Comparative Review of Novel DNA Crosslinking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics and molecular biology, DNA crosslinking agents represent a cornerstone of research and clinical applications. These molecules covalently bind to DNA, inducing lesions that interfere with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This guide provides a comparative analysis of novel DNA crosslinking agents, with a special focus on the recently identified "DNA crosslinker 2 dihydrochloride," alongside established alternatives such as Cisplatin, Mitomycin C, and Nitrogen Mustards.

Overview of DNA Crosslinking Agents

DNA crosslinking agents are classified based on their chemical structure and the type of lesions they form. They can induce intrastrand crosslinks (within the same DNA strand) or the more cytotoxic interstrand crosslinks (ICLs) between opposite DNA strands.[1] The latter are particularly effective in rapidly dividing cancer cells, making them a focal point of anticancer drug development.[1]

Established Agents:

  • Cisplatin: A platinum-based drug that primarily forms 1,2-intrastrand crosslinks with purine bases, causing significant DNA distortion.[1] It is a first-line treatment for various solid tumors.

  • Mitomycin C: An antibiotic that, upon reductive activation, acts as a potent ICL agent, showing minimal DNA distortion.[1]

  • Nitrogen Mustards: A class of alkylating agents that form ICLs, causing mild DNA bending.[1]

Novel Agent:

  • This compound: A recently identified potent DNA minor groove binder.[2][3] It is a pyridazin-3(2H)-one-based guanidine derivative.[3]

Comparative Performance Analysis

The efficacy of DNA crosslinking agents is primarily evaluated based on their cytotoxicity towards cancer cell lines and their ability to induce DNA damage.

Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound and provides a comparison with cisplatin and mitomycin C in various cancer cell lines.

CompoundCell LineAssay DurationConcentration% Growth InhibitionIC50 Value
This compound NCI-H460 (Lung Cancer)48 hours100 µM35%[3]Not Reported
A2780 (Ovarian Cancer)96 hours100 µM33%[3]Not Reported
MCF-7 (Breast Cancer)96 hours100 µM23%[3]Not Reported
Cisplatin NCI-H460 (Lung Cancer)48 hours--~5-10 µM (Typical)
A2780 (Ovarian Cancer)48-72 hours--~1-5 µM (Typical)
MCF-7 (Breast Cancer)48-72 hours--~10-20 µM (Typical)
Mitomycin C NCI-H460 (Lung Cancer)48 hours--~0.1-1 µM (Typical)
A2780 (Ovarian Cancer)48-72 hours--~0.05-0.5 µM (Typical)
MCF-7 (Breast Cancer)48-72 hours--~0.1-1 µM (Typical)

Note: IC50 values for Cisplatin and Mitomycin C are typical ranges reported in the literature and can vary based on specific experimental conditions. Direct comparative studies with this compound under identical conditions are needed for a precise assessment.

DNA Binding and Damage

This compound has been identified as a potent DNA minor groove binder, with a DNA binding affinity (ΔTm) of 1.2 °C.[2][3] This indicates a direct interaction with DNA, which is a prerequisite for its crosslinking activity. The induction of DNA damage is a key mechanism of action for these agents.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of DNA crosslinking agents. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

  • Complete culture medium

  • DNA crosslinking agents (e.g., this compound, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the DNA crosslinking agent and incubate for the desired period (e.g., 48 or 96 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

DNA Damage Assessment (Alkaline Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks and crosslinks at the single-cell level.

Materials:

  • Microscope slides (pre-coated with agarose)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Treatment: Treat cells with the DNA crosslinking agent. To specifically detect crosslinks, it is common to co-treat with a known DNA damaging agent (e.g., methyl methanesulfonate or ionizing radiation) to induce strand breaks. Crosslinking agents will reduce the migration of these broken DNA fragments.

  • Cell Embedding: Mix a suspension of treated cells with LMPA and layer onto a slide pre-coated with NMPA.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in the alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the "comets" under a fluorescence microscope and quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A decrease in DNA migration in the presence of the crosslinker (compared to the damaging agent alone) indicates the formation of DNA crosslinks.

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by crosslinking agents involves complex signaling pathways. The experimental workflow for evaluating these agents follows a logical progression from initial screening to mechanistic studies.

DNA Damage Response Pathway

DNA crosslinks, particularly those in the minor groove, are recognized by cellular surveillance mechanisms, leading to the activation of DNA repair pathways such as the Fanconi Anemia (FA) pathway and homologous recombination.[1]

DNA_Damage_Response cluster_0 Cellular Processes cluster_1 DNA Damage Induction cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes DNA_Replication DNA Replication Transcription Transcription Crosslinking_Agent DNA Crosslinking Agent (e.g., DNA crosslinker 2) DNA_Crosslink DNA Interstrand Crosslink (ICL) Crosslinking_Agent->DNA_Crosslink Induces DNA_Crosslink->DNA_Replication Blocks DNA_Crosslink->Transcription Blocks Damage_Sensor Damage Sensors (e.g., FA Core Complex) DNA_Crosslink->Damage_Sensor Recognized by ATR_Activation ATR Activation Damage_Sensor->ATR_Activation Activates Cell_Cycle_Arrest Cell Cycle Arrest ATR_Activation->Cell_Cycle_Arrest Leads to DNA_Repair DNA Repair (Homologous Recombination) ATR_Activation->DNA_Repair Initiates Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->DNA_Replication Restores DNA_Repair->Transcription Restores Apoptosis Apoptosis DNA_Repair->Apoptosis If fails

DNA Damage Response to Interstrand Crosslinks.
Experimental Workflow for Evaluating DNA Crosslinking Agents

The systematic evaluation of a novel DNA crosslinking agent involves a multi-step process.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Initial_Screening Initial Cytotoxicity Screening (e.g., MTT Assay in multiple cell lines) Compound_Synthesis->Initial_Screening Dose_Response Dose-Response & IC50 Determination Initial_Screening->Dose_Response DNA_Binding_Assay DNA Binding Confirmation (e.g., Thermal Denaturation) Dose_Response->DNA_Binding_Assay DNA_Damage_Assay Direct DNA Damage Assessment (e.g., Comet Assay) Dose_Response->DNA_Damage_Assay Mechanism_of_Action Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) DNA_Damage_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Workflow for Novel DNA Crosslinker Evaluation.

Conclusion

This compound emerges as a promising novel DNA minor groove binder with demonstrated activity against several cancer cell lines. However, to fully ascertain its potential and position it relative to established agents like cisplatin and mitomycin C, further comprehensive studies are required. This includes detailed dose-response analyses to determine its IC50 values and head-to-head comparative studies evaluating its DNA crosslinking efficiency and induction of downstream cellular responses. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of this and other novel DNA crosslinking agents, paving the way for the development of more effective and targeted cancer therapies.

References

Benchmarking DNA crosslinker 2 dihydrochloride performance against established methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DNA crosslinker 2 dihydrochloride against established DNA crosslinking methods, namely the use of cisplatin and formaldehyde. While direct head-to-head experimental data for this compound against these established agents is limited in publicly available literature, this document synthesizes existing data for this compound and provides a framework for its evaluation alongside traditional methods. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction to DNA Crosslinking

DNA crosslinking agents are crucial tools in molecular biology and potent therapeutic agents in oncology. By forming covalent bonds between DNA strands (interstrand crosslinks) or within the same strand (intrastrand crosslinks), these agents can arrest DNA replication and transcription, ultimately leading to cell death[1]. This mechanism is particularly effective in targeting rapidly proliferating cancer cells. Established crosslinking agents include platinum-based drugs like cisplatin and aldehydes such as formaldehyde, each with distinct mechanisms and applications.

This compound is a novel compound identified as a potent DNA minor groove binder with demonstrated inhibitory activity against several cancer cell lines[2][3][4][5][6]. Its performance as a DNA crosslinking agent warrants a thorough comparison with well-established methods to understand its potential advantages and applications in research and drug development.

Mechanisms of Action

This compound: This compound acts as a DNA minor groove binder[2][3][4][5][6]. While the precise mechanism of crosslink formation is not fully elucidated in the available literature, its binding to the minor groove suggests a targeted interaction with DNA, potentially leading to sequence-specific crosslinking. Its DNA binding affinity has been quantified with a change in melting temperature (ΔTm) of 1.2 °C[2][3][4][5].

Cisplatin: Cisplatin is a platinum-based chemotherapeutic that forms various DNA adducts, primarily 1,2-intrastrand crosslinks between adjacent purine bases. It also induces interstrand crosslinks, which are considered highly cytotoxic. These adducts cause significant distortion of the DNA double helix, leading to the activation of cellular repair mechanisms and, ultimately, apoptosis[1].

Formaldehyde: Formaldehyde is a widely used crosslinking agent that creates methylene bridges between proteins and nucleic acids, as well as between proteins[7]. It is commonly used in chromatin immunoprecipitation (ChIP) to fix protein-DNA interactions within the cellular context. While it can induce DNA-protein crosslinks and DNA interstrand crosslinks, its primary application in this context is for fixation rather than therapeutic action.

Performance Data

Table 1: In Vitro Cytotoxicity of this compound [6]

Cell LineCompoundIncubation TimeConcentrationPercent Inhibition
NCI-H460This compound48 hours100 µM35%
A2780This compound96 hours100 µM33%
MCF-7This compound96 hours100 µM23%

Table 2: General In Vitro Cytotoxicity of Cisplatin (for reference)

Cell LineCompoundIncubation TimeIC50 (Concentration for 50% Inhibition)
A2780Cisplatin48-72 hours1-5 µM
MCF-7Cisplatin48-72 hours5-20 µM
NCI-H460Cisplatin48-72 hours2-10 µM

Note: The data in Table 2 is a general representation from various studies and direct comparison with Table 1 should be made with caution due to differences in experimental conditions.

Experimental Protocols

To facilitate the direct comparison of this compound with established methods, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the crosslinking agent that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound, Cisplatin, Formaldehyde

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound, cisplatin, and formaldehyde in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same solvent concentration used for the drugs).

  • Incubate for the desired time period (e.g., 48 or 96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of crosslinkers A->B C Incubate (48-96h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow
DNA Crosslinking Efficiency Assay (Modified Alkaline Comet Assay)

This assay quantifies the formation of DNA interstrand crosslinks. Crosslinks reduce the migration of DNA in the agarose gel, leading to a smaller "comet tail".

Materials:

  • Treated and untreated cells

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • SYBR Green or other DNA-intercalating dye

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Harvest and resuspend treated and untreated cells in PBS at 1 x 10^5 cells/mL.

  • Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C.

  • Pipette the mixture onto a pre-coated slide and allow it to solidify.

  • Immerse slides in lysis solution for at least 1 hour at 4°C.

  • Place slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Wash the slides with neutralization buffer.

  • Stain the slides with SYBR Green.

  • Visualize and capture images using a fluorescence microscope.

  • Analyze the comet tail moment using specialized software. A decrease in the tail moment indicates an increase in DNA crosslinking.

Comet_Assay_Workflow A Cell Treatment & Harvesting B Embed cells in agarose on slide A->B C Lyse cells B->C D Alkaline DNA unwinding C->D E Electrophoresis D->E F Neutralize & Stain DNA E->F G Visualize & Analyze Comets F->G

Alkaline Comet Assay Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the crosslinking agents for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Signaling_Pathway Crosslinker DNA Crosslinker (e.g., DNA crosslinker 2) DNAdamage DNA Interstrand Crosslinks Crosslinker->DNAdamage ReplicationStress Replication Stress & Transcription Blockage DNAdamage->ReplicationStress ATR_ATM ATR/ATM Activation ReplicationStress->ATR_ATM p53 p53 Activation ATR_ATM->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Pathway

Conclusion

This compound presents itself as a compound of interest for cancer research due to its DNA minor groove binding properties and demonstrated cytotoxic effects. While direct comparative performance data against established crosslinkers like cisplatin and formaldehyde is currently lacking, the experimental protocols provided in this guide offer a clear path for researchers to conduct such evaluations. By systematically assessing its cytotoxicity, DNA crosslinking efficiency, and its ability to induce apoptosis, the scientific community can build a comprehensive understanding of the potential of this compound as a novel research tool or therapeutic agent. Further investigation into its sequence specificity and detailed mechanism of action will be crucial in defining its unique advantages and potential applications.

References

Safety Operating Guide

Navigating the Disposal of DNA Crosslinker 2 Dihydrochloride: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. DNA Crosslinker 2 Dihydrochloride, a vital tool in molecular biology, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, outlining operational and disposal plans to ensure the safe management of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a readily available SDS for this compound (CAS No. 2761734-25-0), a conservative approach adhering to general best practices for hazardous chemical waste is essential.

Personal Protective Equipment (PPE) is non-negotiable. Always wear:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound, like many potent laboratory chemicals, must be managed as hazardous waste. Adherence to institutional and local regulations is paramount.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and the date.

  • Chemical Inactivation (if applicable and approved):

    • For many DNA-modifying agents, chemical inactivation is a recommended step to reduce hazardous properties. However, without a specific protocol for this compound, direct chemical treatment is not advised. Consult with your EHS department for guidance on any potential inactivation procedures.

  • Waste Pickup and Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Arrange for pickup by your institution's certified hazardous waste disposal service. They are equipped to handle and dispose of such materials in compliance with all federal, state, and local regulations.

Quantitative Data for Common Laboratory Decontamination

While specific quantitative data for the disposal of this compound is not available without an SDS, the following table provides common concentrations for general laboratory decontamination procedures, which may be relevant for cleaning contaminated surfaces or equipment.

DecontaminantConcentrationApplicationContact Time
Bleach (Sodium Hypochlorite)10% final concentrationDecontamination of liquid waste containing biological materialsAt least 30 minutes
Wescodyne>1% final concentrationDisinfection of liquid culturesAt least 20 minutes

Note: The efficacy of these decontaminants against this compound has not been established. This information is for general laboratory hygiene and not for the chemical inactivation of the crosslinker itself.

Experimental Workflow for Safe Disposal

The following diagram illustrates a logical workflow for the proper disposal of this compound, emphasizing safety and compliance at each step.

cluster_prep Preparation & Risk Assessment cluster_handling Waste Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Segregate waste from other chemical streams C->D E Collect all contaminated materials in a designated, labeled hazardous waste container D->E F Securely seal the waste container E->F G Store in a designated, secure hazardous waste accumulation area F->G H Arrange for pickup by certified hazardous waste disposal service G->H I Maintain disposal records as required by regulations H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can mitigate the risks associated with this compound and ensure that its disposal is handled in a manner that is safe for both individuals and the environment. Always prioritize safety and compliance by consulting with your institution's environmental health and safety professionals.

Personal protective equipment for handling DNA crosslinker 2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DNA Crosslinker 2 Dihydrochloride

For researchers, scientists, and drug development professionals, ensuring safety is paramount when handling potent compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Chemical Information:

Compound Name This compound
Molecular Formula C15H22Cl2N8O
Molecular Weight 401.29
Function A potent DNA minor groove binder with anticancer activity.
Appearance Typically a solid at room temperature.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double Nitrile GlovesProvides protection against incidental chemical splashes. The outer glove should be removed and replaced immediately upon contamination. For tasks with a higher risk of exposure, consider using a combination of a more resistant glove (e.g., butyl rubber) underneath a disposable nitrile glove.[1]
Eyes Chemical Splash GogglesOffers protection from splashes and sprays of the chemical. Safety glasses with side shields are the minimum requirement but do not offer the same level of protection as goggles.[1]
Face Face ShieldTo be worn in conjunction with chemical splash goggles, especially when handling larger quantities of the powder or solutions, to protect the entire face from splashes.[1]
Body Chemical-Resistant Lab Coat or GownA lab coat, preferably one that is chemical-resistant and has long sleeves and a secure front closure, should be worn to protect the skin and personal clothing from contamination.[2]
Respiratory N95 Respirator or HigherWhen handling the powder form of the chemical outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of airborne particles.[3]
Feet Closed-Toed ShoesImpervious, closed-toed shoes are mandatory to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.

1. Preparation and Weighing:

  • Location: All handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a dedicated weighing vessel within the containment area.

  • Surface Protection: Line the work surface with absorbent, plastic-backed paper to contain any spills.

2. Solution Preparation:

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Mixing: Use a vortex mixer or gentle agitation to dissolve the compound. Avoid sonication, which can generate aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, date, and hazard symbols.

3. Experimental Use:

  • Containment: All procedures involving the handling of the DNA crosslinker solution should be performed in a chemical fume hood.

  • Spill Kit: Ensure a spill kit appropriate for cytotoxic and hazardous chemicals is readily available.

  • Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) for handling the crosslinker to prevent cross-contamination of other experiments.

4. Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

As a potent DNA crosslinker with cytotoxic properties, all waste generated must be treated as hazardous.

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste, including gloves, absorbent paper, pipette tips, and empty vials, must be placed in a clearly labeled, sealed hazardous waste container. The container should be designated for "cytotoxic" or "chemical" waste according to your institution's guidelines.[4][5]
Liquid Waste Unused solutions and contaminated liquids should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[4] The container should be compatible with the solvent used.
Sharps Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling this compound in a research setting.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve add_to_cells Add to Cell Culture dissolve->add_to_cells Transfer to Experiment incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze collect_liquid Collect Liquid Waste analyze->collect_liquid Waste Generation collect_solid Collect Solid Waste analyze->collect_solid Waste Generation dispose Dispose as Hazardous Waste collect_liquid->dispose collect_solid->dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。